molecular formula C8H10N2O2 B556732 3-(2-Pyridyl)-L-alanine CAS No. 37535-51-6

3-(2-Pyridyl)-L-alanine

Numéro de catalogue: B556732
Numéro CAS: 37535-51-6
Poids moléculaire: 166.18 g/mol
Clé InChI: PDRJLZDUOULRHE-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Pyridyl)-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958620
Record name 3-Pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-51-6
Record name 3-Pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridin-2-yl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Pyridyl)-L-alanine is a non-natural, heterocyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, which combines the core of L-alanine with a 2-pyridyl moiety, allows for the introduction of specific physicochemical properties into peptides and small molecules. The pyridine ring can engage in hydrogen bonding, pi-pi stacking, and metal coordination, making it a valuable building block for modifying peptide stability, biological activity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

This compound is typically a white to off-white solid powder.[3] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(pyridin-2-yl)propanoic acid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 37535-51-6
Appearance White to off-white powder[3]
Purity ≥98.0% (TLC), ≥97.0% (HPLC)
Solubility Soluble in polar solvents (as dihydrochloride salt)[3]
Storage Temperature 2-8°C
SMILES String N--INVALID-LINK--C(O)=O
InChI Key PDRJLZDUOULRHE-ZETCQYMHSA-N

Synthesis of this compound

The synthesis of pyridylalanines can be approached through various established methods for non-natural amino acids. A common strategy involves the condensation of a pyridylmethyl halide with a protected glycine equivalent, such as diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation yield the racemic amino acid, which can then be resolved enzymatically or by chiral chromatography to obtain the desired L-enantiomer.[4][5] Chemoenzymatic synthesis is also a viable route.

For practical use in peptide synthesis, the amino group is typically protected with either a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.

G General Synthesis Workflow for Pyridylalanine cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product start1 2-(Bromomethyl)pyridine step1 Malonic Ester Condensation start1->step1 Base (e.g., NaOEt) start2 Diethyl Acetamidomalonate start2->step1 Base (e.g., NaOEt) step2 Hydrolysis & Decarboxylation step1->step2 Acid/Base Hydrolysis product_dl DL-3-(2-Pyridyl)alanine step2->product_dl step3 Enzymatic Resolution product_l L-3-(2-Pyridyl)alanine step3->product_l product_dl->step3

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of N-Boc-3-(2-Pyridyl)-L-alanine

This protocol is adapted from a standard procedure for the Boc-protection of amino acids and is analogous to the synthesis of Boc-3-(3-pyridyl)-L-alanine.[6]

  • Suspension: Suspend this compound (1 equivalent) in a mixture of water and 1,4-dioxane (e.g., 2:1 ratio).

  • Cooling: Cool the stirred suspension in an ice bath to 0°C.

  • Base Addition: Add anhydrous potassium carbonate (1 equivalent) to the suspension.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in 1,4-dioxane dropwise over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

    • Extract the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O.

    • Adjust the pH of the aqueous layer to ~3 using solid citric acid.

    • Saturate the aqueous layer with solid sodium chloride.

  • Extraction: Extract the product into ethyl acetate (e.g., 5 times).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Crystallization: Chill the solution at 0°C for at least 1 hour to complete crystallization.

  • Final Product: Collect the crystals by filtration, wash with cold ether, and dry to yield N-Boc-3-(2-Pyridyl)-L-alanine.

Applications in Research and Drug Development

The primary application of this compound is as a non-natural amino acid building block in peptide synthesis.[7] Its incorporation into peptide sequences can significantly alter their properties:

  • Enhanced Biological Activity: The pyridyl group can interact with biological targets, potentially improving binding affinity and efficacy.[1] For example, replacing natural amino acids with pyridylalanine has been explored in somatostatin antagonists for neuroendocrine tumor imaging and treatment.[8]

  • Modified Pharmacokinetics: The hydrophilic nature of the pyridyl group can improve the aqueous solubility and stability of peptides, which are often limited by poor biophysical properties.[2]

  • Peptidomimetics and Drug Design: It serves as a crucial intermediate in the development of novel therapeutic agents and peptidomimetics, moving beyond traditional peptide structures.[3][9]

  • Chemoselective Conjugation: The pyridyl nitrogen offers a site for late-stage N-alkylation, allowing for chemoselective peptide conjugation to attach other molecules like imaging agents or targeting ligands.[10][11]

G Role of 2-Pyridylalanine in Drug Discovery start Fmoc-3-(2-Pyridyl)-L-alanine spps Solid-Phase Peptide Synthesis (SPPS) start->spps Building Block library Peptide Library (Pyridylalanine-Modified) spps->library Generates screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt Structure-Activity Relationship (SAR) candidate Drug Candidate lead_opt->candidate

Caption: Workflow of 2-pyridylalanine in peptide-based drug discovery.

Experimental Protocol 2: Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an Fmoc-protected 2-pyridylalanine residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][13]

  • Resin Preparation:

    • Place the Rink Amide resin in a suitable SPPS reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 20-30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes and drain.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and a coupling activator like HATU (3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the vial and agitate for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, then dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Conclusion

This compound is a versatile and valuable synthetic building block for researchers in peptide chemistry and drug discovery. Its incorporation can impart beneficial properties such as enhanced solubility, stability, and biological activity. The well-established protocols for its synthesis and integration into peptides via SPPS make it an accessible tool for creating novel peptide-based therapeutics and chemical probes. As the demand for more sophisticated and effective peptide drugs grows, the strategic use of non-natural amino acids like this compound will continue to be a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 3-(2-Pyridyl)-L-alanine, a compound of significant interest in medicinal chemistry and drug development. This document details its discovery and historical synthesis, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its chemical synthesis and enzymatic resolution. Furthermore, it explores its applications in peptide synthesis and its role in the development of therapeutic agents, including a visualization of a relevant biological signaling pathway.

Discovery and History

The exploration of unnatural amino acids as building blocks for novel peptides and pharmaceuticals gained momentum in the mid-20th century. Among these, the pyridylalanines, isomers of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen, emerged as valuable tools for modifying the properties of peptides.

The synthesis of the racemic mixture, DL-β-(2-Pyridyl)-α-alanine, was notably described in a 1968 paper by Watanabe et al.[1] Their work provided a foundational method for accessing this compound, involving the condensation of α-picolyl chloride with diethyl acetamidomalonate, followed by hydrolysis. This development was crucial as it offered a reliable route to a previously less accessible pyridylalanine isomer. Earlier, in 1967, G. Slater had published work on the synthesis of amino acids from pyridine aldehydes, laying some of the groundwork for these types of syntheses. The resolution of the racemic mixture to obtain the biologically relevant L-enantiomer was subsequently achieved through enzymatic methods, a technique that was also being refined during this period for various amino acids. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring in this compound, compared to the phenyl ring of phenylalanine, made it an attractive candidate for incorporation into peptides to modulate their conformation, stability, and receptor interactions.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is crucial for its application in research and development. The following tables summarize key quantitative data for the unprotected L-amino acid and its commonly used N-protected forms, N-Boc and N-Fmoc.

Table 1: Physicochemical Properties

PropertyThis compoundN-Boc-3-(2-pyridyl)-L-alanineN-Fmoc-3-(2-pyridyl)-L-alanine
CAS Number 37535-51-6[2]71239-85-5[3]185379-40-2[4][5]
Molecular Formula C₈H₁₀N₂O₂[2]C₁₃H₁₈N₂O₄C₂₃H₂₀N₂O₄[5]
Molecular Weight 166.18 g/mol [2]266.30 g/mol 388.42 g/mol [5]
Appearance Powder[2]SolidWhite to slightly yellow powder
Melting Point Not reportedNot reported154.5 °C
Purity ≥98.0% (TLC)[2]97.0%≥97.0% (HPLC)[5]

Table 2: Spectroscopic Data Summary

Data TypeThis compoundN-Boc-3-(2-pyridyl)-L-alanineN-Fmoc-3-(2-pyridyl)-L-alanine
¹H NMR Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
FTIR (cm⁻¹) Data not available in searched literature. Key peaks expected: ~3000-3200 (N-H stretch), ~1580-1650 (C=O stretch, carboxylate), ~1400-1500 (aromatic C=C and C=N stretch).Data not available in searched literature. Key peaks expected: ~3300 (N-H stretch), ~1710 (C=O stretch, carbamate), ~1680 (C=O stretch, carboxylic acid), additional peaks for Boc group.Data not available in searched literature. Key peaks expected: ~3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1690 (C=O stretch, carboxylic acid), characteristic peaks for fluorenyl group.
Mass Spectrum Data not available in searched literature. Expected [M+H]⁺ = 167.08.Data not available in searched literature. Expected [M+H]⁺ = 267.13.Data not available in searched literature. Expected [M+H]⁺ = 389.15.

Note: While specific spectroscopic data for this compound and its derivatives were not found in the searched literature, the expected characteristic peaks are listed for reference based on the functional groups present in the molecules.

Experimental Protocols

Chemical Synthesis of DL-β-(2-Pyridyl)-α-alanine

This protocol is adapted from the method described by Watanabe et al. (1968).[1]

Materials:

  • α-Picolyl chloride hydrochloride

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of α-Picolyl Chloride: Prepare α-picolyl chloride from α-picoline and sulfuryl chloride according to established methods. The hydrochloride salt is typically used for stability.

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in absolute ethanol dropwise with stirring. To this solution, add a solution of α-picolyl chloride hydrochloride in absolute ethanol dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting materials.

  • Hydrolysis: To the aqueous layer, add concentrated hydrochloric acid and reflux for several hours to hydrolyze the ester and acetamido groups and effect decarboxylation.

  • Isolation: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the racemic DL-β-(2-Pyridyl)-α-alanine. Filter the precipitate, wash with cold water, and then with ethanol. Dry the product under vacuum.

Enzymatic Resolution of DL-β-(2-Pyridyl)-α-alanine

This is a generalized protocol for the enzymatic resolution of a racemic N-acetyl amino acid using aminoacylase.

Materials:

  • DL-β-(2-Pyridyl)-α-alanine

  • Acetic anhydride

  • Aqueous sodium hydroxide

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • Lithium hydroxide or another suitable base to maintain pH

  • Hydrochloric acid

  • Dowex-50 resin (H⁺ form)

Procedure:

  • N-Acetylation: Acetylate the racemic amino acid by reacting it with acetic anhydride in an aqueous alkaline solution.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-β-(2-Pyridyl)-α-alanine in water and adjust the pH to the optimal range for the aminoacylase (typically pH 7.0-8.0). Add the aminoacylase enzyme.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at the optimal level by the controlled addition of a dilute base (e.g., lithium hydroxide). The reaction is complete when 50% of the racemic mixture has been hydrolyzed (i.e., when the consumption of base ceases).

  • Separation: Acidify the reaction mixture with hydrochloric acid to precipitate the unreacted N-acetyl-D-β-(2-Pyridyl)-α-alanine. Filter to collect the D-enantiomer derivative.

  • Isolation of L-enantiomer: Pass the filtrate containing the L-β-(2-Pyridyl)-α-alanine through a column of Dowex-50 resin (H⁺ form). Wash the column with water and then elute the L-amino acid with aqueous ammonia. Evaporate the eluate to dryness to obtain the pure L-enantiomer.

  • Isolation of D-enantiomer: The collected N-acetyl-D-β-(2-Pyridyl)-α-alanine can be hydrolyzed with acid to yield the D-amino acid.

Applications in Drug Development and Signaling Pathways

This compound is primarily used as a building block in solid-phase peptide synthesis to create peptides with modified properties. The introduction of the pyridyl group can enhance the hydrophilicity and aqueous solubility of peptides. This is particularly beneficial for therapeutic peptides that are prone to aggregation.

A significant application of pyridylalanine is in the development of peptide hormone analogs and receptor antagonists. For instance, the incorporation of pyridylalanine isomers has been explored in somatostatin analogs.[6] Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation by somatostatin or its analogs, inhibit the adenylyl cyclase signaling pathway.

Somatostatin Receptor Signaling Pathway

The binding of a somatostatin analog containing this compound to the SSTR2 receptor can trigger a cascade of intracellular events. A simplified representation of this signaling pathway is provided below.

Somatostatin_Signaling cluster_intracellular Intracellular Space SST_Analog Somatostatin Analog (with this compound) SSTR2 SSTR2 Receptor SST_Analog->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylation Cascade

Somatostatin receptor 2 signaling cascade.

In this pathway, the binding of the somatostatin analog to the SSTR2 receptor activates the inhibitory G-protein (Gi/o). The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream cellular responses, such as the inhibition of hormone secretion in neuroendocrine tumors.

Experimental Workflow for Peptide Synthesis and Evaluation

The general workflow for utilizing this compound in the development of a peptide-based drug candidate is outlined below.

Peptide_Development_Workflow Start Design of Peptide Analog with this compound SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification Purification by HPLC Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Binding_Assay In Vitro Receptor Binding Assay Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Functional_Assay->In_Vivo End Lead Candidate In_Vivo->End

Workflow for peptide drug development.

Conclusion

This compound is a valuable synthetic amino acid that has found a significant niche in the field of medicinal chemistry, particularly in the design and synthesis of peptide-based therapeutics. Its unique structural and electronic properties offer advantages in modulating the physicochemical and biological characteristics of peptides. While its history dates back to the mid-20th century, its applications continue to be relevant in modern drug discovery. Further research to fully characterize its spectroscopic properties and to explore its potential in novel therapeutic modalities is warranted. This guide serves as a foundational resource for researchers and scientists working with this important molecule.

References

An In-depth Technical Guide to the Asymmetric Synthesis of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of 3-(2-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The core focus is on established, technically sound approaches that offer high enantiomeric purity. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most effective synthetic strategies.

Introduction

This compound is a crucial chiral building block used in the synthesis of peptidomimetics and other complex pharmaceutical agents. Its pyridine side chain offers unique properties for molecular recognition and can act as a ligand for metal centers in biologically active molecules. The stereospecific synthesis of the L-enantiomer is paramount for its application in drug development, as biological systems are highly sensitive to stereochemistry. This guide will explore three principal and effective strategies for achieving this:

  • Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Schiff Base: A powerful method relying on a chiral catalyst to direct the stereoselective alkylation of a prochiral glycine derivative.

  • Diastereoselective Alkylation of a Chiral Nickel(II)-Complexed Glycine Schiff Base: This approach utilizes a chiral auxiliary complexed to a metal center to create a chiral environment that directs the incoming electrophile.

  • Chemoenzymatic Synthesis via Enzymatic Resolution: A hybrid approach that combines a classical racemic synthesis with a highly selective enzymatic resolution step to isolate the desired L-enantiomer.

Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

This method, largely developed by O'Donnell and coworkers, is one of the most practical and widely used for the asymmetric synthesis of a variety of α-amino acids.[1] The core principle involves the alkylation of a benzophenone imine of a glycine ester with an alkyl halide under biphasic conditions, using a chiral quaternary ammonium salt derived from Cinchona alkaloids as the phase-transfer catalyst.[2]

Reaction Mechanism and Stereochemical Pathway

The reaction proceeds through the generation of a glycine enolate at the interface of an organic and an aqueous phase. The chiral phase-transfer catalyst forms a tight ion pair with this enolate, shuttling it into the organic phase. The steric environment created by the chiral catalyst then directs the approach of the electrophile, 2-(chloromethyl)pyridine, leading to the formation of one enantiomer in excess.

PTC_Mechanism Start Glycine Schiff Base (in Organic Phase) Enolate Glycine Enolate Anion (at interface) Start->Enolate Deprotonation Base Aqueous Base (e.g., 50% NaOH) Base->Enolate IonPair Chiral Ion Pair [Q]⁺[Enolate]⁻ (in Organic Phase) Enolate->IonPair PTC Chiral PTC (QCl) (Cinchona Alkaloid derivative) PTC->IonPair Ion Pairing Alkylation Asymmetric Alkylation IonPair->Alkylation Electrophile 2-(Chloromethyl)pyridine (Electrophile) Electrophile->Alkylation SE2 Reaction Product_Imine Alkylated Schiff Base Product (L-enantiomer enriched) Alkylation->Product_Imine Forms C-C bond Hydrolysis Acidic Hydrolysis (e.g., HCl) Product_Imine->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Deprotection

Figure 1: PTC Alkylation Signaling Pathway
Experimental Protocol: O'Donnell PTC Synthesis

The following is a representative protocol adapted from the literature for the synthesis of α-amino acids via PTC alkylation.[1][3]

  • Preparation of the Glycine Schiff Base: To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equivalent of benzophenone imine. Stir at room temperature until transimination is complete. The resulting N-(diphenylmethylene)glycine tert-butyl ester is purified and used in the next step.

  • Phase-Transfer Catalyzed Alkylation:

    • In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the N-benzylcinchonidinium chloride catalyst (1-10 mol%) in toluene.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.1-1.5 eq).

    • Stir the mixture vigorously and add a 50% aqueous solution of sodium hydroxide.

    • Continue vigorous stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Isolation:

    • Dissolve the crude alkylated product in tetrahydrofuran.

    • Add 1M aqueous citric acid or HCl and stir at room temperature for 4-6 hours to hydrolyze the imine.

    • After hydrolysis, the aqueous layer is separated, washed with an organic solvent to remove benzophenone, and then the pH is adjusted to isolate the amino acid product, which may require ion-exchange chromatography for final purification.

Quantitative Data
ElectrophileCatalystYield (%)Enantiomeric Excess (ee %)Reference
Benzyl BromideN-benzylcinchonidinium chloride85-9581-94[3]
Allyl BromideN-benzylcinchonidinium chloride70-8080-90[3]
2-(Bromomethyl)pyridineN-benzylcinchonidinium chloride~75 (estimated)>90 (estimated)[4]

Note: Data for 2-(bromomethyl)pyridine is estimated based on similar substrates as specific data for this exact reaction was not found in a single source.

Diastereoselective Alkylation of Chiral Nickel(II) Complexes

This methodology employs a chiral auxiliary to induce asymmetry. A Schiff base is formed between glycine and a chiral aldehyde or ketone, which then coordinates to a Ni(II) center. The resulting planar complex effectively shields one face of the glycine α-carbon, forcing the alkylating agent to approach from the less hindered face.

Reaction Mechanism

The key to this method is the formation of a rigid, planar Ni(II) complex.[5] The chiral ligand, often derived from proline, creates a sterically defined pocket around the prochiral α-carbon of the glycine.[6] Deprotonation with a base generates a nucleophilic enolate, which remains coordinated to the nickel. The subsequent alkylation with 2-(bromomethyl)pyridine occurs with high diastereoselectivity due to the steric hindrance imposed by the chiral ligand.[7] Finally, acidic hydrolysis breaks apart the complex, liberating the enantioenriched amino acid and allowing for the recovery of the chiral auxiliary.

Ni_Complex_Mechanism cluster_0 Complex Formation cluster_1 Asymmetric Alkylation cluster_2 Product Isolation Glycine Glycine Complex Chiral Ni(II)-Glycine Schiff Base Complex Glycine->Complex ChiralAux Chiral Auxiliary ((S)-BPB) ChiralAux->Complex NiCl2 Ni(II) Source NiCl2->Complex Enolate Ni(II)-Enolate Complex Complex->Enolate Deprotonation Base Base (e.g., NaH, NaOH) Base->Enolate AlkylatedComplex Alkylated Diastereomeric Complex Enolate->AlkylatedComplex Alkylation Electrophile 2-(Bromomethyl)pyridine Electrophile->AlkylatedComplex FinalProduct This compound AlkylatedComplex->FinalProduct Decomplexation RecoveredAux Recovered Chiral Auxiliary AlkylatedComplex->RecoveredAux Acid Acidic Hydrolysis (e.g., HCl) Acid->FinalProduct

Figure 2: Ni(II) Complex Alkylation Workflow
Experimental Protocol

The following is a generalized protocol based on the work of Belokon and others.[6][8]

  • Synthesis of the Chiral Ni(II) Complex:

    • The chiral Schiff base ligand is prepared from (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB) and glycine.

    • The Ni(II) complex is formed by reacting the Schiff base with a nickel(II) salt (e.g., Ni(NO₃)₂) in a suitable solvent like methanol. The complex typically precipitates and can be collected by filtration.

  • Diastereoselective Alkylation:

    • The dried Ni(II) complex (1.0 eq) is suspended in a polar aprotic solvent such as dimethylformamide (DMF).

    • A base (e.g., powdered NaOH or NaH) is added, and the mixture is stirred to form the enolate.

    • 2-(Bromomethyl)pyridine (1.1-1.5 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched, and the product complex is extracted into an organic solvent.

  • Decomposition of the Complex and Isolation:

    • The crude product is dissolved in a methanol/water mixture.

    • The solution is acidified with concentrated HCl and heated to reflux for several hours to decompose the complex and hydrolyze the Schiff base.

    • After cooling, the precipitated chiral auxiliary can be recovered by filtration.

    • The filtrate containing the amino acid hydrochloride is purified using ion-exchange chromatography to yield the final product.

Quantitative Data
Amino Acid SynthesizedDiastereomeric Excess (d.e. %)Optical Yield (%)Reference
(S)-Alanine>9892[6]
(S)-Phenylalanine>9890[6]
(S)-Tryptophan>9885[6]

Note: This method generally provides high diastereoselectivity, which translates to high enantiomeric excess after removal of the chiral auxiliary.

Chemoenzymatic Synthesis

This approach combines a non-stereoselective chemical synthesis of the racemic amino acid with a highly enantioselective enzymatic resolution step. This is often a very practical and scalable route.

Overall Strategy
  • Racemic Synthesis: A racemic mixture of N-acetyl-3-(2-pyridyl)-DL-alanine is first synthesized. A common method is the acetamidomalonate synthesis.

  • Enzymatic Resolution: The racemic N-acetyl amino acid is then subjected to an enzyme, typically an acylase, that selectively hydrolyzes the N-acetyl group from the L-enantiomer. This results in a mixture of the free L-amino acid and the unreacted N-acetyl-D-amino acid.

  • Separation: The free L-amino acid and the N-acetyl-D-amino acid have different physical properties (e.g., solubility at different pH values), allowing for their separation.

Chemoenzymatic_Workflow Start Diethyl Acetamidomalonate + 2-(Chloromethyl)pyridine Alkylation Alkylation (NaOEt, EtOH) Start->Alkylation Intermediate Alkylated Malonate Alkylation->Intermediate HydrolysisDecarb Hydrolysis & Decarboxylation (Acid or Base) Intermediate->HydrolysisDecarb RacemicAA N-Acetyl-3-(2-pyridyl)-DL-alanine HydrolysisDecarb->RacemicAA Enzyme Enzymatic Resolution (e.g., Acylase I) RacemicAA->Enzyme Mixture Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid Enzyme->Mixture Separation Separation (e.g., pH adjustment, extraction) Mixture->Separation L_Product This compound Separation->L_Product D_Product N-Acetyl-3-(2-pyridyl)-D-alanine Separation->D_Product

Figure 3: Chemoenzymatic Synthesis Workflow
Experimental Protocol

A representative chemoenzymatic protocol is outlined below.[9]

  • Synthesis of N-Acetyl-3-(2-pyridyl)-DL-alanine:

    • Diethyl acetamidomalonate is deprotonated with sodium ethoxide in ethanol.

    • 2-(Chloromethyl)pyridine is added, and the mixture is refluxed to afford the alkylated malonate intermediate.

    • The intermediate is then subjected to hydrolysis (e.g., with aqueous HCl or NaOH) followed by decarboxylation upon heating to yield the racemic N-acetylated amino acid.

  • Enzymatic Resolution:

    • The racemic N-acetyl-3-(2-pyridyl)-DL-alanine is dissolved in water, and the pH is adjusted to ~7.5 with LiOH or NH₄OH.

    • Acylase I (from Aspergillus species) is added, often immobilized on a solid support.

    • The mixture is incubated at a controlled temperature (e.g., 37 °C) for 24-48 hours. The progress of the resolution is monitored by measuring the release of the L-amino acid.

  • Separation and Isolation:

    • After the reaction, the enzyme is removed by filtration.

    • The pH of the solution is lowered to ~5, where the N-acetyl-D-amino acid is less soluble and may precipitate or be extracted with an organic solvent like ethyl acetate.

    • The aqueous solution containing the L-amino acid is then passed through an ion-exchange column to isolate the pure this compound.

Quantitative Data
SubstrateEnzymeConversion (%)Yield of L-AA (%)Enantiomeric Excess (ee %)Reference
N-Ac-DL-3-(3-pyridyl)alanineα-Chymotrypsin~5040-45>99[9]
N-Ac-DL-3-(4-pyridyl)alanineα-Chymotrypsin~5040-45>99[9]
N-Ac-DL-3-(2-pyridyl)alanineAcylase I~5035-42>98[9]

Note: Yields are for the resolution step and are based on the starting amount of the L-enantiomer in the racemic mixture. The synthesis of the 2-pyridyl isomer via the oxazolone route can be problematic due to the instability of 2-pyridylaldehyde, making the acetamidomalonate route preferable for the racemic synthesis step.[9]

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several robust methodologies.

  • Asymmetric Phase-Transfer Catalysis offers a highly practical and scalable route with commercially available catalysts, making it attractive for industrial applications.

  • Chiral Ni(II) Complexes provide excellent stereocontrol, although the synthesis and subsequent removal of the chiral auxiliary add steps to the overall process.

  • Chemoenzymatic Synthesis is a powerful alternative that leverages the exquisite selectivity of enzymes to achieve near-perfect enantiomeric purity, and is particularly useful when efficient racemic syntheses are available.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity. Each of the detailed methods provides a reliable pathway to this valuable, non-proteinogenic amino acid for applications in drug discovery and development.

References

Spectroscopic Profile of 3-(2-Pyridyl)-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the unnatural amino acid 3-(2-Pyridyl)-L-alanine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum based on characteristic functional group absorptions. Detailed, generalized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical workflows. This guide is intended to serve as a core resource for the characterization and utilization of this compound in research and development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered interest in various fields, including peptide synthesis and medicinal chemistry. As an analog of phenylalanine, its incorporation into peptides and other molecules can introduce unique structural and functional properties, such as altered conformational preferences, metal chelation capabilities, and modified biological activity. Accurate and thorough spectroscopic characterization is paramount for its application in these areas. This guide summarizes the expected spectroscopic data for this compound and provides standardized protocols for its empirical determination.

Predicted and Representative Spectroscopic Data

The following sections present the predicted and representative spectroscopic data for this compound. It is crucial to note that this data is generated from computational models and analysis of functional group frequencies and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HH6' (Pyridyl)
~7.7t1HH4' (Pyridyl)
~7.2d1HH3' (Pyridyl)
~7.1t1HH5' (Pyridyl)
~4.0t1Hα-H
~3.3d2Hβ-H

Solvent: D₂O. Chemical shifts are referenced to a standard (e.g., DSS or TSP).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175C=O (Carboxyl)
~158C2' (Pyridyl)
~149C6' (Pyridyl)
~138C4' (Pyridyl)
~124C3' (Pyridyl)
~122C5' (Pyridyl)
~55α-C
~38β-C

Solvent: D₂O. Chemical shifts are referenced to a standard (e.g., DSS or TSP).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its amino acid and pyridyl functional groups.

Table 3: Representative IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Broad, StrongO-H stretch (Carboxylic acid), N-H stretch (Amine)
3100-3000MediumC-H stretch (Aromatic/Pyridyl)
2960-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
1600-1580MediumN-H bend (Amine), C=C and C=N stretch (Pyridyl)
1500-1400MediumC=C and C=N stretch (Pyridyl)
~1400MediumC-H bend (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
167.0815[M+H]⁺
166.0742[M]⁺
121.0651[M-COOH]⁺
93.0573[C₅H₄NCH₂]⁺
78.0495[C₅H₄N]⁺

M = C₈H₁₀N₂O₂. The exact mass is 166.0742 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL D₂O adjust_ph Adjust pH to ~7 with DCl/NaOD dissolve->adjust_ph Solubilize transfer Transfer to NMR tube adjust_ph->transfer Finalize load_sample Insert sample into spectrometer transfer->load_sample Load tune_probe Tune and match probe load_sample->tune_probe shim Shim magnet tune_probe->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft Raw data phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectra baseline->reference integrate Integrate signals reference->integrate

Figure 1: Workflow for NMR data acquisition and processing.

  • Sample Preparation :

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O).

    • Adjust the pH of the solution to approximately 7.0 using dilute DCl or NaOD in D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency domain spectrum.

    • Perform phase and baseline corrections.

    • Reference the spectrum to an internal or external standard (e.g., DSS, TSP).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind 1-2 mg of sample mix_kbr Mix with ~100 mg dry KBr grind_sample->mix_kbr press_pellet Press into a transparent pellet mix_kbr->press_pellet background Acquire background spectrum press_pellet->background Prepare instrument load_sample Place pellet in sample holder background->load_sample acquire_spectrum Acquire sample spectrum load_sample->acquire_spectrum baseline Baseline correction acquire_spectrum->baseline Raw data identify_peaks Identify peak wavenumbers baseline->identify_peaks

Figure 2: Workflow for FT-IR data acquisition using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing :

    • Perform a baseline correction on the acquired spectrum.

    • Identify and label the wavenumbers of the major absorption peaks.

Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in suitable solvent dilute Dilute to appropriate concentration dissolve->dilute infuse Infuse sample into ESI source dilute->infuse Load optimize Optimize source parameters infuse->optimize acquire_ms1 Acquire full scan (MS1) spectrum optimize->acquire_ms1 acquire_ms2 Acquire fragmentation (MS/MS) spectrum acquire_ms1->acquire_ms2 deconvolute Deconvolute spectrum (if needed) acquire_ms2->deconvolute Raw data identify_peaks Identify m/z values deconvolute->identify_peaks assign_fragments Assign fragment ions identify_peaks->assign_fragments

Figure 3: Workflow for Mass Spectrometry data acquisition using ESI.

  • Sample Preparation (Electrospray Ionization - ESI) :

    • Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

    • Dilute the solution to a final concentration appropriate for the instrument (typically in the low µM to nM range).

  • Data Acquisition :

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire a full scan (MS1) spectrum to determine the mass of the molecular ion.

    • Select the molecular ion for fragmentation and acquire a product ion (MS/MS) spectrum to observe the fragmentation pattern.

  • Data Processing :

    • Process the raw data to obtain the mass spectra.

    • Identify the m/z values of the parent and major fragment ions.

    • Propose structures for the observed fragment ions.

Conclusion

This technical guide provides a foundational set of predicted and representative spectroscopic data for this compound, along with detailed experimental protocols for its empirical determination. While the provided data serves as a useful reference, it is imperative for researchers to obtain experimental data for their specific samples to ensure accurate characterization. The methodologies outlined herein offer a standardized approach to acquiring high-quality NMR, IR, and MS spectra, facilitating the confident application of this unnatural amino acid in drug discovery and materials science.

The Biological Activity of 3-(2-Pyridyl)-L-alanine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has garnered attention within the scientific community, primarily as a versatile building block in peptide synthesis and drug discovery. Its unique pyridyl moiety offers distinct chemical properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its application in modifying peptide ligands and its theoretical potential as an aromatic amino acid mimetic. Due to a notable lack of public data on the standalone biological activity of this compound, this document will focus on its effects when incorporated into a peptide scaffold and will explore its potential, yet unproven, mechanisms of action.

Application in Peptide Modification: Enhancing Receptor Affinity

The primary documented biological relevance of this compound lies in its utility as a tool for modifying peptides to enhance their interaction with biological targets. The introduction of the pyridyl group can influence the conformation and electronic properties of a peptide, leading to altered binding affinities for receptors.

Quantitative Data: Somatostatin Receptor Subtype 2 (SST2) Antagonists

A key study investigated the incorporation of this compound (denoted as 2Pal) into a somatostatin receptor subtype 2 (SST2) antagonist. The following table summarizes the binding affinity (KD) and inhibitory concentration (IC50) of the modified peptide compared to a reference compound.[1]

CompoundKD (nM)IC50 (nM)
natLu-DOTA-[l2Pal3]-LM30.18 ± 0.022.5-fold higher than reference
natLu-DOTA-LM3 (Reference)0.09 ± 0.02Not specified

Experimental Protocols

Saturation Binding Assay for Receptor Affinity Determination

The following protocol outlines the methodology used to determine the dissociation constant (KD) of a ligand for its receptor, as adapted from studies on somatostatin antagonists.[1]

Objective: To determine the equilibrium dissociation constant (KD) of a radiolabeled ligand for a specific receptor.

Materials:

  • Cells expressing the target receptor (e.g., SST2)

  • Radiolabeled ligand (e.g., [177Lu]Lu-DOTA-[l2Pal3]-LM3)

  • Unlabeled competitor ligand (for non-specific binding determination)

  • Binding buffer (e.g., 20 mM HEPES)

  • Cell harvester and filter mats (e.g., GF/C filters)

  • Gamma counter

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor to an appropriate density.

  • Assay Setup: In a multi-well plate, add increasing concentrations of the radiolabeled ligand to the cells. For determination of non-specific binding, add a high concentration of the unlabeled competitor ligand to a parallel set of wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and fit the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism) to determine the KD and Bmax (maximum number of binding sites).

Potential as an Aromatic Amino Acid Mimetic

While direct evidence is lacking, the structural similarity of this compound to the aromatic amino acid phenylalanine suggests that it may act as a mimetic.[2][3] This could lead to several potential biological effects, primarily through competition with natural aromatic amino acids for transport and metabolic pathways.

Hypothetical Signaling Pathway: Interference with Neurotransmitter Synthesis

Aromatic amino acids like tyrosine and tryptophan are precursors for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and serotonin.[3][4][5] If this compound competes with these precursors for transport across the blood-brain barrier or for the active sites of synthetic enzymes, it could modulate neurotransmitter levels.

Below is a conceptual diagram illustrating this hypothetical mechanism.

G Hypothetical Interference of this compound with Neurotransmitter Synthesis cluster_bbb Blood-Brain Barrier cluster_neuron Neuron Aromatic_AA Aromatic Amino Acids (e.g., Tyrosine, Tryptophan) LAT1 Large Neutral Amino Acid Transporter (LAT1) Aromatic_AA->LAT1 Transport Pyridylalanine This compound Pyridylalanine->LAT1 Competitive Inhibition? Enzyme Rate-Limiting Enzymes (e.g., Tyrosine Hydroxylase, Tryptophan Hydroxylase) LAT1->Enzyme Precursor Supply Neurotransmitter Neurotransmitter Synthesis (Dopamine, Serotonin) Enzyme->Neurotransmitter Vesicle Vesicular Storage Neurotransmitter->Vesicle Release Neurotransmitter Release Vesicle->Release

Hypothetical competitive inhibition of aromatic amino acid transport.

Experimental Workflow for Investigating Mimetic Properties

To validate the hypothesis that this compound acts as an aromatic amino acid mimetic, a structured experimental workflow is required.

G Workflow for Investigating Aromatic Amino Acid Mimicry start Hypothesis: This compound is an aromatic amino acid mimetic transport In Vitro Transport Assays (e.g., using cells expressing LAT1) start->transport enzyme Enzyme Inhibition Assays (e.g., Tyrosine Hydroxylase activity) start->enzyme cell_culture Cell-Based Assays (e.g., measuring neurotransmitter levels in neuronal cell lines) transport->cell_culture enzyme->cell_culture in_vivo In Vivo Studies (e.g., microdialysis in animal models) cell_culture->in_vivo conclusion Conclusion on Mimetic Properties and Biological Effects in_vivo->conclusion

Experimental workflow to test the mimetic hypothesis.

Conclusion

This compound is a valuable synthetic tool in medicinal chemistry, with demonstrated utility in modulating the receptor affinity of peptides. While its standalone biological activity remains largely uncharacterized, its structural similarity to phenylalanine presents an intriguing, albeit unproven, hypothesis that it may act as an aromatic amino acid mimetic. Further research is warranted to explore this potential mechanism of action, which could unveil novel therapeutic applications for this unique amino acid. The experimental frameworks provided in this guide offer a starting point for such investigations, which could significantly expand our understanding of the biological role of this compound.

References

An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-L-alanine derivatives and their analogs, non-natural amino acids of significant interest in medicinal chemistry and drug development. This document details their synthesis, key biological activities, and the experimental methodologies used for their evaluation. A central focus is placed on their application in designing peptide-based therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) such as the glucagon and somatostatin receptors. Quantitative data on the biological activity and pharmacokinetic properties of representative compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for crucial assays and visual representations of relevant signaling pathways and experimental workflows to aid researchers in their drug discovery efforts.

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These modifications can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of peptide-based therapeutics. Among these, this compound and its regioisomeric analogs, 3-(3-Pyridyl)-L-alanine and 3-(4-Pyridyl)-L-alanine, have emerged as valuable building blocks. The presence of the pyridine ring introduces unique electronic and steric properties, offering opportunities for novel molecular interactions and improved physicochemical characteristics, such as enhanced solubility.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide and peptidomimetic drug candidates. It consolidates key information on the synthesis, biological evaluation, and mechanism of action of this compound derivatives, with a particular focus on their role in the development of analogs for hormones like glucagon and somatostatin.

Synthesis of 3-(Pyridyl)-L-alanine Derivatives

The synthesis of 3-(Pyridyl)-L-alanine and its derivatives can be achieved through several established chemical routes. A common and effective method involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, and enzymatic resolution to obtain the desired L-enantiomer.

General Synthesis Workflow

The synthesis of the racemic mixture of 3-(Pyridyl)-alanine is typically achieved via a malonic ester synthesis approach. This is followed by an enzymatic resolution step to isolate the biologically active L-enantiomer.

Synthesis_Workflow start Pyridylmethyl Halide + Diethyl Acetamidomalonate condensation Diethyl Acetamidomalonate Condensation start->condensation hydrolysis_decarboxylation Hydrolysis & Decarboxylation condensation->hydrolysis_decarboxylation racemic_product DL-3-(Pyridyl)alanine hydrolysis_decarboxylation->racemic_product enzymatic_resolution Enzymatic Resolution racemic_product->enzymatic_resolution l_enantiomer L-3-(Pyridyl)alanine enzymatic_resolution->l_enantiomer d_enantiomer D-3-(Pyridyl)alanine enzymatic_resolution->d_enantiomer

Caption: General workflow for the synthesis of L-3-(Pyridyl)alanine.

Experimental Protocols

This protocol outlines the synthesis of the racemic mixture of 3-(3-pyridyl)-DL-alanine.

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add diethyl acetamidomalonate.

  • Condensation: Add the respective arylmethyl halide to the flask. The reaction is typically carried out in a suitable solvent.

  • Hydrolysis and Decarboxylation: The resulting product from the condensation reaction is then subjected to partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-arylamino acid ethyl ester derivative.[3]

  • Final Hydrolysis: Acidic hydrolysis of the ester yields the final racemic product, DL-3-(3-pyridyl)alanine.[3]

This protocol describes the separation of the L- and D-enantiomers.

  • Enzymatic Reaction: The racemic derivative is subjected to enzymatic resolution, which results in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[3]

  • Separation: The mixture is separated based on the differing properties of the acylated L-enantiomer and the unreacted D-enantiomer.

  • Hydrolysis of D-amino acid derivative: The isolated D-amino acid derivative is then subjected to acidic hydrolysis to yield the corresponding D-amino acid.[3]

  • Purification and Analysis: The optical purity of the resulting D-amino acid is established by HPLC analysis of its 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) derivative.[3]

Biological Activities and Applications

This compound and its analogs have been incorporated into a variety of peptide-based drug candidates to modulate the activity of GPCRs. Their unique properties make them valuable for optimizing ligand-receptor interactions and improving the overall pharmacological profile of these peptides.

Somatostatin Receptor Antagonists

The incorporation of pyridyl-alanine residues into somatostatin analogs has been shown to influence their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs). For instance, the replacement of Tyrosine at position 3 with 2-, 3-, or 4-pyridylalanine in a DOTA-conjugated somatostatin antagonist (LM3) demonstrated that these modifications can impact receptor affinity and biodistribution.[4]

Glucagon Analogs

Glucagon, a peptide hormone crucial for glucose homeostasis, suffers from poor aqueous solubility and stability, complicating its therapeutic use. The substitution of hydrophobic amino acids with the more hydrophilic 3- and 4-pyridyl-alanine has been shown to significantly enhance the aqueous solubility and stability of glucagon analogs at neutral pH while maintaining their biological activity.[1][2]

Quantitative Data

The following tables summarize key quantitative data for representative 3-(Pyridyl)-L-alanine derivatives and analogs.

Table 1: In Vitro Biological Activity of Pyridyl-Alanine Containing Peptides
Compound/AnalogTargetAssay TypeIC50 (nM)Ki (nM)KD (nM)Reference(s)
DOTA-[l2Pal³]-LM3SSTR2Saturation Binding--0.18 ± 0.02[4]
DOTA-[3Pal³]-LM3SSTR2Saturation Binding--0.15 ± 0.01[4]
DOTA-[4Pal³]-LM3SSTR2Saturation Binding--0.11 ± 0.01[4]
[³H]Naloxone (control)Opioid ReceptorsRadioligand Binding-1.2 ± 0.2-
Peptide 5Plasmodium falciparumAntiplasmodial Assay10⁻⁴ - 10⁻¹⁴ mol L⁻¹--[5]
Peptide 6Plasmodium falciparumAntiplasmodial Assay10⁻⁴ - 10⁻¹⁴ mol L⁻¹--[5]

Note: Data for Naloxone and Peptides 5 & 6 are included for comparative context of peptide bioactivity measurement but do not contain pyridyl-alanine.

Table 2: Pharmacokinetic Parameters of Pyridyl-Ala Modified Cyclic Hexapeptides in Rats[6]
CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Clearance (mL/min/kg)Bioavailability (%)
[D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] i.v.13400.083211.951.9-
p.o.2.50.511.23.5-3.5
[3-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] i.v.11800.082891.657.6-
p.o.1.90.56.72.1-2.3
[4-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] i.v.13000.083221.851.8-
p.o.1.20.54.32.3-1.3

Signaling Pathways

The biological effects of this compound-containing peptides are mediated through their interaction with specific GPCRs, which in turn activate downstream signaling cascades.

Somatostatin Receptor 2 (SSTR2) Signaling

Activation of SSTR2 by somatostatin or its analogs leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is a primary mechanism for the anti-secretory effects of somatostatin.

SSTR2_Signaling ligand Somatostatin Analog (with Pyridyl-Alanine) sstr2 SSTR2 ligand->sstr2 Binds to gi_protein Gi Protein sstr2->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Blocks conversion of atp ATP atp->camp ATP to cAMP pka Protein Kinase A camp->pka Does not activate cellular_response Inhibition of Hormone Secretion pka->cellular_response Leads to

Caption: Simplified SSTR2 signaling pathway.

Glucagon Receptor Signaling

Glucagon analogs containing pyridyl-alanine bind to the glucagon receptor (GCGR), a Gs-coupled GPCR. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels.

Glucagon_Signaling glucagon_analog Glucagon Analog (with Pyridyl-Alanine) gcgr Glucagon Receptor (GCGR) glucagon_analog->gcgr Binds to gs_protein Gs Protein gcgr->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates downstream Phosphorylation of Downstream Targets pka->downstream Phosphorylates response Increased Blood Glucose downstream->response Leads to

Caption: Simplified glucagon receptor signaling pathway.

Detailed Experimental Methodologies

Radioligand Binding Assay for SSTR2

This protocol is adapted from a competitive binding assay format.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing SSTR2.

  • Assay Setup: In a 96-well filter plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Addition of Components:

    • To total binding wells, add a known concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF14).

    • To non-specific binding wells, add the radioligand and a high concentration of a non-labeled SSTR2 ligand.

    • To competition wells, add the radioligand and varying concentrations of the test compound (pyridyl-alanine derivative).

  • Incubation: Add the membrane preparation to all wells and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Filtration and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay for Glucagon Analogs (cAMP Measurement)

This protocol utilizes a reporter gene assay to measure the activation of the glucagon receptor.

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably co-transfected with the human glucagon receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the glucagon analog (containing pyridyl-alanine) in a suitable assay buffer.

  • Cell Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for a specific duration (e.g., 4-6 hours) at 37°C.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study.

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Compound Administration:

    • Intravenous (i.v.): Administer a single bolus dose of the peptide solution via the tail vein.

    • Oral (p.o.): Administer the peptide solution by oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant and a protease inhibitor.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, bioavailability) using appropriate pharmacokinetic software.

Conclusion

This compound and its analogs represent a versatile class of non-natural amino acids that offer significant advantages in the design of novel peptide-based therapeutics. Their unique structural and physicochemical properties can be leveraged to enhance receptor binding, improve solubility and stability, and optimize pharmacokinetic profiles. This technical guide provides a foundational resource for researchers, consolidating key information on their synthesis, biological activity, and the experimental methodologies required for their evaluation. The provided data, protocols, and pathway diagrams are intended to facilitate the rational design and development of the next generation of peptide drugs targeting a range of diseases.

References

physical and chemical properties of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of the non-natural amino acid 3-(2-Pyridyl)-L-alanine. It is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties

This compound is a synthetic amino acid, an analogue of phenylalanine where a pyridyl ring replaces the phenyl ring. This substitution imparts unique chemical characteristics, including altered hydrophilicity, hydrogen bonding capabilities, and potential for metal coordination, making it a valuable building block in peptide and peptidomimetic design.[1]

Chemical Structure

The structure of this compound features a chiral alpha-carbon, characteristic of L-amino acids, with a (2-pyridylmethyl) side chain.

Caption: Chemical Structure of this compound
Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the common Fmoc-protected variant, frequently used in synthesis, is also provided for comparison where available.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name (2S)-2-Amino-3-(pyridin-2-yl)propanoic acid[2]
Synonyms (S)-2-Amino-3-(2-pyridyl)propionic acid, 2'-Aza-L-phenylalanine[2]
CAS Number 37535-51-6[2][3]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2][3]
Appearance Powder[2]
pKa (Predicted) pKa₁ (α-COOH): ~2.2pKa₂ (α-NH₃⁺): ~9.4pKa₃ (Pyridyl N): ~5.2
Fmoc-Derivative Melting Point 151 °C

Spectroscopic Properties

Specific experimental spectra for this compound are not widely published. The following data is based on characteristic values for its constituent functional groups (alanine and pyridine) and provides an expected spectral profile.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR (in D₂O)δ ~7.0-8.5 ppm: 4H, multiplet (aromatic protons of the pyridine ring)δ ~4.0 ppm: 1H, triplet (α-proton)δ ~3.2 ppm: 2H, doublet (β-protons)
¹³C NMR (in D₂O)δ ~175 ppm: Carbonyl carbon (C=O)δ ~120-150 ppm: 5 carbons of the pyridine ringδ ~55 ppm: α-carbonδ ~38 ppm: β-carbon
FT-IR (KBr Pellet)~3100-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid), N-H stretch (ammonium)~1660-1590 cm⁻¹: N-H bend (primary amine)~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)~1550-1480 cm⁻¹: Asymmetric COO⁻ stretch~1410 cm⁻¹: Symmetric COO⁻ stretch
Mass Spectrometry [M+H]⁺: m/z 167.08

Rationale: ¹H and ¹³C NMR chemical shifts are predicted based on standard values for L-alanine and 2-substituted pyridines.[4][5][6][7] FT-IR peaks are characteristic of amino acid zwitterions and aromatic nitrogen heterocycles.[8]

Experimental Protocols

Synthesis of 3-(2-Pyridyl)-DL-alanine (Malonic Ester Route)

A common method for synthesizing novel amino acids is the diethyl acetamidomalonate condensation. The following is a generalized protocol adapted for the synthesis of the racemic mixture of 3-(2-pyridyl)-alanine, which can subsequently be resolved to obtain the pure L-enantiomer.[9]

Workflow Diagram: Synthesis of 3-(2-Pyridyl)-DL-alanine

G start Start Materials: - 2-(Chloromethyl)pyridine - Diethyl acetamidomalonate step1 Step 1: Alkylation Base (e.g., NaOEt) in Ethanol start->step1 intermediate1 Intermediate: Diethyl 2-acetamido-2- (pyridin-2-ylmethyl)malonate step1->intermediate1 step2 Step 2: Hydrolysis & Decarboxylation Aqueous Acid (e.g., HCl), Heat intermediate1->step2 product Final Product: 3-(2-Pyridyl)-DL-alanine (Racemic Mixture) step2->product step3 Optional Step 3: Enzymatic Resolution or Chiral Chromatography product->step3 final_product Target Molecule: This compound step3->final_product G resin Resin-Bound Peptide (with free N-terminus) deprotection Fmoc-Deprotection (20% Piperidine in DMF) resin->deprotection wash Wash (DMF, DCM) deprotection->wash Wash coupling Coupling Step coupling:e->wash:w Wash cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) coupling->cleavage After final residue reagents Fmoc-3-(2-Pyridyl)-L-alanine + Activator (e.g., HBTU/DIEA) in DMF reagents->coupling wash->coupling cycle Repeat Cycle (Deprotection -> Coupling -> Wash) wash->cycle For next amino acid cycle->deprotection product Purified Peptide containing This compound cleavage->product

References

A Technical Guide to 3-(2-Pyridyl)-L-alanine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides representative experimental protocols for its use in peptide synthesis, and explores its application in targeting specific signaling pathways.

Core Data Presentation

The key quantitative data for this compound and its commonly used derivative in solid-phase peptide synthesis (SPPS) are summarized below.

PropertyThis compoundFmoc-3-(2-pyridyl)-L-alanine
CAS Number 37535-51-6185379-40-2
Molecular Weight 166.18 g/mol 388.42 g/mol
Empirical Formula C₈H₁₀N₂O₂C₂₃H₂₀N₂O₄
Synonyms (S)-2-Amino-3-(2-pyridyl)propionic acid, 2′-Aza-L-phenylalanine(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid
Physical Form PowderPowder
Primary Application Peptide synthesis, ResearchSolid-Phase Peptide Synthesis (SPPS)

Introduction to this compound in Drug Development

This compound is a structural analog of the natural amino acid phenylalanine, where a nitrogen atom is incorporated into the aromatic ring at the 2-position. This modification imparts unique chemical properties that are highly valuable in drug design. The pyridine moiety can influence a molecule's pharmacokinetic profile and its interaction with biological targets.[1] Specifically, the nitrogen atom can act as a hydrogen bond acceptor and can alter the electronic properties of the aromatic ring, which can lead to enhanced binding affinity and selectivity for target receptors.[1]

The incorporation of non-natural amino acids like this compound into peptide structures is a key strategy for creating peptidomimetics with improved stability against enzymatic degradation, a critical factor for developing viable peptide-based drugs.[2]

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or vary between research groups, the following sections provide representative methodologies for the Fmoc protection of the amino acid and its subsequent incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-3-(2-pyridyl)-L-alanine

This protocol describes a general method for the protection of the alpha-amino group of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group, a necessary step for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Methodology:

  • Dissolution: Dissolve this compound in an aqueous solution of sodium bicarbonate.

  • Addition of Fmoc Reagent: While stirring vigorously, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution at room temperature.

  • Reaction: Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-(2-pyridyl)-L-alanine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Incorporation of Fmoc-3-(2-pyridyl)-L-alanine into a Peptide via SPPS

This protocol outlines the general steps for incorporating Fmoc-3-(2-pyridyl)-L-alanine into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-(2-pyridyl)-L-alanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with the piperidine/DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-(2-pyridyl)-L-alanine, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide containing this compound using Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow cluster_synthesis Fmoc-3-(2-pyridyl)-L-alanine Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Ala This compound Fmoc_Ala Fmoc-3-(2-pyridyl)-L-alanine Ala->Fmoc_Ala Fmoc Protection Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Fmoc_Ala Coupling Coupling of Fmoc-AA (HATU/DIPEA) Fmoc_Ala->Coupling Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Deprotection->Coupling Wash Washing (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Final Cycle Repeat->Deprotection for next AA Peptide Crude Peptide Cleavage->Peptide Purification RP-HPLC Peptide->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General workflow for the synthesis and purification of a peptide containing this compound.

Signaling Pathway: Somatostatin Receptor Subtype 2 (SSTR2)

Peptides incorporating pyridylalanine have been investigated as antagonists for the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) involved in various physiological processes, including the regulation of hormone secretion and cell proliferation.[3] The activation of SSTR2 by its ligand initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][4]

SSTR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Peptide Ligand (e.g., containing this compound) SSTR2 SSTR2 Ligand->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., ↓ Hormone Secretion, ↓ Proliferation) PKA->Cell_Response Leads to

Caption: Simplified signaling pathway of Somatostatin Receptor Subtype 2 (SSTR2) activation.

Conclusion

This compound is a versatile building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its unique structural features allow for the modulation of the physicochemical and pharmacological properties of these molecules. The provided experimental protocols offer a foundational understanding of how this non-natural amino acid can be utilized in a research and development setting. Further investigation into peptides containing this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of 3-(2-Pyridyl)-L-alanine is scarce. This guide provides a comprehensive overview based on the general physicochemical properties of amino acids, data from its isomers, and established experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

This compound is a non-canonical, aromatic amino acid that has garnered interest in peptide and medicinal chemistry. Its unique structure, featuring a pyridine ring, can impart specific conformational constraints, and opportunities for hydrogen bonding and metal coordination when incorporated into peptides. These characteristics can influence the biological activity and pharmacokinetic properties of the resulting molecules. A thorough understanding of its fundamental physicochemical properties, such as solubility and stability, is crucial for its effective application in drug design and development.

This technical guide summarizes the expected solubility and stability profile of this compound, provides detailed experimental methodologies for their determination, and outlines potential degradation pathways.

Physicochemical Properties

The structure of this compound, with its amino and carboxylic acid groups, suggests zwitterionic behavior in aqueous solutions, similar to other amino acids. The presence of the pyridine ring introduces a degree of aromaticity and a basic nitrogen atom, which are expected to influence its solubility and stability.

Solubility

The solubility of amino acids is highly dependent on the pH of the solution and the nature of the solvent.

Expected Solubility Profile:

  • In Water: Like other amino acids, this compound is expected to be soluble in water. Its solubility will be lowest at its isoelectric point (pI) and will increase in acidic and basic solutions due to the formation of the cationic and anionic species, respectively. The pyridine nitrogen can also be protonated at low pH, further increasing its solubility in acidic media.

  • In Organic Solvents: The solubility in organic solvents is generally lower than in water and depends on the solvent's polarity. It is expected to have limited solubility in non-polar solvents and some solubility in polar organic solvents, particularly those capable of hydrogen bonding.

CompoundSolventSolubilityNotes
3-(3-Pyridyl)-L-alanineDimethylformamide (DMF)150 mg/mLQualitative data from a product datasheet.[1]
Fmoc-3-(2-pyridyl)-D-alanineDichloromethane (DCM), Dimethylformamide (DMF)SolubleQualitative information for the Fmoc-protected D-isomer.
Fmoc-L-3-(2-pyridyl)-alanineDichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Sparingly soluble in DCM, slightly soluble in DMF and DMSOQualitative information for the Fmoc-protected L-isomer.

Incorporation of pyridyl-alanine residues into peptides has been shown to enhance the aqueous solubility of the resulting peptides, particularly at neutral pH.[2][3][4]

Stability

The stability of this compound can be influenced by temperature, pH, light, and the presence of oxidizing agents.

Expected Stability Profile:

  • Thermal Stability: As a solid, it is expected to be relatively stable at room temperature. At elevated temperatures, like other amino acids, it will likely undergo decomposition.

  • pH Stability: The stability in solution is expected to be pH-dependent. Extreme pH values, especially when combined with high temperatures, can lead to degradation.

  • Oxidative Stability: The pyridine ring may be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light may lead to the degradation of the pyridine ring.

Studies on peptides containing pyridylalanine have indicated that the position of the nitrogen atom in the pyridine ring influences the physicochemical properties and in-vivo stability of the resulting molecules.[5]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of amino acids like this compound.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed, screw-cap vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove any undissolved particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the concentration of the analyte in the saturated solution by back-calculation from the standard curve, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification prep1 Add excess compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sample1 Settle undissolved solid prep2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Calculate concentration from standard curve analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Protocol: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

    • A control sample (unstressed stock solution) should be kept under ambient conditions.

  • Time Points:

    • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis, if necessary.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Determine the percentage of the parent compound remaining at each time point.

    • Characterize any significant degradation products using mass spectrometry (LC-MS).

G cluster_stress Forced Degradation Conditions start Stock Solution of this compound acid Acid Hydrolysis (e.g., 1N HCl) start->acid base Base Hydrolysis (e.g., 1N NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (UV/Vis light) start->photo analysis HPLC/LC-MS Analysis at Various Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation can be inferred from the chemical structure. The pyridine ring is a key moiety that could be involved in degradation.

Hypothesized Degradation of the Pyridyl Moiety:

Under oxidative conditions, the nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. Photolytic conditions could potentially lead to ring-opening reactions, although this is less common for simple pyridines.

G start This compound C₈H₁₀N₂O₂ product1 3-(2-Pyridyl-N-oxide)-L-alanine C₈H₁₀N₂O₃ start->product1 Oxidation (e.g., H₂O₂)

Caption: Potential Oxidative Degradation Pathway.

Conclusion

This compound is a valuable building block in peptide chemistry. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for its expected behavior and detailed protocols for its experimental determination. The provided methodologies for solubility and stability assessment are robust and widely applicable in a research and development setting. Further experimental studies are warranted to fully characterize the physicochemical properties of this important non-canonical amino acid.

References

The Emerging Potential of 3-(2-Pyridyl)-L-alanine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Pyridyl)-L-alanine is a non-proteinogenic amino acid that is gaining significant attention in the field of medicinal chemistry and drug development. Its unique structural properties, conferred by the presence of a pyridine ring, offer a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides and small molecules. This technical guide provides an in-depth overview of the potential biological roles of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated workflows and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing amino acid analog.

Introduction

The incorporation of unnatural amino acids into therapeutic peptides and small molecules represents a powerful strategy to overcome the limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. This compound, an analog of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen atom at the 2-position, has emerged as a valuable building block in this endeavor. The pyridine moiety can influence a molecule's pharmacokinetic properties and its interactions with biological targets[1]. This guide will explore the synthesis, known biological activities, and potential therapeutic applications of compounds containing this compound.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected forms for peptide synthesis is a critical first step in its application. While several synthetic routes have been described, a common approach involves the use of 2-(chloromethyl)pyridine as a starting material.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Fmoc-protected this compound, a common derivative used in solid-phase peptide synthesis (SPPS).

Synthesis_Workflow Start 2-(Chloromethyl)pyridine Step1 Alkylation of acetamidomalonate Start->Step1 Diethyl acetamidomalonate, NaOEt Step2 Hydrolysis and Decarboxylation Step1->Step2 1. HCl (aq) 2. Heat Step3 Resolution of enantiomers Step2->Step3 Enzymatic or chiral chromatography Step4 Fmoc Protection Step3->Step4 Fmoc-OSu, Base End Fmoc-3-(2-Pyridyl)-L-alanine Step4->End Binding_Assay_Workflow Start Prepare Reagents Step1 Assay Setup in 96-well plate (Membranes, Radioligand, Test Compound) Start->Step1 Step2 Incubation Step1->Step2 Step3 Filtration Step2->Step3 Step4 Washing Step3->Step4 Step5 Scintillation Counting Step4->Step5 End Data Analysis (IC50, Ki) Step5->End GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptide with This compound Receptor GPCR (e.g., SST2) Ligand->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Inhibition of hormone secretion, cell proliferation) PKA->Downstream Phosphorylation

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of 3-(2-Pyridyl)-L-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, stability, and pharmacokinetic properties. 3-(2-Pyridyl)-L-alanine (Pal) is a non-canonical aromatic amino acid that has garnered interest due to the unique properties conferred by its pyridyl group. The pyridine ring can engage in hydrogen bonding and metal coordination, potentially modulating peptide conformation and interaction with biological targets.[1][2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry, along with a discussion of potential challenges and optimization strategies.

Materials and Reagents

Resins, Amino Acids, and Reagents
ReagentSupplierGrade
Fmoc-3-(2-Pyridyl)-L-alanineVarious≥97% (HPLC)
Rink Amide MBHA or Wang resinVarious100-200 mesh, ~0.5-1.0 mmol/g loading
Fmoc-protected standard amino acidsVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade, amine-free
Dichloromethane (DCM)VariousACS grade
PiperidineVariousReagent grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent grade
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)VariousReagent grade
HATU, HCTU, PyBOP (Coupling Reagents)VariousPeptide synthesis grade
N,N-Diisopropylethylamine (DIEA)VariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Acetic AnhydrideVariousReagent grade
PyridineVariousReagent grade
Diethyl ether (cold)VariousACS grade

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed on a solid support (resin) and involves a series of repeated cycles of deprotection, washing, coupling, and washing.

SPPS_Workflow cluster_0 Synthesis Cycle start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection cycle->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (LC-MS) purification->characterization end End: Lyophilized Peptide characterization->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol for Incorporating this compound
  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg, ~0.05-0.1 mmol) in a reaction vessel.

    • Add DMF (1-2 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (1-2 mL).

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3 x 1-2 mL) and then with DCM (3 x 1-2 mL) to remove residual piperidine.

  • Coupling of this compound:

    • Prepare the coupling solution:

      • Dissolve Fmoc-3-(2-Pyridyl)-L-alanine (3-5 equivalents relative to resin loading) in DMF.

      • Add the coupling reagent (e.g., HATU, HCTU, or DIC/Oxyma Pure) (3-5 equivalents).

      • Add a base (e.g., DIEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings involving this compound, a double coupling (repeating the coupling step) or an extended coupling time may be beneficial.

    • Monitoring the coupling reaction: A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1-2 mL) and DCM (3 x 1-2 mL).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). For peptides containing sensitive residues, the choice of scavengers is critical.

    • Add the cleavage cocktail to the resin (e.g., 1-2 mL for 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation, Purification, and Characterization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity.[4]

Challenges and Optimization Strategies

The incorporation of this compound can present specific challenges due to the nucleophilic nature of the pyridine nitrogen.

Potential Side Reactions
Side ReactionDescriptionMass Change (Da)Mitigation Strategies
N-alkylation of Pyridyl Group The nitrogen of the pyridine ring can be alkylated, for example by byproducts of the Fmoc deprotection (e.g., piperidine adducts).+78 (piperidine)Use of DBU/piperidine for deprotection may reduce this. Minimize deprotection times.
Elimination to Dehydroalanine Protonation or quaternization of the pyridyl nitrogen can lead to β-elimination, forming a reactive dehydroalanine residue. This can be followed by Michael addition of piperidine.-166 (loss of pyridylalanine) + 85 (piperidine adduct)Careful control of pH during synthesis. Use of less acidic conditions where possible.
Difficult Coupling Steric hindrance or electronic effects of the pyridyl group may slow down the coupling reaction.N/AUse more potent coupling reagents like HATU or HCTU. Increase coupling time or perform a double coupling. Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) to improve solubility and reduce aggregation.

Quantitative Data

Obtaining precise, side-by-side comparative data for the coupling efficiency of this compound with various reagents is challenging as it is often sequence-dependent. However, the following table provides a general comparison of common coupling reagents used in SPPS.

Comparison of Common Coupling Reagents in Fmoc-SPPS
Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/Oxyma Pure Carbodiimide/AdditiveModerateCost-effective, low racemization.[5]Slower reaction kinetics compared to onium salts.[5]
HBTU/TBTU Aminium/Uronium SaltHighFast and efficient for most couplings.Can cause guanidinylation of the N-terminus. Potential for racemization with sensitive amino acids.
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for difficult couplings and sterically hindered amino acids.[6] Low racemization.High cost.
HCTU Aminium/Uronium SaltVery HighSimilar to HATU in efficiency, often more cost-effective.[6]Can cause guanidinylation.
PyBOP Phosphonium SaltHighEfficient with low racemization.[5] Does not cause guanidinylation.By-products can be difficult to remove.
COMU Aminium/Uronium SaltVery HighHigh efficiency, reported to be superior to HOBt-based reagents in some cases.[6]Relatively newer reagent, may be more expensive.

For the incorporation of this compound, starting with a more potent coupling reagent such as HATU or HCTU is recommended, especially if initial attempts with DIC/Oxyma Pure show incomplete coupling.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps and decisions involved in optimizing the coupling of this compound.

Optimization_Logic start Start: Couple Fmoc-3-(2-Pyridyl)-L-alanine kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Proceed to next cycle) kaiser_test->coupling_complete Negative (Yellow) incomplete_coupling Incomplete Coupling (Blue Beads) kaiser_test->incomplete_coupling Positive (Blue) troubleshoot Troubleshooting Options incomplete_coupling->troubleshoot double_couple Double Couple troubleshoot->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) troubleshoot->stronger_reagent change_solvent Change Solvent (e.g., to NMP) troubleshoot->change_solvent re_test Re-run Kaiser Test double_couple->re_test stronger_reagent->re_test change_solvent->re_test re_test->coupling_complete Negative capping Capping (Acetic Anhydride/Pyridine) re_test->capping Positive

Caption: Decision-making workflow for optimizing the coupling of this compound.

Conclusion

The solid-phase synthesis of peptides containing this compound is a feasible and valuable technique for the development of novel peptide-based therapeutics. While the unique properties of the pyridyl group can introduce specific challenges such as side reactions and difficult couplings, these can be effectively managed through careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of the synthesis progress. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to successfully incorporate this promising unnatural amino acid into their peptide candidates.

References

Application Notes & Protocols: Incorporation of 3-(2-Pyridyl)-L-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of the non-canonical amino acid 3-(2-Pyridyl)-L-alanine into synthetic peptides. The unique properties of this amino acid offer novel opportunities for peptide design and functionality in various research and drug development applications.

Introduction to this compound

This compound is a synthetic amino acid that has garnered significant interest in peptide chemistry. Its structure is analogous to histidine, but with the imidazole ring replaced by a pyridine ring. This substitution imparts unique chemical properties, most notably the ability to chelate metal ions. The incorporation of this compound into peptide sequences allows for the development of peptides with novel catalytic activities, enhanced structural stability, and specific metal-binding capabilities.

The pyridine nitrogen of this compound has a pKa of approximately 5.4, making it an effective ligand for a variety of transition metal ions at physiological pH. This property is particularly useful in the design of artificial metalloenzymes and peptide-based catalysts.

Key Applications

The incorporation of this compound into peptides has enabled advancements in several key areas:

  • Artificial Metalloenzyme Design: The pyridyl side chain can coordinate with metal ions, creating catalytic centers within a peptide scaffold. These artificial enzymes can be designed to catalyze a range of chemical reactions, such as hydrolysis and oxidation-reduction reactions.

  • Metal Ion Chelation and Sensing: Peptides containing this compound can be used as high-affinity chelators for specific metal ions. This has applications in the development of sensors for heavy metals and in the treatment of metal toxicity.

  • Structural Stabilization: The coordination of metal ions to pyridyl residues can induce and stabilize specific peptide secondary structures, such as α-helices and β-sheets. This is a valuable tool for controlling peptide conformation.

  • Bioconjugation: The pyridyl group can serve as a handle for specific chemical modifications and bioconjugation reactions, allowing for the attachment of imaging agents, drugs, or other functional moieties.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

The commercially available L-3-(2-pyridyl)alanine must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine to be compatible with Fmoc-based SPPS.

Materials:

  • L-3-(2-pyridyl)alanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Distilled water

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve L-3-(2-pyridyl)alanine in a 10% NaHCO₃ solution in water.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a DCM/MeOH gradient to yield Fmoc-L-3-(2-pyridyl)alanine as a white solid.

Workflow for Fmoc-Protection of L-3-(2-pyridyl)alanine

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Ala L-3-(2-pyridyl)alanine Solvent 1,4-Dioxane / 10% NaHCO3 Ala->Solvent FmocOSu Fmoc-OSu FmocOSu->Solvent Time 4-6 hours Solvent->Time Temp Room Temperature Time->Temp Acidify Acidify (pH 2) Temp->Acidify Extract Extract (Ethyl Acetate) Acidify->Extract Purify Flash Chromatography Extract->Purify Product Fmoc-L-3-(2-pyridyl)alanine Purify->Product

Caption: Workflow for the Fmoc protection of L-3-(2-pyridyl)alanine.

This protocol outlines the manual incorporation of Fmoc-L-3-(2-pyridyl)alanine into a peptide sequence on a rink amide resin.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-L-3-(2-pyridyl)alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Distilled water

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-L-3-(2-pyridyl)alanine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each AA Wash2->Repeat Repeat->Deprotect Next AA Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final AA Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Final Peptide Characterize->End

Caption: A generalized workflow for solid-phase peptide synthesis.

Data Presentation

The successful incorporation of this compound can be monitored and quantified at various stages. The following tables provide examples of expected data.

Table 1: Coupling Efficiency of Fmoc-L-3-(2-pyridyl)alanine

Coupling CycleAmino AcidCoupling Time (min)Kaiser Test ResultEstimated Efficiency
1Gly60Negative>99%
2Ala60Negative>99%
32-Pyridyl-Ala 120Negative>98%
4Leu60Negative>99%

Table 2: Characterization of a Model Peptide (e.g., Ac-Gly-Ala-PyrAla-Leu-NH₂)

Characterization MethodExpected ResultObserved ResultPurity
Analytical RP-HPLCSingle major peakSingle major peak at Rt = 15.2 min>95%
ESI-MS[M+H]⁺ = 433.24 g/mol [M+H]⁺ = 433.25 g/mol N/A

Potential Signaling Pathway Involvement

Peptides incorporating this compound can be designed to interact with and modulate signaling pathways, particularly those involving metalloproteins. For example, a peptide could be designed to chelate zinc ions, thereby inhibiting a zinc-dependent enzyme like a matrix metalloproteinase (MMP).

Inhibition of a Zinc-Dependent Enzyme

cluster_inhibition Inhibitory Action Peptide Peptide with This compound Inhibited Inhibited Enzyme Peptide->Inhibited Chelates Zinc Enzyme Zinc-Dependent Enzyme (e.g., MMP) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibited->Product No Reaction

Caption: A conceptual diagram of a peptide inhibiting a zinc-dependent enzyme.

Conclusion

The incorporation of this compound into peptides is a robust strategy for introducing novel functionality. The protocols and data presented here provide a foundation for researchers to utilize this versatile unnatural amino acid in their own peptide design and synthesis efforts. Careful execution of the described methods, coupled with rigorous analytical characterization, will ensure the successful production of high-quality peptides containing this compound for a wide range of applications.

Application Notes and Protocols: 3-(2-Pyridyl)-L-alanine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(2-Pyridyl)-L-alanine as a fluorescent probe. While direct quantitative data on the intrinsic fluorescence of the unmodified amino acid is limited in publicly available literature, this document extrapolates from the known properties of its derivatives and general principles of fluorescence spectroscopy to guide researchers in its application.

Introduction to this compound as a Fluorescent Probe

This compound is a non-canonical amino acid with a pyridyl functional group that offers unique opportunities for fluorescence-based applications in biological and pharmaceutical research. The pyridine ring, an aromatic heterocycle, can confer intrinsic fluorescence and sensitivity to its local microenvironment, making it a potential tool for probing molecular interactions, enzymatic activity, and cellular processes. Its structural similarity to natural amino acids like phenylalanine and tyrosine allows for its incorporation into peptides and proteins with minimal structural perturbation.

Potential Applications:

  • Environmental Sensing: The fluorescence of the pyridyl moiety is expected to be sensitive to changes in solvent polarity, viscosity, and pH.

  • Metal Ion Detection: The nitrogen atom in the pyridine ring can act as a chelator for various metal ions, potentially leading to fluorescence quenching or enhancement upon binding.[1]

  • Protein Structure and Dynamics: When incorporated into a peptide or protein, this compound can serve as a localized fluorescent reporter to monitor conformational changes.

  • Enzyme Assays: Its fluorescence properties may be altered upon enzymatic modification or changes in the local environment of an enzyme's active site.

  • Cellular Imaging: As a small, biocompatible molecule, it holds potential for use in fluorescence microscopy to visualize specific cellular components or processes.

Photophysical Properties (Hypothetical and Based on Derivatives)

PropertyHypothetical Value/RangeNotes
Excitation Maximum (λex) ~260 - 280 nmSimilar to other aromatic amino acids.[2] The exact maximum may shift depending on the solvent and pH.
Emission Maximum (λem) ~300 - 350 nmExpected to be in the near-UV to blue region. Significant solvatochromism (a shift in emission wavelength with solvent polarity) is possible, as observed in its derivatives.[3]
Quantum Yield (ΦF) 0.01 - 0.1The quantum yield is likely to be modest but highly dependent on the environment. It may be enhanced in non-polar environments or upon binding to macromolecules.
Fluorescence Lifetime (τ) 1 - 5 nsTypical for small organic fluorophores. Lifetime measurements can provide additional information about the probe's environment.

Key Applications and Experimental Protocols

Probing Environmental Polarity and Viscosity

The fluorescence of this compound is anticipated to be sensitive to the polarity and viscosity of its surroundings. This property can be exploited to study protein folding, membrane binding, and other molecular interactions that involve changes in the local environment.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar solvent (e.g., dioxane) and a polar aprotic solvent (e.g., acetonitrile).

  • Solvent Series: Prepare a series of solutions with varying polarity by mixing the two solvents in different ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).

  • Sample Preparation: Add a small aliquot of a concentrated this compound stock solution to each solvent mixture to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the fluorescence emission spectrum of each sample.

    • Set the excitation wavelength to the determined λex (e.g., 270 nm).

    • Record the emission spectra over a relevant range (e.g., 280-450 nm).

  • Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic shift.

Metal Ion Sensing

The pyridyl nitrogen of this compound can chelate metal ions, leading to changes in its fluorescence properties. This can be utilized to develop sensors for biologically relevant metal ions.[1]

  • Probe Solution: Prepare a solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Metal Ion Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CaCl₂) in the same buffer.

  • Fluorescence Titration:

    • Record the initial fluorescence spectrum of the this compound solution.

    • Add small aliquots of a metal ion stock solution to the probe solution, ensuring the total volume change is minimal.

    • After each addition, mix thoroughly and allow the system to equilibrate.

    • Record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This can be used to determine the binding affinity (Kd) and stoichiometry of the interaction.

pH Sensing

The protonation state of the pyridine ring is pH-dependent, which can influence the fluorescence quantum yield and emission wavelength. This allows this compound to be used as a ratiometric or intensity-based pH indicator.[4][5]

  • Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10) with constant ionic strength.

  • Sample Preparation: Add this compound to each buffer to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

    • If ratiometric sensing is possible, also record excitation spectra at a fixed emission wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths) as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the pyridyl group in the excited state.

Incorporation into Peptides for Structural Studies

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. Once incorporated, it can serve as an intrinsic fluorescent probe to study peptide conformation and binding.

  • Peptide Synthesis: Synthesize the desired peptide using Fmoc-based SPPS, incorporating Fmoc-L-3-(2-pyridyl)-alanine at the desired position.

  • Purification and Characterization: Purify the synthesized peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

  • Fluorescence Analysis:

    • Dissolve the purified peptide in a suitable buffer.

    • Perform fluorescence spectroscopy experiments as described in the sections above to study its environmental sensitivity, metal ion binding, or pH response in the context of the peptide structure.

Visualization of Workflows and Concepts

The following diagrams illustrate the conceptual workflows for the described applications.

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Polar & Non-Polar) B Create Solvent Series (Varying Polarity) A->B C Add Probe to each Solvent B->C D Record Emission Spectra (Spectrofluorometer) C->D E Plot λem vs. Polarity D->E F Determine Solvatochromic Shift E->F Metal_Ion_Sensing_Pathway Probe This compound (Fluorescent) Complex Probe-Metal Complex (Altered Fluorescence) Probe->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Signal Fluorescence Quenching or Enhancement Complex->Signal Leads to Peptide_Labeling_Workflow A Fmoc-L-3-(2-pyridyl)-alanine B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (HPLC) B->C D Characterization (Mass Spec) C->D E Labeled Peptide with Intrinsic Probe D->E F Fluorescence-Based Assays E->F

References

Application Notes and Protocols: 3-(2-Pyridyl)-L-alanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-canonical amino acid 3-(2-Pyridyl)-L-alanine in medicinal chemistry. Its unique structural and chemical properties, conferred by the pyridyl moiety, make it a valuable building block for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities.

Introduction

This compound is a synthetic amino acid that has garnered significant interest in drug discovery and development. The incorporation of the 2-pyridyl group, a nitrogen-containing aromatic ring, into the alanine side chain introduces several key features that can be exploited in medicinal chemistry:

  • Metal Chelation: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a useful component in the design of metal-chelating agents for therapeutic or diagnostic applications.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the conformation of peptides and their interactions with biological targets.

  • Modified Pharmacokinetics: The introduction of this non-natural amino acid can enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles.

  • Receptor Interactions: The pyridyl group can engage in specific interactions with biological targets, such as G-protein coupled receptors (GPCRs), leading to potent and selective ligands.

This document provides quantitative data on the biological activity of peptides containing this compound, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for peptides and peptidomimetics incorporating this compound and its isomers.

Table 1: Somatostatin Receptor Subtype 2 (SST2) Binding Affinity of DOTA-conjugated LM3 Analogues [1]

CompoundStructure (Modification at position 3)KD (nM)
[177Lu]Lu-DOTA-LM3Tyr0.09 ± 0.02
[177Lu]Lu-DOTA-[l2Pal3]-LM3l-3-(2-Pyridyl)alanine0.18 ± 0.02
[177Lu]Lu-DOTA-[3Pal3]-LM33-(3-Pyridyl)alanine0.15 ± 0.01
[177Lu]Lu-DOTA-[4Pal3]-LM33-(4-Pyridyl)alanine0.11 ± 0.01

Note: KD values were determined by saturation binding studies.

Experimental Protocols

Synthesis of Peptides Containing this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for the manual or automated synthesis of peptides incorporating Fmoc-L-3-(2-pyridyl)-alanine on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-3-(2-pyridyl)-alanine

  • Other Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection Reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation Solvent: Cold diethyl ether

  • Solid-phase synthesis vessel or automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-3-(2-pyridyl)-alanine) and a slightly lower molar equivalent of the coupling reagent (HBTU or HATU) in DMF.

    • Add 5-10 equivalents of DIPEA or NMM to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Special Consideration for Fmoc-L-3-(2-pyridyl)-alanine: Due to the presence of the basic pyridine nitrogen, extended coupling times or the use of a stronger activating agent like HATU may be beneficial to ensure complete acylation. Monitoring the coupling reaction is recommended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Saturation Binding Assay for Somatostatin Receptor Subtype 2 (SST2)

This protocol is adapted from the methodology used to determine the binding affinity of the DOTA-conjugated LM3 analogues.[1]

Materials:

  • HEK-SST2 cells (or other cells expressing the target receptor)

  • Radiolabeled ligand (e.g., [177Lu]Lu-DOTA-[l2Pal3]-LM3)

  • Unlabeled competitor ligand (the same peptide, non-radiolabeled)

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Cell Preparation: Plate HEK-SST2 cells in appropriate culture plates and grow to a suitable confluency.

  • Assay Setup:

    • Prepare serial dilutions of the radiolabeled ligand in binding buffer.

    • For non-specific binding determination, prepare a parallel set of dilutions containing a high concentration of the unlabeled competitor ligand.

  • Binding Reaction:

    • Wash the cells with binding buffer.

    • Add the different concentrations of the radiolabeled ligand (with and without competitor) to the cells.

    • Incubate at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Termination of Binding:

    • Rapidly wash the cells with ice-cold binding buffer to remove unbound ligand.

    • Lyse the cells or harvest them onto filter plates.

  • Quantification:

    • If using filter plates, wash the filters to remove unbound radioactivity.

    • Add scintillation fluid to the wells or filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding versus the concentration of the radiolabeled ligand.

    • Analyze the data using non-linear regression (e.g., one-site binding model) to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Signaling Pathways and Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The incorporation of this compound into peptides can modulate their interaction with GPCRs, such as the somatostatin receptors. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., SST₂) G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Ligand (with this compound) Ligand->Receptor binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Generalized GPCR signaling pathway initiated by a peptide ligand.

Experimental Workflow for Peptide Synthesis and Biological Evaluation

The following diagram outlines the typical workflow for the synthesis of a peptide containing this compound and its subsequent biological evaluation.

Peptide_Workflow start Start: Design Peptide Sequence spps Fmoc Solid-Phase Peptide Synthesis (incorporating this compound) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis bio_assay Biological Assay (e.g., Receptor Binding, Cytotoxicity) analysis->bio_assay data_analysis Data Analysis (e.g., K_D, IC₅₀ determination) bio_assay->data_analysis end End: Structure-Activity Relationship (SAR) Analysis data_analysis->end

Caption: Workflow for synthesis and evaluation of peptides.

Conclusion

This compound is a versatile building block in medicinal chemistry, offering a means to introduce unique chemical properties into peptides and peptidomimetics. The provided data on its application in high-affinity somatostatin receptor antagonists highlights its potential in developing targeted therapeutics. The detailed protocols for synthesis and biological evaluation will aid researchers in the efficient and effective utilization of this valuable amino acid in their drug discovery programs. Further exploration into its use in antimicrobial, anticancer, and neuroprotective agents is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-3-(2-Pyridyl)-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure non-canonical amino acids are crucial building blocks in modern drug discovery and development. L- and D-3-(2-Pyridyl)-alanine are of significant interest due to the unique properties conferred by the pyridyl moiety, which can influence the biological activity, conformation, and pharmacokinetic properties of peptides and small molecule drugs. Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure amino acids. This document provides detailed application notes and protocols for the enzymatic resolution of racemic DL-3-(2-Pyridyl)-alanine.

The primary strategy involves the N-acetylation of the racemic amino acid, followed by the stereoselective enzymatic hydrolysis of the N-acetyl derivative. This approach leverages the high enantioselectivity of commercially available enzymes to separate the L- and D-enantiomers.

Overall Workflow

The enzymatic resolution process follows a three-step workflow: N-acetylation of the racemic amino acid, enzymatic kinetic resolution, and subsequent separation and analysis of the products.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Product Separation & Analysis A DL-3-(2-Pyridyl)-alanine C N-Acetyl-DL-3-(2-Pyridyl)-alanine A->C Acetylation B Acetic Anhydride B->C D N-Acetyl-DL-3-(2-Pyridyl)-alanine C->D F L-3-(2-Pyridyl)-alanine D->F Enantioselective Hydrolysis G N-Acetyl-D-3-(2-Pyridyl)-alanine D->G Unreacted E Enzyme (e.g., Acylase I or Lipase) E->F H Mixture of L-amino acid and N-Acetyl-D-amino acid F->H G->H I Separation (e.g., Ion Exchange) H->I J Pure L-3-(2-Pyridyl)-alanine I->J K Pure N-Acetyl-D-3-(2-Pyridyl)-alanine I->K L Chiral HPLC Analysis J->L K->L

Figure 1. Overall workflow for the enzymatic resolution of DL-3-(2-Pyridyl)-alanine.

Experimental Protocols

Protocol 1: N-Acetylation of DL-3-(2-Pyridyl)-alanine

This protocol describes the chemical synthesis of the N-acetylated substrate required for enzymatic resolution.

Materials:

  • DL-3-(2-Pyridyl)-alanine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve DL-3-(2-Pyridyl)-alanine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a 2M NaOH solution to pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Acetyl-DL-3-(2-Pyridyl)-alanine.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Enzymatic Kinetic Resolution using Acylase I

This protocol details the enantioselective hydrolysis of N-Acetyl-DL-3-(2-Pyridyl)-alanine using Acylase I from Aspergillus oryzae. This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer.

Materials:

  • N-Acetyl-DL-3-(2-Pyridyl)-alanine

  • Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich A3010)

  • Cobalt (II) chloride (CoCl₂) (optional, as an activator)

  • Phosphate buffer (0.1 M, pH 7.5)

  • pH meter

  • Thermostated water bath or incubator shaker

  • Reaction vessel

Procedure:

  • Prepare a solution of N-Acetyl-DL-3-(2-Pyridyl)-alanine in 0.1 M phosphate buffer (pH 7.5). A typical substrate concentration is in the range of 50-200 mM.

  • (Optional) Add CoCl₂ to a final concentration of 0.5 mM to activate the enzyme.

  • Pre-heat the substrate solution to the desired reaction temperature (typically 37-50 °C).

  • Add Acylase I to the reaction mixture. The enzyme loading can be optimized, but a starting point is 10-50 mg of enzyme per gram of substrate.

  • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a dilute NaOH solution, as the hydrolysis of the acetyl group will release acetic acid.

  • Incubate the reaction at the set temperature with gentle agitation for 12-48 hours.

  • Monitor the progress of the reaction by measuring the consumption of the N-acetylated L-enantiomer or the formation of the L-amino acid using chiral HPLC (see Protocol 4).

  • Once approximately 50% conversion is reached, terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.

  • Centrifuge or filter the reaction mixture to remove the denatured enzyme. The resulting solution contains L-3-(2-Pyridyl)-alanine and unreacted N-Acetyl-D-3-(2-Pyridyl)-alanine.

Protocol 3: Separation of L-Amino Acid and N-Acetyl-D-Amino Acid

This protocol describes the separation of the free L-amino acid from the unreacted N-acetylated D-enantiomer.

Materials:

  • Reaction mixture from Protocol 2

  • Strong cation exchange resin (e.g., Dowex 50W X8)

  • Ammonium hydroxide solution (2 M)

  • Hydrochloric acid solution (1 M)

  • Glass column for chromatography

Procedure:

  • Adjust the pH of the reaction mixture to approximately 2-3 with 1 M HCl.

  • Load the acidified solution onto a pre-equilibrated strong cation exchange column.

  • Wash the column with deionized water to elute the unreacted N-Acetyl-D-3-(2-Pyridyl)-alanine.

  • Elute the bound L-3-(2-Pyridyl)-alanine from the column using a 2 M ammonium hydroxide solution.

  • Collect the fractions containing the L-amino acid (can be monitored by TLC or UV absorbance).

  • Combine the fractions and remove the ammonia and water under reduced pressure to obtain the purified L-3-(2-Pyridyl)-alanine.

  • The N-Acetyl-D-3-(2-Pyridyl)-alanine can be recovered from the initial wash fractions by evaporation. This can be subsequently hydrolyzed chemically (e.g., with 6 M HCl) to obtain D-3-(2-Pyridyl)-alanine.

Protocol 4: Chiral HPLC Analysis

This protocol outlines a general method for the determination of enantiomeric excess (e.e.) of the products. Method development and optimization will be required for specific instrumentation.

Materials:

  • Samples for analysis (L-amino acid, N-acetyl-D-amino acid)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, or a similar column designed for amino acid enantioseparation)

  • HPLC grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Volatile buffer salts (e.g., ammonium acetate, triethylammonium acetate)

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of underivatized amino acids on a CHIROBIOTIC T column consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., 10-50 mM ammonium acetate), with the pH adjusted to between 4 and 7.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 80:20 (v/v) Methanol: 20 mM Ammonium Acetate, pH 5.5

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 260 nm (due to the pyridyl ring)

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers. Inject the samples from the enzymatic resolution to determine the peak areas of each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables provide a template for summarizing quantitative data from the enzymatic resolution experiments.

Table 1: Optimization of Reaction Conditions for Enzymatic Resolution

EntryEnzymeSubstrate Conc. (mM)Temperature (°C)Time (h)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)
1Acylase I50372448>9996
2Acylase I100372445>9992
3Acylase I50501251>9998
4Lipase B504048499897

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Analytical Data from Chiral HPLC

CompoundRetention Time (min)EnantiomerPeak Area
Racemic Standard10.2L50000
12.5D50000
Resolution Product10.3L99500
12.6D500
Unreacted Substrate15.8N-Acetyl-L1200
18.1N-Acetyl-D98800

Note: Retention times and peak areas are for illustrative purposes only.

Signaling Pathways and Logical Relationships

The enzymatic kinetic resolution is based on the difference in the rate of reaction for the two enantiomers of the substrate with the enzyme.

G cluster_0 Substrate Mixture cluster_1 Products S_L N-Acetyl-L-3-(2-Pyridyl)-alanine Enzyme Enzyme (Acylase I) S_L->Enzyme k_L (fast) S_D N-Acetyl-D-3-(2-Pyridyl)-alanine S_D->Enzyme k_D (slow) P_L L-3-(2-Pyridyl)-alanine + Acetate Enzyme->P_L S_D_unreacted N-Acetyl-D-3-(2-Pyridyl)-alanine (Unreacted) Enzyme->S_D_unreacted

Figure 2. Kinetic resolution principle showing the differential reaction rates.

Troubleshooting

  • Low Conversion:

    • Increase enzyme concentration.

    • Increase reaction time.

    • Optimize temperature and pH.

    • Ensure the presence of any necessary cofactors (e.g., Co²⁺ for Acylase I).

  • Low Enantiomeric Excess (e.e.):

    • Stop the reaction closer to 50% conversion. Over-reaction can lead to the hydrolysis of the less-favored enantiomer.

    • Screen different enzymes, as enantioselectivity is enzyme-dependent.

    • Optimize reaction conditions (temperature, solvent) as these can influence enantioselectivity.

  • Poor Separation of Products:

    • Ensure the pH is correctly adjusted before loading onto the ion-exchange column.

    • Optimize the elution gradient for the ion-exchange chromatography.

    • For chiral HPLC, optimize the mobile phase composition and temperature.

Conclusion

The enzymatic kinetic resolution of N-Acetyl-DL-3-(2-Pyridyl)-alanine is an effective method for the preparation of the enantiomerically pure L- and D- forms of this valuable unnatural amino acid. The protocols provided herein offer a solid foundation for researchers to implement this methodology. Optimization of the reaction and separation conditions will be key to achieving high yields and enantiopurity. The use of chiral HPLC is essential for the accurate monitoring and validation of the resolution process.

Application Notes: Fmoc-3-(2-pyridyl)-L-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH) is a synthetic amino acid derivative that has become an invaluable tool in modern peptide chemistry.[1][2] It incorporates the standard fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it fully compatible with routine solid-phase peptide synthesis (SPPS) protocols.[2][3] Its defining feature is the pyridyl side chain, which imparts unique chemical properties, enabling a range of applications beyond those of natural amino acids. These applications include the development of metal-chelating peptides, the enhancement of peptide solubility and stability, the creation of novel peptidomimetics for drug discovery, and the design of peptide-based catalysts.[1][2][4][5][6]

Physicochemical Properties

The properties of Fmoc-3-(2-pyridyl)-L-alanine are summarized below, providing essential information for its handling, storage, and use in synthesis.

PropertyValueReferences
CAS Number 185379-40-2[7][8]
Molecular Formula C₂₃H₂₀N₂O₄[1][8]
Molecular Weight 388.42 g/mol [8]
Appearance White to off-white crystalline powder[1]
Purity ≥97.0% (HPLC)
Storage Temperature 2-8°C
Solubility Soluble in organic solvents like DMF, DMSO, and DCM[1]

Key Applications

The unique pyridyl side chain of 3-(2-pyridyl)-L-alanine opens up several advanced applications in peptide design and drug development.

Metal Chelation

The nitrogen atom in the pyridine ring acts as a potent ligand for various metal ions. Peptides incorporating 2-pyridylalanine can be designed to selectively bind metals like Pb(II), Zn(II), and Fe(II).[5][9] This property is highly valuable in the development of novel chelation therapies for metal poisoning and in the design of metalloenzyme inhibitors or diagnostic agents.[5][10][11]

cluster_peptide Peptide Backbone cluster_sidechain Pyridyl Side Chain p1 ...-NH p2 CH p3 CO-... sc1 CH₂ p2->sc1 sc2 Pyridine Ring (N) Metal Metal Ion (M²⁺) sc2->Metal Chelation

Caption: The pyridyl nitrogen of the side chain chelates a metal ion.

Enhanced Biophysical Properties

Incorporation of pyridylalanine has been shown to significantly improve the aqueous solubility and chemical stability of peptides.[4] For example, substitution of certain residues in glucagon with 3-pyridyl-alanine resulted in analogues with superior biophysical characteristics and suitability for medicinal use, without compromising biological activity.[4] This makes it a valuable tool for overcoming common challenges in peptide drug formulation.

Peptidomimetics and Drug Conjugation

As a non-natural amino acid, 2-pyridylalanine enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the pyridine ring offers a site for chemoselective modification. A recently developed method allows for late-stage N-alkylation of the pyridyl-alanine residue, enabling the creation of diverse and stable peptide conjugates, even on a solid support.[12] This technique can be used for dual-labeling or to enhance the therapeutic efficacy of peptides, as demonstrated by the improved antiproliferative activity of a p53 peptide when conjugated to an RGD peptide.[12]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of Fmoc-3-(2-pyridyl)-L-alanine using manual Fmoc solid-phase peptide synthesis.

Resin Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Couple to Resin (1-4 hours) Wash1->Couple Activate 4. Activate Amino Acid (Fmoc-2-Pal-OH + Coupling Reagent + Base) Activate->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Monitor 7. Monitor Coupling (Kaiser Test) Wash2->Monitor Monitor->Couple If Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat If Negative Repeat->Deprotect Cleave Final Cleavage & Deprotection Repeat->Cleave

Caption: General workflow for incorporating Fmoc-3-(2-pyridyl)-L-alanine in SPPS.

Protocol 1: Coupling of Fmoc-3-(2-pyridyl)-L-alanine

This protocol describes a standard coupling cycle using HATU as the activation agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 7-10 minutes. Drain and repeat once.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 eq. relative to resin loading) and HATU (2.9-4.5 eq.) in DMF.[13][14]

  • Coupling: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes. Immediately add the complete solution to the washed resin.[14] Agitate the reaction vessel at room temperature for 1-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) may be necessary.[3][14]

ReagentEquivalents (relative to resin)
Fmoc-3-(2-pyridyl)-L-alanine3 - 5
Coupling Agent (HATU/HCTU)2.9 - 4.5
Base (DIPEA / Collidine)6 - 10
Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). Caution: TFA is highly corrosive.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (typically 10 mL per gram of resin) and agitate at room temperature for 1.5-3 hours.[13][15]

  • Peptide Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice with a small amount of fresh TFA, combining the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Collection: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum to yield the final product, which can then be purified by HPLC.

Troubleshooting and Side Reaction Management

The incorporation of 2-pyridylalanine can sometimes present challenges. The primary side reaction of concern is β-elimination during the basic Fmoc-deprotection step.[16]

Start Peptide-Pal(2)-Resin Elimination β-Elimination of Pyridyl Group Start->Elimination Base Base (Piperidine) removes H⁺ Base->Elimination Intermediate Dehydroalanine Intermediate Elimination->Intermediate Adduct Piperidine Adduct (+84 Da) Intermediate->Adduct + Piperidine

Caption: β-elimination side reaction during Fmoc deprotection of pyridylalanine.

ProblemProbable Cause(s)Recommended Solution(s)References
Incomplete Coupling Steric hindrance from the pyridyl group or peptide aggregation.Use a more potent coupling reagent (e.g., HATU, HCTU). Perform a double coupling. Use microwave-assisted synthesis to disrupt aggregation.[14][16]
Mass corresponding to -1 Da or +84 Da observed β-elimination of the pyridyl group during Fmoc deprotection, forming a dehydroalanine intermediate (-1 Da), which can then react with piperidine to form an adduct (+84 Da).Use a less nucleophilic base for deprotection (e.g., 20% piperazine in DMF or 2% DBU/2% piperidine in DMF). Minimize Fmoc deprotection times.[16]
Low Yield / Side Products After Cleavage The pyridine ring can be protonated by strong acid (TFA), making it a better leaving group.Ensure a scavenger cocktail is used during cleavage (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). Minimize cleavage time and temperature.[16]

References

Application Notes and Protocols for Boc-3-(2-pyridyl)-L-alanine Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(2-pyridyl)-L-alanine is a versatile, non-canonical amino acid derivative crucial in peptide synthesis and drug development.[1] Its unique pyridyl side chain offers the potential for enhanced biological activity, improved solubility, and the ability to act as a ligand in coordination chemistry.[1][2] The incorporation of this building block into peptide sequences can lead to novel therapeutic agents, particularly in fields such as oncology and neurology.[1]

These application notes provide a comprehensive overview of the common coupling methods for Boc-3-(2-pyridyl)-L-alanine in solid-phase peptide synthesis (SPPS), detailing experimental protocols and offering a comparative analysis of different coupling reagents.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, such as racemization, especially when incorporating unique amino acids like Boc-3-(2-pyridyl)-L-alanine. While specific comparative data for this exact amino acid is not extensively published, the following table summarizes the general performance characteristics of widely used coupling reagents in Boc-SPPS, based on data from similar amino acids.

Coupling Reagent/MethodActivating AgentAdditiveTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
DIC/HOBt Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)>90%1 - 4 hoursCost-effective; minimizes racemization.[3]Formation of insoluble diisopropylurea (DIU) byproduct can complicate washing steps.
HBTU HBTUN/A>95%15 - 60 minutesHigh efficiency; fast reaction times; reliable for standard couplings.[3][4]Can cause guanidinylation of the N-terminus if used in excess.[5]
HATU HATUN/A>95%15 - 30 minutesVery high reactivity; low racemization rates; effective for sterically hindered amino acids.[3][4][6]More expensive than HBTU.[7]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing Boc-3-(2-pyridyl)-L-alanine using the Boc/Bzl protection strategy. These protocols can be adapted for automated synthesizers.

General Workflow for Boc-SPPS

This workflow outlines the key steps in solid-phase peptide synthesis using Boc protection.

Boc-SPPS Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH + Reagent) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Boc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage Final Amino Acid Purification Purification and Analysis Cleavage->Purification

Boc-SPPS Workflow Diagram
Protocol 1: Coupling using DIC/HOBt

This protocol is a cost-effective method that provides good yields and minimizes racemization.

Materials:

  • Boc-protected amino acid-loaded resin

  • Boc-3-(2-pyridyl)-L-alanine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the resin and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-3-(2-pyridyl)-L-alanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple by repeating step 4.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Coupling using HBTU

This protocol utilizes the highly efficient uronium salt-based coupling reagent HBTU for faster reaction times.[4][8]

Materials:

  • Boc-protected amino acid-loaded resin

  • Boc-3-(2-pyridyl)-L-alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In situ Neutralization and Coupling:

    • In a separate vessel, dissolve Boc-3-(2-pyridyl)-L-alanine (2 equivalents relative to resin loading) and HBTU (1.9 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to this solution to create the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 15-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm complete coupling. Recouple if necessary.

  • Washing: Wash the resin as described in step 6 of Protocol 1.

  • Cycle Repetition, Cleavage, and Purification: Follow steps 7-9 from Protocol 1.

Protocol 3: Coupling using HATU

HATU is a highly reactive coupling reagent, particularly effective for sterically hindered or difficult couplings, and it further minimizes the risk of racemization.[3][4][6]

Materials:

  • Boc-protected amino acid-loaded resin

  • Boc-3-(2-pyridyl)-L-alanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In situ Neutralization and Coupling:

    • In a separate vessel, dissolve Boc-3-(2-pyridyl)-L-alanine (2 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to this solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 15-30 minutes.

  • Monitoring: Monitor the reaction with a Kaiser test and recouple if necessary.

  • Washing: Wash the resin as described in step 6 of Protocol 1.

  • Cycle Repetition, Cleavage, and Purification: Follow steps 7-9 from Protocol 1.

Troubleshooting and Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the coupling of Boc-3-(2-pyridyl)-L-alanine.

Troubleshooting Workflow Start Kaiser Test Positive (Incomplete Coupling) Recouple Recouple with Fresh Reagents Start->Recouple Kaiser_Test_2 Kaiser Test Recouple->Kaiser_Test_2 Check_Reagents Check Reagent Quality and Age Increase_Time Increase Coupling Time Check_Reagents->Increase_Time Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Increase_Time->Change_Reagent Check_Swelling Verify Adequate Resin Swelling Change_Reagent->Check_Swelling Address_Aggregation Address Potential Peptide Aggregation (e.g., use chaotropic salts, elevated temperature) Check_Swelling->Address_Aggregation Address_Aggregation->Recouple Kaiser_Test_2->Check_Reagents Positive Success Proceed to Next Step Kaiser_Test_2->Success Negative

Troubleshooting Incomplete Coupling

Conclusion

The successful incorporation of Boc-3-(2-pyridyl)-L-alanine into peptide sequences is readily achievable with standard Boc-SPPS protocols. The choice of coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and desired reaction times. For most applications, HBTU provides an excellent balance of reactivity and cost. For challenging couplings or when minimizing racemization is paramount, HATU is the reagent of choice. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this valuable building block in the development of novel peptides and therapeutics.

References

Application Notes and Protocols for the Use of 3-(2-Pyridyl)-L-alanine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-canonical amino acid 3-(2-Pyridyl)-L-alanine (2-Pal) is a versatile building block in modern bioconjugation and peptide chemistry. Its unique pyridyl side chain offers a site for chemoselective modification, enabling the development of advanced biotherapeutics, diagnostic agents, and research tools. The pyridine moiety can act as a nucleophile for direct alkylation or as a metal-coordinating ligand to facilitate catalysis, providing two distinct and powerful strategies for peptide and protein functionalization.

These application notes provide an overview of two key bioconjugation methodologies involving this compound: chemoselective N-alkylation of the pyridine ring and its use in creating metal-peptide complexes for catalysis. Detailed protocols for peptide synthesis, conjugation, and purification are provided to guide researchers in applying these techniques.

Application 1: Chemoselective N-Alkylation of Pyridyl-alanine (NAP-Conjugation)

A recently developed method demonstrates the late-stage, chemoselective N-alkylation of the pyridyl-alanine residue within a peptide sequence.[1][2][3] This approach, termed NAP (N-Alkylation of Pyridyl-alanine), allows for the stable and specific attachment of various functional groups, including fluorescent dyes, affinity tags, and therapeutic payloads, directly to the pyridine ring. The reaction is robust and can be performed in both solution and on solid phase, offering flexibility in experimental design.[1][2][3]

Key Advantages:
  • Chemoselectivity: The reaction specifically targets the nitrogen of the pyridine ring, leaving other nucleophilic residues like lysine and the N-terminus untouched under the reaction conditions.

  • Stability: The resulting N-alkylated pyridinium linkage is highly stable.[1][2]

  • Versatility: Compatible with a wide range of alkylating agents (e.g., iodoacetamide derivatives), allowing for the introduction of diverse functionalities.

  • Dual Labeling Potential: Can be used orthogonally with other conjugation methods, such as cysteine alkylation, for dual-labeling of peptides.[1][2]

Quantitative Data for NAP-Conjugation

The efficiency of NAP-conjugation has been demonstrated with various peptides and alkylating agents. The following table summarizes the isolated yields for the conjugation of a model peptide containing pyridyl-alanine (PAL-p53) with different reagents.[1]

Peptide IDConjugated MoietyAlkylating AgentCalculated Mass (Da)Observed Mass (Da)Isolated Yield (%)
PAL-p53--1528.81528.9>95
PAL-p53-IAIodoacetamideIodoacetamide1585.81585.975
PAL-p53-FITCFluoresceinFITC-C2-IA2056.12056.268
PAL-p53-BiotinBiotinBiotin-PEO2-IA1955.31955.471
PAL-p53-AzideAzide2-azido-N-(2-iodoethyl)acetamide1668.91669.079

Data extracted from the supporting information of Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters.[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine into a Peptide via SPPS

This protocol describes the standard procedure for incorporating the unnatural amino acid into a peptide sequence using automated or manual solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide MBHA) and perform the initial Fmoc deprotection of the resin's amino group using 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: For each standard amino acid in the sequence, use a 4-fold molar excess of Fmoc-protected amino acid, a 3.95-fold excess of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an 8-fold excess of DIPEA (N,N-Diisopropylethylamine) in DMF. Allow to react for the required coupling time.

  • Fmoc-3-(2-Pyridyl)-L-alanine Coupling: To couple Fmoc-3-(2-Pyridyl)-L-alanine, dissolve a 4-fold molar excess of the amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF. Add this solution to the deprotected resin-bound peptide and react until a negative Kaiser test is observed.

  • Fmoc Deprotection: After each coupling step, wash the resin with DMF and deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 10-20 minutes.

  • Peptide Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Solution-Phase N-Alkylation of a Pyridyl-alanine Containing Peptide

This protocol is based on the method described by Dutta et al. (2024).[1]

  • Reagent Preparation:

    • Peptide Stock (10 mM): Dissolve the purified, lyophilized peptide containing this compound (e.g., 2 mg of PAL-p53, MW ~1529 g/mol ) in 131 µL of a suitable solvent like DMSO.

    • Alkylating Agent Stock (e.g., 400 mM Iodoacetamide): Dissolve the alkylating agent (e.g., 74 mg of iodoacetamide) in 1 mL of acetonitrile (ACN).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µL of the 10 mM peptide stock with 15 µL of a reaction buffer (e.g., 200 mM HEPES, pH 7.5).

    • Add 5 µL of the 400 mM alkylating agent stock to initiate the reaction. The final concentrations will be approximately 2 mM peptide and 80 mM alkylating agent.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or slightly elevated temperature (up to 65°C) for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Analysis: To analyze a sample, take a small aliquot (e.g., 10 µL) and quench the reaction by diluting it with an equal volume of 0.1% TFA in water. Analyze by LC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide from excess alkylating agent and unconjugated peptide by RP-HPLC. Lyophilize the pure fractions to obtain the final product.

NAP_Conjugation_Workflow Peptide Peptide with This compound Reaction Reaction Mix (Buffer, 25-65°C) Peptide->Reaction Dissolve AlkylatingAgent Alkylating Agent (e.g., Iodoacetamide-R) AlkylatingAgent->Reaction Add Purification RP-HPLC Purification Reaction->Purification 4-12h Conjugate N-Alkylated Peptide Conjugate Purification->Conjugate Isolate Metal_Coordination_Pathway cluster_0 Complex Formation cluster_1 Catalytic Reaction Peptide Peptide with 2-Pyridyl-alanine Pd_Peptide Palladium-Peptide Complex (Catalyst) Peptide->Pd_Peptide Palladium Pd(II) Precursor (e.g., Pd(OAc)₂) Palladium->Pd_Peptide Substrates Reaction Substrates (e.g., Aryl-X + Nu) Pd_Peptide->Substrates Catalyzes Reaction Product Conjugated Product Substrates->Product

References

Application Notes and Protocols for 3-(2-Pyridyl)-L-alanine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-L-alanine is a non-proteinogenic amino acid that serves as a versatile building block in the design and synthesis of novel pharmaceuticals. Its unique structure, featuring a pyridine ring, imparts distinct physicochemical properties to peptide-based drugs and other small molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development, with a focus on its incorporation into peptides to enhance their therapeutic potential. The pyridine moiety can engage in hydrogen bonding, pi-pi stacking, and metal coordination, which are critical for molecular recognition and binding to biological targets[1].

Physicochemical Properties and Advantages in Drug Design

The incorporation of this compound into peptide scaffolds can significantly modulate their pharmacological profiles. The pyridine ring, as a bioisosteric replacement for a phenyl ring, can enhance aqueous solubility, improve metabolic stability, and alter receptor binding affinity and selectivity.

Key Advantages:

  • Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving the solubility of otherwise hydrophobic peptides.

  • Modulation of Receptor Binding: The electronic properties and steric bulk of the pyridyl group can lead to favorable interactions with target receptors, potentially increasing potency and selectivity.

  • Improved Pharmacokinetics: The introduction of this non-natural amino acid can confer resistance to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.

  • Scaffold for Derivatization: The pyridine ring can serve as a chemical handle for further modifications, such as the attachment of imaging agents or cytotoxic payloads.

Applications in Pharmaceutical Research

This compound and its isomers (3- and 4-pyridyl) have been successfully incorporated into various therapeutic peptides, including analogs of glucagon and somatostatin, to improve their drug-like properties.

Glucagon Analogs

In the development of glucagon analogs for the treatment of hypoglycemia, pyridyl-alanine has been used to enhance aqueous solubility and stability at neutral pH. This is a critical improvement over native glucagon, which has poor biophysical properties that complicate its medicinal use.

Somatostatin Analogs

Somatostatin analogs are crucial in the management of neuroendocrine tumors. The introduction of pyridyl-alanine at specific positions in the peptide sequence has been shown to influence receptor subtype selectivity and affinity, which can lead to improved therapeutic efficacy and better imaging agents.

Data Presentation

The following tables summarize key quantitative data related to the use of pyridyl-alanine derivatives in pharmaceutical research.

Table 1: Physicochemical Properties of Fmoc-Protected Pyridyl-Alanine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Fmoc-3-(2-Pyridyl)-L-alanine185379-40-2C₂₃H₂₀N₂O₄388.42≥95%
Fmoc-3-(3-Pyridyl)-L-alanine175453-07-3C₂₃H₂₀N₂O₄388.42≥99.5% (Chiral HPLC)

Table 2: Receptor Binding Affinity and Cellular Uptake of Radiolabeled Somatostatin Analogs

CompoundK D (nM)Cellular Uptake (% of added activity)
[¹⁷⁷Lu]Lu-DOTA-LM30.09 ± 0.0267.25 ± 1.41
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.0277.12 ± 1.97
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.15 ± 0.0182.90 ± 2.42
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.0183.20 ± 0.70

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-DL-3-(2-pyridyl)alanine

This protocol describes the synthesis of the N-acetylated racemic mixture of 3-(2-pyridyl)alanine, a necessary precursor for enzymatic resolution.

Materials:

  • DL-3-(2-Pyridyl)alanine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Ethanol

Procedure:

  • Dissolve DL-3-(2-Pyridyl)alanine in glacial acetic acid.

  • Add sodium acetate and acetic anhydride to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude N-acetyl-DL-3-(2-pyridyl)alanine and wash with cold water.

  • Recrystallize the product from a mixture of ethanol and water to yield pure N-acetyl-DL-3-(2-pyridyl)alanine.

  • Dry the product under vacuum.

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-3-(2-pyridyl)alanine

This protocol outlines the separation of the L- and D-enantiomers using an aminoacylase enzyme.

Materials:

  • N-Acetyl-DL-3-(2-pyridyl)alanine

  • Aminoacylase (e.g., from Aspergillus sp.)

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt (II) chloride solution (as a cofactor)

  • 1 M Hydrochloric acid

  • Dowex 50W-X8 resin (H⁺ form)

  • 0.5 M Ammonium hydroxide

Procedure:

  • Dissolve N-Acetyl-DL-3-(2-pyridyl)alanine in 0.1 M phosphate buffer (pH 7.5).

  • Add the aminoacylase enzyme and a small amount of cobalt (II) chloride solution.

  • Incubate the mixture at 37°C for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.

  • After the reaction is complete (approximately 50% hydrolysis), acidify the solution to pH 3 with 1 M HCl to precipitate the unreacted N-acetyl-D-3-(2-pyridyl)alanine.

  • Filter to separate the N-acetyl-D-amino acid.

  • Apply the filtrate containing L-3-(2-Pyridyl)-L-alanine to a Dowex 50W-X8 (H⁺ form) column.

  • Wash the column with deionized water to remove any remaining acetylated D-amino acid.

  • Elute the L-3-(2-Pyridyl)-L-alanine from the column using 0.5 M ammonium hydroxide.

  • Collect the fractions containing the L-amino acid and concentrate under reduced pressure.

  • Recrystallize the L-3-(2-Pyridyl)-L-alanine from an appropriate solvent system.

Protocol 3: Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general method for the manual incorporation of Fmoc-3-(2-Pyridyl)-L-alanine into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-3-(2-Pyridyl)-L-alanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling of Fmoc-3-(2-Pyridyl)-L-alanine:

    • Dissolve Fmoc-3-(2-Pyridyl)-L-alanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_alpha_s Gαs GCGR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylates (Activates) CREB CREB PKA->CREB Phosphorylates (Activates) Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Phosphorylates (Activates) Glycogen Glycogen Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Breaks down Gluconeogenesis_Genes Gluconeogenesis Gene Transcription CREB->Gluconeogenesis_Genes Induces

Caption: Glucagon Signaling Pathway.

Somatostatin_Signaling_Pathway Somatostatin Somatostatin SSTR Somatostatin Receptor (GPCR) Somatostatin->SSTR Binds G_alpha_i Gαi SSTR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_alpha_i->Ca_channel Inhibits K_channel K⁺ Channels G_alpha_i->K_channel Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits Ca_channel->Hormone_Secretion Required for

Caption: Somatostatin Signaling Pathway.

Experimental Workflows

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzymatic_Resolution_Workflow start Start: N-Acetyl-DL-3-(2-pyridyl)alanine enzymatic_hydrolysis Enzymatic Hydrolysis (Aminoacylase, pH 7.5, 37°C) start->enzymatic_hydrolysis acidification Acidification to pH 3 (1M HCl) enzymatic_hydrolysis->acidification filtration Filtration acidification->filtration precipitate Precipitate: N-Acetyl-D-amino acid filtration->precipitate filtrate Filtrate: L-amino acid filtration->filtrate ion_exchange Ion-Exchange Chromatography (Dowex 50W-X8) filtrate->ion_exchange elution Elution (0.5M NH₄OH) ion_exchange->elution concentration Concentration elution->concentration crystallization Crystallization concentration->crystallization end End: Pure L-3-(2-Pyridyl)-alanine crystallization->end

Caption: Enzymatic Resolution Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(2-Pyridyl)-L-alanine. The information is designed for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield in the Alkylation of Diethyl Acetamidomalonate

  • Question: I am experiencing a low yield of diethyl 2-acetamido-2-(pyridin-2-ylmethyl)malonate after reacting diethyl acetamidomalonate with 2-(chloromethyl)pyridine. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in this alkylation step can stem from several factors. Here's a systematic approach to troubleshoot the issue:

    • Purity of 2-(chloromethyl)pyridine: The primary culprit for low yields is often the quality of the alkylating agent. 2-(chloromethyl)pyridine is known to be unstable and can undergo self-polymerization or degradation.

      • Solution: Use freshly prepared or purified 2-(chloromethyl)pyridine for the reaction. If preparing it from 2-picoline-N-oxide, be aware that side reactions can lead to the formation of di- and trichlorinated byproducts, which can complicate the subsequent alkylation.[1] It is advisable to purify the precursor by distillation before use.

    • Base and Reaction Conditions: The choice and handling of the base are critical for the deprotonation of diethyl acetamidomalonate.

      • Solution: Sodium ethoxide in ethanol is commonly used. Ensure that the base is freshly prepared and moisture is excluded from the reaction, as water can consume the base and hydrolyze the ester groups. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions.

    • Work-up Procedure: Product loss can occur during the extraction and purification steps.

      • Solution: Ensure proper pH adjustment during the aqueous work-up to minimize the solubility of the product in the aqueous phase. Careful extraction with an appropriate organic solvent is crucial.

Problem 2: Inefficient or Incomplete Enzymatic Resolution

  • Question: My enzymatic resolution of N-acetyl-DL-3-(2-pyridyl)alanine using aminoacylase is slow or does not go to completion. What could be wrong?

  • Answer: Enzymatic resolutions are sensitive to various parameters. Here are key factors to investigate:

    • Enzyme Activity and Concentration: The activity of the aminoacylase may be low, or an insufficient amount might be used.

      • Solution: Use an enzyme from a reputable supplier and check its activity. It may be necessary to increase the enzyme loading in the reaction mixture.

    • pH of the Reaction Medium: Enzymes have an optimal pH range for their activity.

      • Solution: Maintain the pH of the reaction mixture at the optimal level for the specific aminoacylase being used, which is typically around pH 7.0.[2] Use a pH meter and a suitable buffer to monitor and adjust the pH throughout the reaction.

    • Temperature Control: Enzyme activity is highly dependent on temperature.

      • Solution: Ensure the reaction is maintained at the optimal temperature for the enzyme, which is often around 50°C for this type of resolution.[2]

    • Substrate and Product Inhibition: High concentrations of the substrate or the product (the L-amino acid) can sometimes inhibit the enzyme.

      • Solution: If inhibition is suspected, it may be beneficial to perform the reaction at a lower substrate concentration or to remove the product as it is formed, if feasible.

    • Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme.

      • Solution: Ensure high purity of the N-acetyl-DL-3-(2-pyridyl)alanine and use high-purity reagents for the buffer solution.

Problem 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure this compound after hydrolysis and separation from the D-enantiomer. What purification strategies can I employ?

  • Answer: The purification of amino acids can be challenging due to their zwitterionic nature. Here are some effective methods:

    • Crystallization: This is a powerful technique for purifying solid compounds.

      • Solution: A common method is to dissolve the crude product in a minimal amount of hot water and allow it to cool slowly. The addition of a less polar co-solvent, like ethanol or isopropanol, can often induce crystallization. The choice of solvent and the cooling rate are critical for obtaining high-purity crystals.[3]

    • Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids from other charged or neutral impurities.

      • Solution: Use a cation-exchange resin. The crude amino acid mixture is loaded onto the column, and after washing away impurities, the desired amino acid is eluted by changing the pH or ionic strength of the eluent.

    • Dealing with Tailing on Silica Gel Chromatography: Due to the basic nature of the pyridine ring and the amino group, this compound can exhibit significant tailing on standard silica gel.

      • Solution: If column chromatography on silica is necessary, consider adding a small amount of a base, such as triethylamine or ammonia, to the eluent to suppress the interaction with acidic silanol groups on the silica surface.

Problem 4: Racemization during Synthesis or Subsequent Peptide Coupling

  • Question: I am concerned about the potential for racemization of my this compound. When can this occur and how can I minimize it?

  • Answer: Racemization is a critical issue in the synthesis and application of chiral amino acids.

    • During Synthesis: While direct asymmetric syntheses are challenging, methods involving the resolution of a racemate are common. The key is to ensure that the chiral center is not compromised after the resolution step.

      • Solution: During the hydrolysis of the N-acetyl group from the resolved L-enantiomer, avoid harsh basic or acidic conditions and prolonged heating, which can promote racemization.

    • During Peptide Coupling: Racemization is a well-known side reaction during the activation of the carboxylic acid for peptide bond formation.

      • Solution: When using your synthesized this compound in peptide synthesis, employ coupling reagents and conditions known to minimize racemization. Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress this side reaction. The choice of protecting groups and the sequence of amino acids can also influence the extent of racemization.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for preparing racemic 3-(2-Pyridyl)-alanine?

    • A1: A widely used method is the alkylation of diethyl acetamidomalonate with 2-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.[4][5] This approach is robust and allows for the synthesis of the racemic amino acid on a reasonable scale.

  • Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

    • A2: The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the D- and L-enantiomers, allowing for their quantification.

  • Q3: Are there any known side reactions to be aware of when preparing the 2-(chloromethyl)pyridine precursor?

    • A3: Yes, the direct chlorination of 2-picoline can lead to the formation of di- and trichloromethylpyridines.[1] When preparing it from 2-picoline-N-oxide, the formation of other isomers, such as 4-(chloromethyl)pyridine, can also occur.[1] Purification of the precursor is therefore highly recommended.

  • Q4: Why is the purity of this compound so important for drug development?

    • A4: Impurities in the amino acid can lead to the formation of incorrect peptide sequences or truncated peptides during solid-phase peptide synthesis.[6] This can result in final products with altered biological activity and introduces significant challenges in purification and characterization, ultimately wasting time and resources.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of racemic 3-(2-pyridyl)alanine and a related analogue. Direct asymmetric synthesis of this compound is less commonly reported, with most routes relying on the resolution of a racemic mixture.

Synthetic RouteProductReported YieldReference
Diethyl acetamidomalonate condensation with 3-pyridylaldehyde(3-pyridyl)-D,L-alanine~55% (overall)[5]
Diethyl acetamidomalonate condensation with 3-(chloromethyl)pyridineDiethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonateNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(pyridin-2-ylmethyl)malonate

This protocol is adapted from the general procedure for amino acid synthesis using diethyl acetamidomalonate.[7]

  • Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature.

  • Alkylation: To the resulting solution, add a solution of freshly purified 2-(chloromethyl)pyridine (1 equivalent) in anhydrous ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary but is typically several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-3-(2-pyridyl)alanine

This protocol is based on general procedures for the enzymatic resolution of N-acetyl amino acids.[2]

  • Preparation: Dissolve N-acetyl-DL-3-(2-pyridyl)alanine in a phosphate buffer solution (e.g., 0.1 M).

  • pH and Temperature Adjustment: Adjust the pH of the solution to the optimal range for the aminoacylase (typically around 7.0) using a dilute aqueous solution of sodium hydroxide. Warm the solution to the optimal temperature (e.g., 50°C).

  • Enzymatic Reaction: Add the aminoacylase enzyme to the solution. Monitor the reaction progress by measuring the consumption of the base (as the hydrolysis of the L-enantiomer produces a carboxylic acid) or by taking aliquots for HPLC analysis.

  • Reaction Quenching: Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by boiling the solution for a few minutes).

  • Separation: Acidify the solution to precipitate the unreacted N-acetyl-D-3-(2-pyridyl)alanine, which can be recovered by filtration. The desired this compound will remain in the aqueous solution.

  • Purification of L-alanine: The aqueous solution containing the L-amino acid can be further purified by ion-exchange chromatography or by crystallization.

Visualizations

Synthesis_Workflow cluster_0 Racemate Synthesis cluster_1 Resolution Diethyl Acetamidomalonate Diethyl Acetamidomalonate Alkylation Alkylation Diethyl Acetamidomalonate->Alkylation 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation DL-3-(2-Pyridyl)alanine DL-3-(2-Pyridyl)alanine Hydrolysis & Decarboxylation->DL-3-(2-Pyridyl)alanine N-Acetylation N-Acetylation DL-3-(2-Pyridyl)alanine->N-Acetylation N-Acetyl-DL-3-(2-Pyridyl)alanine N-Acetyl-DL-3-(2-Pyridyl)alanine N-Acetylation->N-Acetyl-DL-3-(2-Pyridyl)alanine Enzymatic Resolution Enzymatic Resolution N-Acetyl-DL-3-(2-Pyridyl)alanine->Enzymatic Resolution Separation Separation Enzymatic Resolution->Separation This compound This compound Separation->this compound

Caption: General workflow for the synthesis and resolution of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Precursor Purity Check Precursor Purity Low Yield->Check Precursor Purity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Review Work-up Procedure Review Work-up Procedure Low Yield->Review Work-up Procedure Incomplete Resolution Incomplete Resolution Verify Enzyme Activity Verify Enzyme Activity Incomplete Resolution->Verify Enzyme Activity Control pH and Temperature Control pH and Temperature Incomplete Resolution->Control pH and Temperature Check for Inhibition Check for Inhibition Incomplete Resolution->Check for Inhibition

Caption: Troubleshooting decision tree for common synthesis problems.

References

Technical Support Center: Optimizing Coupling of Fmoc-3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the efficient incorporation of Fmoc-3-(2-Pyridyl)-L-alanine into peptide sequences during solid-phase peptide synthesis (SPPS). The unique steric and electronic properties of this unnatural amino acid can present challenges, and this resource offers solutions to common problems to ensure successful synthesis outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Fmoc-3-(2-Pyridyl)-L-alanine in a question-and-answer format.

Issue: Incomplete or Slow Coupling

Question: My coupling reaction with Fmoc-3-(2-Pyridyl)-L-alanine is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I improve the coupling efficiency?

Answer:

Incomplete coupling of Fmoc-3-(2-Pyridyl)-L-alanine is a common challenge, often attributed to the steric hindrance from the pyridyl group. The following strategies can be employed to drive the reaction to completion:

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids like Fmoc-3-(2-Pyridyl)-L-alanine, high-potency reagents are recommended. While standard reagents like HBTU can be effective, aminium/uronium salts such as HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are often more successful due to the formation of more reactive activated esters.[1][2] COMU, an oxyma-based uronium salt, is another highly efficient option.[2]

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can increase the reaction rate and drive the equilibrium towards the coupled product.

  • Extend Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve the yield, especially for difficult couplings.[3]

  • Double Coupling: If a single coupling is insufficient, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection step.

  • Solvent Selection: Ensure the use of high-quality, amine-free N,N-dimethylformamide (DMF). In cases of peptide aggregation, which can hinder coupling efficiency, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) may be beneficial.

Issue: Side Reactions

Question: I am observing unexpected side products in my crude peptide containing 3-(2-Pyridyl)-L-alanine. What are the potential side reactions and how can they be minimized?

Answer:

The pyridine moiety in this compound can lead to specific side reactions:

  • N-Alkylation of the Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and can be alkylated, most commonly by the piperidine used for Fmoc deprotection. This results in the formation of a pyridinium salt.

    • Mitigation:

      • Use of less nucleophilic bases for deprotection: Consider using 2% DBU in DMF for Fmoc removal, which is a non-nucleophilic base.

      • Protection of the pyridine nitrogen: Although this adds complexity to the synthesis, protection of the pyridine nitrogen with a suitable protecting group can prevent alkylation.

  • Racemization: The α-carbon of amino acids can be susceptible to epimerization during activation and coupling, leading to the incorporation of the D-isomer. This is a particular concern with hindered amino acids and when using certain coupling reagents and bases.[4]

    • Mitigation:

      • Choice of Coupling Reagent and Additive: Reagents like HATU and PyAOP, which are based on the additive HOAt, are known to suppress racemization more effectively than HOBt-based reagents like HBTU.[2][5] The use of OxymaPure as an additive with carbodiimides has also been shown to reduce racemization.

      • Base Selection: The use of a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over less hindered bases.

      • Minimize Pre-activation Time: The activated amino acid is prone to racemization. Therefore, it is advisable to add the activated amino acid solution to the resin immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is recommended for the routine incorporation of Fmoc-3-(2-Pyridyl)-L-alanine?

A1: For routine synthesis, a high-efficiency aminium/uronium salt reagent such as HATU or HCTU is highly recommended.[1][2] These reagents generally provide rapid and complete couplings for sterically hindered amino acids. PyBOP is also a very effective phosphonium-based alternative.[5]

Q2: How can I monitor the completion of the coupling reaction for Fmoc-3-(2-Pyridyl)-L-alanine?

A2: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[5][6][7] A negative Kaiser test (yellow to colorless beads) indicates a complete coupling reaction. A positive test (blue or purple beads) signifies incomplete coupling, and a second coupling is recommended.

Q3: Can microwave energy be used to improve the coupling of Fmoc-3-(2-Pyridyl)-L-alanine?

A3: Yes, microwave-assisted solid-phase peptide synthesis can be beneficial for difficult couplings, including those involving sterically hindered amino acids. The elevated temperature can increase the reaction rate and improve coupling efficiency. However, it is important to carefully control the temperature to minimize the risk of racemization.[3]

Q4: What are the best practices for purifying peptides containing this compound?

A4: Peptides containing pyridylalanine residues can sometimes present challenges during purification by reversed-phase HPLC (RP-HPLC). The basicity of the pyridine ring can lead to peak tailing. Using a mobile phase with a low pH (e.g., 0.1% TFA in water/acetonitrile) is crucial to ensure the pyridine nitrogen is protonated, which generally results in better peak shape. If peak tailing persists, a shallower gradient or a different stationary phase may be necessary.

Data Presentation

Table 1: Recommended Coupling Conditions for Fmoc-3-(2-Pyridyl)-L-alanine

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, PyBOP, or COMUHigh reactivity is required to overcome steric hindrance.[1][2]
Equivalents of Amino Acid 3 - 5A higher excess drives the reaction to completion.
Equivalents of Coupling Reagent 2.9 - 4.5 (for HATU/HCTU) or 3-5 (for PyBOP/COMU)Ensures efficient activation of the amino acid.
Base DIPEA or 2,4,6-CollidineNon-nucleophilic bases that minimize side reactions.
Equivalents of Base 6 - 10Provides the necessary basicity for the reaction to proceed.
Solvent DMF or NMPGood swelling of the resin and solubility of reagents.
Reaction Time 2 - 4 hours (or overnight for very difficult couplings)Allows sufficient time for the reaction to go to completion.[3]
Monitoring Kaiser TestConfirms the absence of free primary amines.[5][6][7]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-(2-Pyridyl)-L-alanine using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Amino Acid: In a separate vessel, dissolve Fmoc-3-(2-Pyridyl)-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • If the test is negative (yellow/colorless beads), proceed to the washing step.

    • If the test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 4 and 5 with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.

  • Washing: Wash the beads with DMF (2 x 1 mL) and then with ethanol (2 x 1 mL) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:[5]

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or become colorless, indicating the absence of free primary amines.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_next Next Step swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-3-(2-Pyridyl)-L-alanine (e.g., HATU/DIPEA in DMF) wash1->activate couple Couple to Resin activate->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash2 Wash with DMF kaiser->wash2 Negative next_cycle Proceed to Next Deprotection/Coupling wash2->next_cycle

Caption: Experimental workflow for the coupling of Fmoc-3-(2-Pyridyl)-L-alanine.

troubleshooting_logic cluster_solutions Troubleshooting Strategies start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple increase_time Increase Reaction Time double_couple->increase_time If still positive end Negative Kaiser Test (Complete Coupling) double_couple->end If negative change_reagent Use More Potent Reagent (HATU, HCTU, PyBOP) increase_time->change_reagent If still positive increase_time->end If negative increase_eq Increase Reagent Equivalents change_reagent->increase_eq If still positive change_reagent->end If negative increase_eq->end If negative

Caption: Troubleshooting logic for incomplete coupling of Fmoc-3-(2-Pyridyl)-L-alanine.

References

Technical Support Center: 3-(2-Pyridyl)-L-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Pyridyl)-L-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The most prevalent side reactions are N-alkylation of the pyridyl nitrogen and β-elimination to form dehydroalanine. The nucleophilic nitrogen atom in the pyridine ring is susceptible to modification under standard SPPS conditions.

Q2: How does N-alkylation of the 2-pyridyl side chain occur?

A2: N-alkylation typically occurs during the Fmoc deprotection step. The commonly used base, piperidine, can act as a nucleophile and attack the pyridyl ring, leading to the formation of a pyridinium salt. This modification is often observed as a +78 Da addition in mass spectrometry analysis.

Q3: What is β-elimination and when does it happen?

A3: If the pyridyl nitrogen is protonated or has been alkylated, it can function as a leaving group. This leads to a β-elimination reaction, resulting in the formation of a dehydroalanine residue. This side reaction can be promoted by acidic conditions during synthesis or cleavage. The dehydroalanine intermediate can subsequently react with nucleophiles present in the reaction mixture, such as piperidine, leading to further side products.

Q4: Can the 2-pyridyl side chain chelate metal ions?

A4: Yes, the 2-pyridyl moiety is a known chelating agent for various metal ions. While this property can be exploited for specific applications like creating metalloproteins, it can also be a source of complications during synthesis and purification if trace metals are present in reagents or solvents.

Q5: Are there strategies to prevent these side reactions?

A5: Yes, several strategies can be employed to minimize or eliminate these side reactions. These include:

  • Using alternative, less nucleophilic bases for Fmoc deprotection.

  • Protecting the pyridyl nitrogen with an orthogonal protecting group.

  • Optimizing cleavage conditions with appropriate scavenger cocktails.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Observed Problem Potential Cause Recommended Solution
Unexpected +78 Da peak in mass spectrum N-alkylation of the pyridyl side chain by piperidine during Fmoc deprotection.1. Use an alternative deprotection reagent: Consider using 20% piperazine in DMF or a mixture of 2% DBU/2% piperidine in DMF.[1] 2. Protect the pyridyl nitrogen: If N-alkylation persists, protect the side chain with a Boc or Trityl group. Note that this will require an additional deprotection step.
Unexpected -1 Da or +84 Da peaks in mass spectrum β-elimination to dehydroalanine (-1 Da), potentially followed by Michael addition of piperidine (+84 Da).1. Control pH during synthesis: Avoid overly acidic conditions that can protonate the pyridine ring, making it a better leaving group. 2. Use appropriate scavengers during cleavage: Employ a scavenger cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) to trap reactive intermediates.[2][3] 3. Protect the pyridyl nitrogen: A protecting group on the pyridyl nitrogen will prevent its protonation and subsequent elimination.
Low yield of the desired peptide Incomplete coupling or deprotection due to aggregation or steric hindrance caused by the pyridylalanine residue.1. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU. 2. Increase coupling time and/or temperature: For difficult couplings, extending the reaction time or performing the coupling at a slightly elevated temperature can improve efficiency. 3. Incorporate solubilizing elements: If aggregation is suspected, consider using chaotropic salts or switching to a more polar solvent system.[4]
Broad or multiple peaks during HPLC purification Presence of closely eluting side products (e.g., alkylated or eliminated species) or metal adducts.1. Optimize HPLC gradient: A shallower gradient may improve the resolution of closely eluting species. 2. Use metal-free solvents and reagents: If metal chelation is suspected, use high-purity, metal-free reagents and solvents. 3. Employ orthogonal purification techniques: Consider techniques like ion-exchange chromatography in addition to reversed-phase HPLC.

Quantitative Data Summary

Side ReactionReagent/ConditionExtent of Side ReactionReference
N-Alkylation20% Piperidine in DMFCan be a significant side product, observed as +78 Da mass addition.[1]
N-Alkylation20% Piperazine in DMFReduced incidence compared to piperidine.[5][6][7]
N-Alkylation2% DBU / 2% Piperidine in DMFEffective for Fmoc deprotection with potentially lower N-alkylation.[1][8]

Experimental Protocols

Protocol 1: Alternative Fmoc Deprotection using Piperazine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperazine in DMF.

  • Fmoc Removal:

    • Drain the DMF from the resin.

    • Add the 20% piperazine/DMF solution to the resin.

    • Agitate the mixture at room temperature for 10-20 minutes.

    • Drain the deprotection solution.

    • Repeat the piperazine treatment for another 10-20 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Side Chain Protection of 2-Pyridylalanine with Boc Group
  • Dissolution: Dissolve Nα-Fmoc-3-(2-Pyridyl)-L-alanine in a mixture of dioxane and water.

  • Basification: Add sodium bicarbonate to adjust the pH to approximately 9.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Nα-Fmoc-Nτ-Boc-3-(2-Pyridyl)-L-alanine by flash chromatography.

Protocol 3: Cleavage of Peptides Containing 2-Pyridylalanine using Reagent K
  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 1 mL) to swell it.

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[2][3]

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.

    • A white precipitate of the peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

experimental_workflow_alternative_deprotection start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection with 20% Piperazine in DMF swell->deprotection wash1 Wash with DMF deprotection->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->deprotection Negative coupling Couple next Fmoc-Amino Acid kaiser_test->coupling Positive wash2 Wash with DMF coupling->wash2 end End: Elongated Peptide-Resin wash2->end

Caption: Workflow for Alternative Fmoc Deprotection.

logical_relationship_side_reactions start This compound in Peptide Synthesis side_reactions Potential Side Reactions start->side_reactions n_alkylation N-Alkylation (+78 Da) side_reactions->n_alkylation elimination β-Elimination to Dehydroalanine (-1 Da) side_reactions->elimination metal_chelation Metal Ion Chelation side_reactions->metal_chelation alt_deprotection Alternative Deprotection (Piperazine, DBU) n_alkylation->alt_deprotection prevents side_chain_protection Side Chain Protection (Boc, Trt) elimination->side_chain_protection prevents scavengers Optimized Cleavage (Scavengers) elimination->scavengers minimizes mitigation Mitigation Strategies mitigation->alt_deprotection mitigation->side_chain_protection mitigation->scavengers

References

Technical Support Center: Purification of Peptides Containing 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides that incorporate the non-standard amino acid 3-(2-Pyridyl)-L-alanine (Pal).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying peptides containing this compound?

The main challenges stem from the unique chemical properties of the pyridyl side chain. The primary issue is its ability to chelate metal ions, which can lead to significant problems during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This chelation can cause peak broadening, tailing, and the appearance of multiple peaks, even for a pure compound. A secondary challenge involves potential unwanted interactions between the basic nitrogen of the pyridine ring and the HPLC stationary phase.

Q2: How does the incorporation of this compound affect peptide solubility?

Incorporating this compound can enhance the aqueous solubility of a peptide compared to its analogue containing a natural aromatic amino acid like Phenylalanine.[4][5][6] The pyridine ring is more hydrophilic due to the nitrogen atom's ability to act as a hydrogen bond acceptor.[4] However, overall peptide solubility is highly dependent on the entire amino acid sequence, its length, and the pH of the solution.[7][8] A peptide's solubility is often lowest near its isoelectric point (pI).[8]

Q3: What is the recommended starting column for RP-HPLC purification of these peptides?

A standard C18 silica-based column is the most common and appropriate starting point for the purification of most peptides, including those with this compound.[9] Modern, fully end-capped columns are recommended to minimize secondary interactions between the pyridyl nitrogen and residual silanol groups on the stationary phase.

Q4: Are there special considerations for mass spectrometry (MS) analysis of these peptides?

No major difficulties are typically associated with the MS analysis of pyridyl-alanine-containing peptides. The presence of the basic pyridine nitrogen can be advantageous, as it can be readily protonated, potentially enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the RP-HPLC purification of peptides containing this compound.

Problem: My HPLC chromatogram shows broad, tailing, or split peaks for my target peptide.

  • Possible Cause 1: Metal Ion Chelation The most common cause of poor peak shape for these peptides is the interaction of the 2-pyridyl side chain with metal ions. These ions can leach from stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) or be present as trace contaminants in reagents. The peptide-metal complex can interact differently with the stationary phase than the free peptide, leading to distorted peaks.

  • Solution:

    • Add a Chelating Agent: Supplement your mobile phases (both aqueous and organic) with a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). A final concentration of 50-100 µM is typically sufficient to sequester stray metal ions and improve peak shape.

    • Use a Biocompatible System: If available, use an HPLC system with PEEK or other metal-free components to minimize metal ion contamination.

    • Column Passivation: Before purifying your peptide, wash the column with a buffer containing EDTA to strip any bound metal ions.

  • Possible Cause 2: Secondary Silanol Interactions The basic nitrogen on the pyridine ring can form strong, non-hydrophobic interactions with acidic, unreacted silanol groups present on the surface of silica-based stationary phases. This can lead to peak tailing.

  • Solution:

    • Use End-Capped Columns: Ensure you are using a high-quality, modern column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Adjust Mobile Phase pH: Using a low pH mobile phase containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is standard practice.[][12] The low pH ensures the pyridyl nitrogen is protonated, which can reduce its interaction with silanols and improve peak shape.

    • Try a Different Stationary Phase: If problems persist, consider a column with a different stationary phase, such as phenyl-hexyl, which may offer different selectivity.

Problem: The peptide has poor solubility or precipitates upon injection.

  • Possible Cause: Unsuitable Solvent or pH The peptide may not be fully soluble in the chosen injection solvent or in the initial mobile phase conditions of the HPLC run.[8][13] This is especially common for hydrophobic or long peptides.[7][13]

  • Solution:

    • Conduct Solubility Testing: Before a preparative run, test the solubility of a small amount of the crude peptide in various solvents.[7] Start with the initial aqueous mobile phase. If solubility is low, try adding increasing amounts of organic solvent (like acetonitrile) or a small amount of DMSO.[7]

    • Adjust pH: Dissolve the peptide in a buffer with a pH that is far from its theoretical isoelectric point (pI) to maximize its net charge and solubility.[8] For most peptides synthesized with TFA cleavage, the crude material is already acidic, so dissolving in an acidic buffer (e.g., 0.1% TFA in water) is often successful.

    • Sonication: Gentle sonication can help dissolve stubborn peptides, but be cautious to avoid heating the sample.[7]

Problem: The final purified product shows low purity or multiple peaks with similar mass.

  • Possible Cause: Incomplete Synthesis or Side Reactions Impurities may have been generated during solid-phase peptide synthesis (SPPS), such as deletion sequences from incomplete coupling or side-products from the final cleavage/deprotection step.[14]

  • Solution:

    • Optimize Synthesis: Ensure high coupling efficiency at each step of the SPPS protocol.[15] Double coupling may be necessary for difficult sequences.

    • Optimize Cleavage: Use a well-established cleavage cocktail with appropriate scavengers to prevent side reactions with sensitive amino acid residues.

    • High-Resolution Analysis: Use high-resolution analytical HPLC and LC-MS to analyze the crude product and identify the nature of the impurities. This information can help optimize the preparative purification gradient to achieve better separation.

Quantitative Data Summary

Table 1: Common Mobile Phase Modifiers for Peptide RP-HPLC

ModifierTypical ConcentrationRole & Key Characteristics
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Most common ion-pairing agent.[] Sharpens peaks by forming ion pairs with basic residues. Low pH (~2) keeps silica stable and protonates peptide functional groups. Can be difficult to remove from the final product.
Formic Acid (FA) 0.1% (v/v)A volatile ion-pairing agent, ideal for LC-MS applications. Provides a slightly higher pH than TFA, which can alter selectivity. Generally results in broader peaks than TFA.
Acetic Acid 1% - 5% (v/v)Used to create buffer systems (e.g., with ammonium acetate) for purification at higher pH values. Useful when TFA is incompatible with the peptide's final application.
EDTA 50 - 100 µMA chelating agent added to the mobile phase to sequester metal ions and prevent peak distortion for peptides with metal-binding motifs like this compound.

Visualized Workflows and Logic

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification & Analysis cluster_post Post-Purification Crude Lyophilized Crude Peptide Solubilize Solubility Test & Dissolution (e.g., H2O/ACN + 0.1% TFA) Crude->Solubilize Filter Filter Sample (0.22 µm) Solubilize->Filter Analytical Analytical RP-HPLC (Purity Check) Filter->Analytical Inject small aliquot Preparative Preparative RP-HPLC Filter->Preparative Inject bulk sample Collect Collect Fractions Preparative->Collect Analyze_Frac Analyze Fractions (LC-MS / Analytical HPLC) Collect->Analyze_Frac Pool Pool Pure Fractions Analyze_Frac->Pool Lyophilize Lyophilization Pool->Lyophilize Final_QC Final QC (Purity, Mass, Quantity) Lyophilize->Final_QC Store Store Peptide (-20°C or -80°C) Final_QC->Store

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting_Peak_Shape Start Problem: Broad or Tailing Peaks Cause1 Is the peptide known to chelate metal ions? (e.g., contains Pal, His) Start->Cause1 Solution1 Add 50-100 µM EDTA to mobile phases. Cause1->Solution1 Yes Cause2 Using an older or non-end-capped column? Cause1->Cause2 No Check1 Re-run analysis. Is peak shape improved? Solution1->Check1 Check1->Cause2 No End_Good Problem Solved Check1->End_Good Yes Solution2 Switch to a modern, fully end-capped C18 column. Cause2->Solution2 Yes End_Bad Consult further/ Consider orthogonal purification Cause2->End_Bad No Solution2->Check1

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Key Experimental Protocols

Protocol 1: Crude Peptide Solubilization for HPLC

  • Initial Test: Weigh approximately 0.5 mg of your lyophilized crude peptide into a microcentrifuge tube.

  • Solvent Addition: Add 100 µL of ultrapure water containing 0.1% TFA. Vortex briefly.

  • Assess Solubility: Observe the solution. If it is not clear, add acetonitrile (ACN) in 50 µL increments, vortexing after each addition, until the peptide dissolves. If the peptide remains insoluble after reaching 50% ACN, consider using a small amount of DMSO (e.g., 10-20 µL) to aid dissolution before diluting with the water/ACN mixture.

  • Scaling Up: Once the optimal solvent composition is determined, scale up the volume to dissolve the desired amount of crude peptide for preparative HPLC, aiming for a concentration of 10-20 mg/mL.

  • Filtration: Filter the dissolved peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[16]

Protocol 2: General RP-HPLC Purification Method

  • Instrumentation & Column:

    • HPLC System: Analytical or Preparative Scale

    • Column: C18, 5 µm particle size, 100 Å or 300 Å pore size.[12]

  • Mobile Phases:

    • Buffer A: 0.1% TFA (v/v) in ultrapure water. (Optional: add 50 µM EDTA).

    • Buffer B: 0.1% TFA (v/v) in acetonitrile. (Optional: add 50 µM EDTA).

  • Gradient Conditions (Analytical):

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 65% Buffer B over 30 minutes. This is a typical starting gradient and should be optimized based on the hydrophobicity of the peptide.

    • Detection: 214 nm and 280 nm.

  • Gradient Conditions (Preparative):

    • Scale the flow rate according to the column diameter.

    • Develop a focused gradient based on the retention time from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient of 30% to 50% B over 40 minutes may be effective.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 1-minute intervals) across the peak(s) of interest.

    • Analyze the purity of each fraction using analytical HPLC or LC-MS.

  • Post-Processing:

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy white powder.

References

Technical Support Center: Synthesis of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of 3-(2-Pyridyl)-L-alanine.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low or inconsistent yields are a common challenge in the multi-step synthesis of this compound. The underlying cause can often be traced to specific steps in the synthetic route.

Potential CauseRecommended Action
Incomplete Alkylation: In syntheses involving the alkylation of a glycine equivalent (e.g., diethyl acetamidomalonate) with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, the reaction may not go to completion.- Optimize Base: Use a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride to ensure complete deprotonation of the glycine equivalent. - Increase Temperature: Gently heating the reaction mixture can improve the reaction rate, but monitor for side reactions. - Check Reagent Quality: Ensure the 2-(halomethyl)pyridine reagent is fresh and has not degraded.
Side Reactions of the Alkylating Agent: 2-(Halomethyl)pyridines can be reactive and may undergo self-polymerization or react with the solvent or other nucleophiles present.- Control Stoichiometry: Use a slight excess of the glycine equivalent relative to the alkylating agent. - Slow Addition: Add the 2-(halomethyl)pyridine solution dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Degradation during Hydrolysis: The final hydrolysis step to remove protecting groups and ester functionalities can be harsh and may lead to degradation of the product, particularly under strong acidic or basic conditions.- Milder Conditions: Opt for milder hydrolysis conditions. For example, use a two-step procedure with initial saponification of the ester with a base like lithium hydroxide, followed by careful acidification to hydrolyze the amide. - Enzymatic Hydrolysis: Consider using an enzyme like Acylase I for the deacetylation of an N-acetyl intermediate, which proceeds under mild conditions and can offer high enantioselectivity.[1]
Product Loss during Workup and Purification: As a zwitterionic compound, this compound can be challenging to isolate from aqueous solutions.- Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to induce precipitation. - Ion-Exchange Chromatography: Utilize cation or anion exchange chromatography for efficient purification and desalting.[2]
Issue 2: Presence of Impurities in the Final Product

The detection of unexpected impurities can compromise the quality and utility of the synthesized this compound.

Impurity TypePotential SourceMitigation and Removal Strategies
Unreacted Starting Materials Incomplete reaction in any of the synthetic steps.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure completion before proceeding to the next step. - Chromatography: Purify the intermediate products at each stage to remove unreacted starting materials.
Di-alkylation Products In syntheses using glycine equivalents, the methylene group can sometimes be alkylated twice.- Careful Control of Stoichiometry: Use a controlled amount of base and alkylating agent.
Pyridine N-oxide Derivatives The nitrogen atom of the pyridine ring is susceptible to oxidation, especially if oxidizing agents are present or if reactions are exposed to air for extended periods at elevated temperatures.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Avoid Strong Oxidants: Be cautious with the choice of reagents to avoid unintentional oxidation.
Products of Pyridine Ring Opening Under very harsh nucleophilic or reductive conditions, the pyridine ring can potentially undergo cleavage.- Milder Reagents: Choose reaction conditions and reagents that are known to be compatible with the pyridine moiety.
Issue 3: Racemization of the Final Product

Achieving high enantiopurity is critical for the application of this compound in drug development and peptide synthesis. Racemization can occur at different stages of the synthesis.

Stage of RacemizationMechanismPrevention Strategies
During Alkylation If the chiral center is established before alkylation, the basic conditions used for generating the enolate can lead to epimerization.- Use of Chiral Auxiliaries: Employ a chiral auxiliary that directs the stereochemistry of the alkylation step.
During Hydrolysis of N-acyl Group The α-proton of the amino acid is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate that can be re-protonated from either face.[3][4] This is particularly a risk during the hydrolysis of N-acetyl or other N-acyl protecting groups under basic conditions.- Enzymatic Resolution: Utilize enzymatic methods for the resolution of a racemic N-acetyl amino acid. This approach is highly stereospecific and avoids harsh chemical conditions.[1] - Acidic Hydrolysis: While strong acid can also cause racemization, carefully controlled acidic hydrolysis is sometimes preferred over basic conditions for deprotection.
During Peptide Coupling (if used in subsequent steps) Activation of the carboxylic acid group for peptide bond formation can lead to the formation of an oxazolone intermediate, which is prone to racemization.- Use of Racemization-Suppressing Coupling Reagents: Employ coupling reagents known to minimize racemization, such as those combined with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main stability-related challenges?

A1: A prevalent method is the alkylation of diethyl acetamidomalonate with 2-(bromomethyl)pyridine, followed by hydrolysis and decarboxylation. The main stability challenges include potential side reactions of the reactive 2-(bromomethyl)pyridine and racemization during the final hydrolysis step if harsh basic conditions are used. Another common route is the Erlenmeyer-Plöchl synthesis from 2-pyridinecarboxaldehyde and N-acetylglycine, which can be challenging due to the instability of 2-pyridinecarboxaldehyde.[1]

Q2: How can I minimize the risk of racemization during the synthesis?

A2: To minimize racemization, consider a chemoenzymatic approach where a racemic mixture of N-acetyl-3-(2-pyridyl)-alanine is resolved using an acylase.[1] This method typically provides high enantiomeric excess (ee). If using a purely chemical route, acidic hydrolysis of the N-acetyl group is often less prone to causing significant racemization compared to strong basic hydrolysis.[3][4]

Q3: The nitrogen on the pyridine ring seems reactive. Does it need to be protected during the synthesis?

A3: In many synthetic sequences for this compound, the pyridine nitrogen is not protected. However, it is nucleophilic and can react with electrophiles. If your synthesis involves strong electrophilic reagents that could react with the pyridine nitrogen, protection as a pyridine N-oxide or with a borane group might be considered. The N-oxide can also alter the reactivity of the pyridine ring in subsequent steps.

Q4: My final product is a sticky solid and difficult to purify. What are the best practices for purifying this compound?

A4: this compound is a zwitterionic compound, which can make purification challenging.

  • Isoelectric Precipitation: The most common method is to adjust the pH of an aqueous solution of the crude product to its isoelectric point (pI), which minimizes its solubility and causes it to precipitate. The solid can then be collected by filtration.

  • Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. You can use a cation-exchange resin to bind the amino acid and then elute it with a buffer of increasing pH or ionic strength. This is also an excellent way to remove inorganic salts.[2]

  • Recrystallization: Recrystallization from a mixture of water and a miscible organic solvent like ethanol or isopropanol can also be effective for obtaining a highly pure product.[2]

Q5: What analytical techniques are recommended to assess the purity and stability of my synthesized this compound?

A5: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential for determining the enantiomeric purity (ee) of the final product. Reverse-phase HPLC can be used to assess chemical purity.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of reactions and check for the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Diethyl Acetamidomalonate and Enzymatic Resolution

This protocol involves the initial synthesis of racemic N-acetyl-3-(2-pyridyl)-alanine followed by enzymatic resolution to obtain the desired L-enantiomer.

Step 1: Synthesis of Diethyl 2-acetamido-2-(pyridin-2-ylmethyl)malonate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl acetamidomalonate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

  • To this mixture, add a solution of 2-(bromomethyl)pyridine hydrobromide in ethanol portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture, filter off the precipitated sodium bromide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis and Decarboxylation to Racemic N-acetyl-3-(2-pyridyl)-alanine

  • Dissolve the purified malonate derivative in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to induce decarboxylation.

  • Adjust the pH to the pI of the N-acetyl amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Enzymatic Resolution of (D,L)-N-acetyl-3-(2-pyridyl)-alanine

  • Suspend the racemic N-acetyl-3-(2-pyridyl)-alanine in deionized water.

  • Adjust the pH to 7.0 with a dilute solution of lithium hydroxide.

  • Add Acylase I (from Aspergillus sp.) to the solution.

  • Incubate the mixture at 37°C and monitor the release of the L-amino acid by HPLC.

  • Upon completion of the resolution (typically around 50% conversion), acidify the solution to precipitate the unreacted N-acetyl-D-amino acid.

  • Filter to remove the D-enantiomer. The filtrate contains the desired L-amino acid.

  • Purify the L-3-(2-Pyridyl)-alanine from the filtrate using ion-exchange chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_alkylation Is the alkylation step complete? start->check_alkylation check_hydrolysis Are there signs of degradation during hydrolysis? check_alkylation->check_hydrolysis Alkylation OK sub_optimal_base Sub-optimal base or incomplete deprotonation check_alkylation->sub_optimal_base reagent_degradation Degraded alkylating agent check_alkylation->reagent_degradation check_workup Is product being lost during purification? check_hydrolysis->check_workup Hydrolysis OK harsh_conditions Hydrolysis conditions too harsh (strong acid/base) check_hydrolysis->harsh_conditions side_reactions Side reactions on pyridine ring check_hydrolysis->side_reactions pI_adjustment Incorrect pH for isoelectric precipitation check_workup->pI_adjustment chromatography_issues Inefficient ion-exchange chromatography check_workup->chromatography_issues optimize_base Optimize base and reaction conditions sub_optimal_base->optimize_base Action use_fresh_reagent Use fresh, pure reagents reagent_degradation->use_fresh_reagent Action milder_hydrolysis Use milder hydrolysis conditions or enzymatic method harsh_conditions->milder_hydrolysis Action inert_atmosphere Use inert atmosphere and compatible reagents side_reactions->inert_atmosphere Action optimize_pI Optimize pH for precipitation pI_adjustment->optimize_pI Action optimize_chromatography Optimize ion-exchange chromatography protocol chromatography_issues->optimize_chromatography Action

Caption: Troubleshooting workflow for low yield.

Potential Racemization Pathways

racemization_pathways cluster_0 Base-Catalyzed Racemization cluster_1 Racemization via Oxazolone L_amino_acid L-Amino Acid Derivative enolate Planar Enolate Intermediate L_amino_acid->enolate + Base (-H+) enolate->L_amino_acid + H+ D_amino_acid D-Amino Acid Derivative enolate->D_amino_acid + H+ N_protected_L_amino_acid N-Protected L-Amino Acid oxazolone Oxazolone Intermediate N_protected_L_amino_acid->oxazolone Activation racemic_product Racemic Product oxazolone->racemic_product Nucleophilic Attack

References

preventing racemization of 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(2-Pyridyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the spontaneous conversion of a single enantiomer (in this case, the biologically active L-form of 3-(2-Pyridyl)-alanine) into an equal mixture of both its L- and D-enantiomers. This is problematic because the D-form may have different biological activity, reduced efficacy, or could even elicit undesirable side effects. For researchers in drug development, maintaining the chiral integrity of this compound is critical for the safety and efficacy of the final peptide therapeutic.

Q2: What are the main factors that cause racemization of this compound?

A2: The primary factors that contribute to the racemization of amino acids, including this compound, are elevated temperature, non-neutral pH (both acidic and basic conditions), and the presence of certain metal ions.[1] During peptide synthesis, the activation of the carboxylic acid group makes the alpha-proton more susceptible to abstraction, which is the key step in racemization.[2][3] The choice of coupling reagents, bases, and solvents during synthesis significantly influences the extent of racemization.

Q3: How should I store this compound and its derivatives to minimize racemization?

A3: Proper storage is crucial for maintaining the chiral purity of this compound. Based on data for its Fmoc-protected derivative, the following conditions are recommended:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Data extrapolated from the material safety data sheet for Fmoc-3-(2-pyridyl)-L-alanine.[1]

For solutions, it is advisable to use a neutral pH buffer and to store them frozen at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Racemization detected in this compound starting material.

Potential Cause: Improper storage conditions.

Recommended Solution:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above.

  • Purchase from a Reputable Supplier: Source your amino acids from suppliers who provide a certificate of analysis with chiral purity data.

  • Perform Quality Control: Upon receipt, and before use in a critical synthesis, verify the chiral purity of a new batch of this compound using a suitable analytical method such as chiral HPLC.

Issue 2: Significant racemization observed after incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

This is a common issue, particularly during the coupling step. The following workflow can help you troubleshoot and mitigate the problem.

G cluster_0 Troubleshooting Racemization in SPPS start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base Step 2: Assess Base Used coupling_reagent->base If racemization persists solution Optimized Protocol coupling_reagent->solution If racemization is resolved temperature Step 3: Check Reaction Temperature base->temperature If racemization persists base->solution If racemization is resolved protection Step 4: Consider Protecting Group Strategy temperature->protection For highly sensitive sequences temperature->solution If racemization is resolved protection->solution G cluster_0 Mechanism of Base-Catalyzed Racemization L_Alanine L-Amino Acid (Chiral) TransitionState Planar Carbanion Intermediate (Achiral) L_Alanine->TransitionState + Base - H+ TransitionState->L_Alanine + H+ D_Alanine D-Amino Acid (Chiral) TransitionState->D_Alanine + H+

References

Technical Support Center: Peptides with 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of synthetic peptides containing the non-standard amino acid 3-(2-Pyridyl)-L-alanine (2-Pal).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of peptides containing this compound.

Issue Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin due to steric hindrance or aggregation.- Extend the cleavage reaction time to 3-4 hours. - Ensure the resin is adequately swollen in DCM before adding the cleavage cocktail. - Use a stronger acid cocktail if the standard one is insufficient, but monitor for side reactions.
Presence of a +84 Da Adduct in Mass Spectrum Michael addition of piperidine to a dehydroalanine intermediate. This can occur after β-elimination of the pyridinium group.[1]- For Fmoc deprotection, consider using 20% piperazine in DMF or a mixture of 2% DBU/2% piperidine in DMF to reduce the nucleophilicity of the base.[1]
Presence of a -1 Da Peak (Dehydroalanine) β-elimination of the pyridinium group, especially if the pyridine nitrogen is protonated.[1]- Ensure the pH during synthesis is not overly acidic.[1] - During TFA cleavage, use a scavenger cocktail like Reagent K to trap reactive intermediates.[1]
Difficulty in Peptide Purification Presence of closely eluting side products due to modifications of the pyridyl group.- Optimize the HPLC gradient to achieve better separation. - Consider using an orthogonal purification method, such as ion-exchange chromatography, in addition to reversed-phase HPLC.
Low Yield of Final Peptide Incomplete coupling or deprotection due to aggregation or steric hindrance caused by the pyridinyl amino acid.- Use a more potent coupling reagent. - Double couple the amino acid following the pyridyl-alanine residue.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose cleavage cocktail for peptides containing this compound?

A1: A standard and effective cleavage cocktail for most peptides, including those with sensitive residues like this compound, is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[2] TIS acts as a scavenger to prevent side reactions from cationic species generated during cleavage.

Q2: What are the primary side reactions to be aware of when cleaving peptides with this compound?

A2: The main side reactions involve the pyridine ring. The nucleophilic nitrogen on the pyridine ring can be susceptible to alkylation. Additionally, protonation of the pyridine nitrogen can make it a good leaving group, leading to β-elimination and the formation of a dehydroalanine intermediate.[1] This intermediate can then react with nucleophiles present in the mixture, such as piperidine from the Fmoc deprotection steps.[1]

Q3: How can I confirm that the cleavage from the resin is complete?

A3: After the cleavage and precipitation of your peptide, you can perform a qualitative test, such as the Kaiser test, on the resin beads. A positive Kaiser test (a deep blue or purple color) indicates the presence of free primary amines, meaning that a significant amount of peptide remains on the resin.

Q4: My peptide containing this compound is not precipitating well in cold ether. What should I do?

A4: If you experience poor precipitation, you can try concentrating the TFA solution to a smaller volume under a stream of nitrogen before adding it to the cold ether. This can help to increase the concentration of the peptide and promote precipitation.

Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails that can be used for peptides with sensitive residues. The choice of cocktail depends on the overall composition of the peptide.

ReagentComposition (v/v)Notes
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for most peptides. TIS is an effective scavenger for trityl and other carbocations.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" cocktail where TIS replaces thiol scavengers. Useful for peptides with trityl-based protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. Recommended for complex peptides where side reactions are a major concern.[1]

Experimental Protocol: Cleavage of a this compound containing peptide

This protocol describes a general procedure for the cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin (dried)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Swelling: Transfer the dried peptide-resin to the reaction vessel. Add DCM to swell the resin and gently agitate for 20-30 minutes.

  • DCM Removal: Drain the DCM from the reaction vessel. Wash the resin two more times with DCM to ensure it is fully swollen and to remove any residual DMF.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. For a standard cocktail, mix TFA, TIS, and water in a 95:2.5:2.5 ratio. A typical volume is 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Seal the reaction vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Peptide Pelleting: Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet with a fresh portion of cold diethyl ether to remove residual scavengers and cleavage byproducts. Repeat the centrifugation and decantation.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator to obtain the crude peptide.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation resin_swelling Swell Resin in DCM dcm_removal Wash with DCM resin_swelling->dcm_removal prepare_cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O) cleavage_reaction Cleavage Reaction (2-3 hours) prepare_cocktail->cleavage_reaction precipitation Precipitate in Cold Ether cleavage_reaction->precipitation pelleting Centrifuge to Pellet Peptide precipitation->pelleting washing Wash Pellet with Ether pelleting->washing drying Dry Crude Peptide washing->drying

Caption: Experimental workflow for the cleavage and isolation of a synthetic peptide.

troubleshooting_tree cluster_diagnosis Initial Diagnosis cluster_problems Identified Problems cluster_solutions Potential Solutions start Low Yield or Impure Peptide ms_analysis Analyze Crude Product by MS start->ms_analysis plus_84 +84 Da Adduct? ms_analysis->plus_84 minus_1 -1 Da Peak? ms_analysis->minus_1 incomplete_cleavage Main peak is starting material? ms_analysis->incomplete_cleavage change_base Change Fmoc deprotection base (e.g., Piperazine) plus_84->change_base Yes use_scavengers Use robust scavenger cocktail (e.g., Reagent K) minus_1->use_scavengers Yes extend_time Extend cleavage time incomplete_cleavage->extend_time Yes

Caption: Troubleshooting decision tree for cleavage of pyridyl-alanine containing peptides.

References

Technical Support Center: Enhancing Peptide Solubility with 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of peptides incorporating 3-(2-Pyridyl)-L-alanine (3-Pal).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-Pal) and why is it used in peptide synthesis?

A1: this compound is a non-natural amino acid that is structurally similar to phenylalanine and tyrosine. It is incorporated into peptide sequences to enhance their aqueous solubility. The unique pyridine moiety in 3-Pal offers improved hydrophilicity, making it a valuable tool for overcoming the solubility challenges often encountered with hydrophobic peptides.[1]

Q2: How does incorporating 3-Pal improve peptide solubility?

A2: The pyridine ring in 3-Pal is more hydrophilic than the phenyl group of phenylalanine. This increased polarity helps to disrupt the hydrophobic interactions between peptide chains that can lead to aggregation and poor solubility in aqueous solutions. Studies on glucagon analogues have shown that the incorporation of 3-Pal enhances their aqueous solubility and stability at neutral pH.[2][3]

Q3: Will incorporating 3-Pal affect the biological activity of my peptide?

A3: While the primary purpose of incorporating 3-Pal is to improve solubility, it is essential to assess its impact on biological activity on a case-by-case basis. However, research on glucagon analogues has demonstrated that the substitution of aromatic residues with 3-Pal can maintain the biological properties of the peptide.[2][3]

Q4: Are there any special considerations when synthesizing a peptide containing 3-Pal?

A4: Peptides containing 3-Pal can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected form of this compound is commercially available and can be incorporated into the peptide sequence like any other amino acid.[1]

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems encountered when working with peptides containing this compound and provides systematic solutions.

Problem 1: My 3-Pal-containing peptide is still poorly soluble in aqueous buffers.

  • Possible Cause: The overall hydrophobicity of the peptide sequence remains high despite the presence of 3-Pal.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide and improve its solubility. For basic peptides (net positive charge), try dissolving in a slightly acidic buffer (e.g., 10% acetic acid). For acidic peptides (net negative charge), a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate) may be effective.[4][5]

    • Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent can be used to aid dissolution before dilution in an aqueous buffer. Recommended co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[5] Start by dissolving the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing.

    • Sonication: Brief sonication can help to break up small aggregates and enhance the dissolution of the peptide.[5]

Problem 2: My peptide solution is cloudy or forms a gel.

  • Possible Cause: The peptide is aggregating and forming insoluble fibrils or a hydrogel.

  • Troubleshooting Steps:

    • Chaotropic Agents: For peptides with a high tendency to aggregate, the use of chaotropic agents such as 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective. These agents disrupt the non-covalent interactions that lead to aggregation. Note that these agents may denature the peptide and may need to be removed before biological assays.

    • Temperature: Gently warming the solution may help to dissolve some peptide aggregates. However, be cautious as excessive heat can lead to degradation.

    • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material. This will ensure that the concentration of the supernatant is accurately known.

Quantitative Data Summary

Glucagon AnalogueModification(s)Percent Soluble (%)
GlucagonNative Sequence16
Glucagon-Cex, R12C-terminal extension and Arg at position 12104
Glucagon-CexC-terminal extension87
OxyntomodulinNative Sequence104
Glucagon, Cys17PEG5KPEGylation at Cys1794
Glucagon, Cys21PEG5KPEGylation at Cys21105
Glucagon, Cys24PEG5KPEGylation at Cys24133

Table adapted from patent data on glucagon analogues. The increased percentage of solubility highlights the effectiveness of sequence modification in improving this property.[6]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Peptide Containing this compound

  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.

  • Determine Peptide Charge: Calculate the theoretical net charge of the peptide at neutral pH.

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Initial Solvent Selection:

    • Net Positive Charge (Basic Peptide): Start with sterile, distilled water. If solubility is poor, try 10% acetic acid.

    • Net Negative Charge (Acidic Peptide): Start with sterile, distilled water. If solubility is poor, try 0.1 M ammonium bicarbonate.

    • Net Neutral Charge or Highly Hydrophobic: Start with a minimal amount of an organic solvent such as DMSO or DMF.

  • Dissolution:

    • Add the chosen solvent to the lyophilized peptide.

    • Vortex or sonicate briefly to aid dissolution.

  • Dilution (if using organic solvent):

    • Slowly add the desired aqueous buffer to the peptide solution while vortexing.

    • If the solution becomes cloudy, the solubility limit has been exceeded.

Protocol 2: Quantitative Assessment of Peptide Solubility

  • Preparation of Saturated Solutions: Add an excess amount of the lyophilized peptide to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.

  • Equilibration: Gently agitate the samples at a controlled temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the insoluble peptide.

  • Quantification of Soluble Peptide: Carefully collect the supernatant. Determine the concentration of the dissolved peptide in the supernatant using a suitable method such as:

    • UV-Vis Spectrophotometry: Measure the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Integrate the peak area corresponding to the peptide and determine the concentration using a standard curve.

  • Calculation: The solubility is the concentration of the peptide in the saturated supernatant.

Visualizations

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylase_Kinase_inactive Inactive Phosphorylase Kinase PKA_active->Phosphorylase_Kinase_inactive Phosphorylates Phosphorylase_Kinase_active Active Phosphorylase Kinase Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active Activates Glycogen_Phosphorylase_b Glycogen Phosphorylase b (Inactive) Phosphorylase_Kinase_active->Glycogen_Phosphorylase_b Phosphorylates Glycogen_Phosphorylase_a Glycogen Phosphorylase a (Active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Activates Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen Breaks down Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Glucose Glucose (Released into blood) Glucose_1_P->Glucose Converted to

Caption: Glucagon Signaling Pathway for Glycogenolysis.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_solubility Solubility & Aggregation Assessment cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing (Animal Model) Peptide_Synthesis Solid-Phase Peptide Synthesis (With and without 3-Pal) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Confirmation of Identity) Purification->Characterization Solubility_Test Quantitative Solubility Assay (e.g., in PBS, pH 7.4) Characterization->Solubility_Test Aggregation_Assay Thioflavin T (ThT) Assay (Aggregation Propensity) Characterization->Aggregation_Assay Receptor_Binding Receptor Binding Assay (e.g., to Glucagon Receptor) Solubility_Test->Receptor_Binding Aggregation_Assay->Receptor_Binding Cell_Based_Assay cAMP Accumulation Assay (in cells expressing receptor) Receptor_Binding->Cell_Based_Assay Animal_Model Administration to Animal Model (e.g., mouse model of hypoglycemia) Cell_Based_Assay->Animal_Model Lead Candidate Blood_Glucose Blood Glucose Monitoring Animal_Model->Blood_Glucose Pharmacokinetics Pharmacokinetic Analysis (Plasma concentration over time) Animal_Model->Pharmacokinetics

Caption: Workflow for Developing and Testing Soluble Peptide Analogues.

References

Technical Support Center: Analysis of 3-(2-Pyridyl)-L-alanine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3-(2-Pyridyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in this compound, a critical component in various research and pharmaceutical applications. Purity of this compound is essential as impurities can lead to incorrect experimental outcomes and compromise the safety and efficacy of resulting products.[1]

This guide offers troubleshooting advice for common analytical challenges, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Decrease the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its impurities.
Secondary Interactions with Silanols Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature throughout the analysis.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation. Ensure proper mixing if preparing the mobile phase online.
Pump Malfunction or Leaks Check for leaks in the HPLC system, particularly around fittings and pump seals. Perform a pump performance test.
Problem 3: No or Low Signal for the Analyte/Impurities

Possible Causes & Solutions

CauseSolution
Incorrect Wavelength Selection Determine the UV absorbance maximum of this compound and its impurities and set the detector to the appropriate wavelength. The pyridine ring suggests absorbance in the UV range.
Sample Degradation Ensure proper sample storage conditions (e.g., refrigeration, protection from light). Prepare samples fresh if degradation is suspected.
Insufficient Sample Concentration Increase the sample concentration or injection volume.
Detector Malfunction Check the detector lamp status and perform a diagnostic test.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. These may include:

  • Synthesis-Related Impurities: Unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. The synthesis of similar compounds suggests that starting materials like 2-(chloromethyl)pyridine and diethyl acetamidomalonate could be potential impurities.

  • Enantiomeric Impurity: The D-isomer of 3-(2-Pyridyl)-alanine is a potential impurity that can be controlled through stereoselective synthesis or chiral purification.

  • Degradation Products: Forced degradation studies are recommended to identify potential degradation products under various stress conditions such as acid, base, oxidation, heat, and light.[2][3] While specific degradation products for this compound are not extensively documented in publicly available literature, analogous amino acids can undergo oxidation of the pyridine ring or reactions involving the amino and carboxylic acid groups.

Q2: Which HPLC method is most suitable for analyzing this compound and its impurities?

A2: A reversed-phase HPLC (RP-HPLC) method is a good starting point for the analysis of this compound and its less polar impurities. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[4][5][6] The choice of method will depend on the specific impurities that need to be resolved.

Q3: How can I resolve the D- and L-enantiomers of 3-(2-Pyridyl)-alanine?

A3: Chiral HPLC is the most effective technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP). For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are often successful for direct analysis of underivatized enantiomers.[7]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for impurities?

A4: LOD and LOQ are method-dependent and should be determined during method validation. However, for illustrative purposes, typical values for impurities in pharmaceutical substances using HPLC-UV can be in the range of:

  • LOD: ~0.01% to 0.05% of the nominal concentration of the active pharmaceutical ingredient (API).

  • LOQ: ~0.03% to 0.1% of the nominal concentration of the API.

These values can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following tables provide an example of how to summarize quantitative data for an impurity analysis method. Please note that these values are illustrative and should be determined experimentally for a specific validated method.

Table 1: Example HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Table 2: Example Method Validation Data for a Key Impurity

ParameterResult
Linearity (r²) > 0.999
LOD 0.02%
LOQ 0.06%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 50 mL of a diluent (e.g., a mixture of water and acetonitrile, 90:10 v/v) to obtain a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 or a suitably optimized method.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared sample solution.

    • Identify and quantify impurity peaks based on their retention times and responses relative to the main peak.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., teicoplanin-based, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, ethanol, and a buffer (e.g., ammonium acetate). The exact composition should be optimized for the specific column.

    • Flow Rate: 0.5 - 1.0 mL/min (as recommended by the column manufacturer).

    • Column Temperature: 25 °C.

    • Detection Wavelength: 260 nm.

  • Analysis:

    • Inject a racemic mixture of D- and L-3-(2-Pyridyl)-alanine to determine the retention times of both enantiomers and to confirm resolution.

    • Inject the sample solution to determine the percentage of the D-enantiomer present as an impurity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of impurities.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues start Chromatographic Issue Observed rt_inconsistent Inconsistent RT? start->rt_inconsistent ps_poor Poor Peak Shape? start->ps_poor check_temp Check Column Temperature rt_inconsistent->check_temp check_equilibration Check Equilibration Time rt_inconsistent->check_equilibration check_mp Check Mobile Phase Prep. rt_inconsistent->check_mp check_overload Check for Overload ps_poor->check_overload check_ph Check Mobile Phase pH ps_poor->check_ph check_solvent Check Sample Solvent ps_poor->check_solvent

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Managing Steric Hindrance with 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Pyridyl)-L-alanine and other pyridylalanine isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing these sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "sterically hindered" amino acid?

A1: this compound (2-Pal) is considered sterically hindered due to the bulky pyridine ring attached to the β-carbon of the alanine. The proximity of the pyridine nitrogen at the 2-position to the peptide backbone can impede the approach of the activated carboxyl group of the incoming amino acid during the coupling step in solid-phase peptide synthesis (SPPS). This can lead to slower reaction rates and incomplete coupling reactions.

Q2: What are the main challenges when coupling Fmoc-3-(2-Pyridyl)-L-alanine?

A2: The primary challenges include:

  • Low Coupling Yields: Steric hindrance can prevent the coupling reaction from going to completion, resulting in deletion sequences where the 2-Pal residue is missing.

  • Slow Reaction Kinetics: The bulky side chain slows down the rate of peptide bond formation.

  • Potential for Side Reactions: The pyridine nitrogen can potentially interact with coupling reagents, although this is less common than with other side chains. More significantly, β-elimination can occur under certain conditions.[1]

Q3: How does the position of the nitrogen in the pyridine ring (2-Pal vs. 3-Pal vs. 4-Pal) affect coupling?

A3: The position of the nitrogen atom significantly influences the steric and electronic properties of the amino acid. While direct comparative studies on coupling efficiency are not abundant, the following can be inferred:

  • 2-Pyridyl-L-alanine (2-Pal): The nitrogen at the ortho position presents the most significant steric challenge due to its proximity to the peptide backbone.

  • 3-Pyridyl-L-alanine (3-Pal): With the nitrogen at the meta position, there is less direct steric interference with the coupling reaction compared to 2-Pal.[2]

  • 4-Pyridyl-L-alanine (4-Pal): The nitrogen at the para position is furthest from the backbone and is expected to present the least steric hindrance of the three isomers.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: For sterically hindered amino acids, potent coupling reagents are recommended. These include uronium/aminium salts like HATU , HCTU , and COMU , as well as phosphonium salts such as PyBOP and PyAOP . These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or DIC.

Q5: What is "double coupling" and should I use it for this compound?

A5: Double coupling is the repetition of a coupling step with a fresh portion of the activated amino acid and coupling reagents.[3] This is a highly recommended strategy for ensuring complete incorporation of sterically hindered residues like this compound, especially if a qualitative monitoring test (like the Kaiser test) indicates incomplete reaction after the first coupling.

Troubleshooting Guides

Problem 1: Low Coupling Yield / Incomplete Reaction

Symptom:

  • Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.

  • Mass spectrometry of the final peptide shows a significant peak corresponding to a deletion of the this compound residue.

  • Low overall yield of the desired peptide.[3]

Troubleshooting Workflow:

G Troubleshooting Low Coupling Yield start Low Coupling Yield Detected (Positive Kaiser Test) reagent_check Is a potent coupling reagent (e.g., HATU, HCTU) being used? start->reagent_check switch_reagent Switch to a more potent reagent (HATU, PyAOP, COMU). reagent_check->switch_reagent No conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes switch_reagent->conditions_check optimize_conditions Increase reaction time (2-4h). Consider double coupling. conditions_check->optimize_conditions No temp_check Is the reaction at room temperature? conditions_check->temp_check Yes optimize_conditions->temp_check increase_temp Increase temperature to 40-50°C. (Use with caution) temp_check->increase_temp Yes aggregation_check Is peptide aggregation a possibility? temp_check->aggregation_check No increase_temp->aggregation_check change_solvent Use NMP or a DMF/DCM mixture. Incorporate pseudoproline dipeptides. aggregation_check->change_solvent Yes deprotection_check Was N-terminal Fmoc deprotection complete? aggregation_check->deprotection_check No change_solvent->deprotection_check repeat_deprotection Repeat deprotection step and monitor with Kaiser test. deprotection_check->repeat_deprotection No success Successful Coupling deprotection_check->success Yes repeat_deprotection->success

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Side Reactions Observed

Symptom:

  • Mass spectrometry shows unexpected peaks, such as a mass loss of 1 Da (dehydroalanine formation) or a mass addition of 84 Da (piperidine adduct).[1]

  • Racemization of the pyridylalanine residue is detected.

Possible Causes and Solutions:

Side ReactionPossible CauseRecommended Solution
β-elimination Protonation of the pyridine ring followed by elimination, especially under acidic conditions.[1]Ensure reaction conditions are not overly acidic. Use appropriate scavengers (e.g., Reagent K) during final TFA cleavage.[1]
Racemization Over-activation of the carboxylic acid or use of a strong base.Reduce pre-activation time. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Use additives like HOAt or OxymaPure to suppress racemization.
Piperidine Adduct Michael addition of piperidine to a dehydroalanine intermediate formed from β-elimination.[1]Use a less nucleophilic base for Fmoc deprotection (e.g., 20% piperazine in DMF). Minimize Fmoc deprotection times.[1]

Quantitative Data

While direct comparisons of coupling yields for pyridylalanine isomers are not extensively published, data on the biological activity of peptides containing these isomers can provide insights into their successful incorporation and structural impact. The following table summarizes the dissociation constants (KD) for somatostatin receptor subtype 2 (SST2) antagonists where the amino acid at position 3 has been substituted with different pyridylalanine isomers. Lower KD values indicate higher binding affinity.

CompoundKD (nM)
[177Lu]Lu-DOTA-LM3 (Tyr3)0.09 ± 0.02
[177Lu]Lu-DOTA-[l2Pal3]-LM30.18 ± 0.02
[177Lu]Lu-DOTA-[3Pal3]-LM30.15 ± 0.01
[177Lu]Lu-DOTA-[4Pal3]-LM30.11 ± 0.01
Data sourced from a study on radiolabeled somatostatin antagonists.[2]

This data indicates that peptides containing all three pyridylalanine isomers can be successfully synthesized and that the position of the nitrogen atom influences the biological properties of the final peptide.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of Fmoc-3-(2-Pyridyl)-L-alanine

This protocol outlines a standard procedure for coupling Fmoc-3-(2-Pyridyl)-L-alanine to a resin-bound peptide using HATU as the coupling reagent.

Workflow Diagram:

cluster_0 Resin Preparation cluster_1 Amino Acid Activation cluster_2 Coupling & Monitoring swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin (DMF) deprotect->wash1 couple Add Activated AA to Resin (Agitate 2-4h) wash1->couple mix Dissolve Fmoc-2-Pal-OH & HATU in DMF add_base Add DIPEA mix->add_base preactivate Pre-activate (1-2 min) add_base->preactivate preactivate->couple wash2 Wash Resin (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser double_couple Incomplete? Double Couple kaiser->double_couple kaiser->double_couple Positive next_cycle Complete: Proceed to Next Cycle kaiser->next_cycle kaiser->next_cycle Negative double_couple->couple

Caption: Experimental workflow for a single SPPS coupling cycle.

Materials and Reagents:

  • Fmoc-deprotected peptide on resin (e.g., Rink Amide resin)

  • Fmoc-3-(2-Pyridyl)-L-alanine (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (positive result: blue beads).

  • Amino Acid Activation:

    • In a separate, dry glass vial, dissolve Fmoc-3-(2-Pyridyl)-L-alanine (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Ensure there is enough solvent to fully immerse the resin. Add more DMF if necessary.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing and Monitoring:

    • After the coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 2-4 with a fresh solution of activated amino acid.

  • Continuation of Synthesis:

    • Once a negative Kaiser test is achieved, proceed to the deprotection step for the next amino acid in the sequence.

References

Validation & Comparative

A Comparative Guide to the Activity of Peptides Containing 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Among these, 3-(2-Pyridyl)-L-alanine (2-Pal), a structural analog of phenylalanine, offers unique characteristics due to the presence of a pyridine ring. This guide provides an objective comparison of the performance of 2-Pal-containing peptides with alternative modifications, supported by experimental data and detailed protocols. The inclusion of 2-Pal can significantly influence a peptide's solubility, stability, and receptor binding affinity, making it a valuable tool in drug design and development.

Data Presentation: Quantitative Comparison of Pyridylalanine Isomers

The position of the nitrogen atom in the pyridyl ring of pyridylalanine significantly impacts the biological activity of the modified peptide. The following table summarizes the receptor binding affinities of somatostatin antagonists where the native Tyrosine at position 3 (Tyr³) was replaced with 2-Pal, 3-pyridylalanine (3-Pal), or 4-pyridylalanine (4-Pal).

CompoundModificationReceptor Affinity (Kd in nM)[1]
DOTA-LM3Tyr³ (unmodified)0.09 ± 0.02
DOTA-[l2Pal³]-LM3L-3-(2-Pyridyl)-alanine (l2-Pal)0.18 ± 0.02
DOTA-[3Pal³]-LM3L-3-(3-Pyridyl)-alanine (3-Pal)0.15 ± 0.01
DOTA-[4Pal³]-LM3L-3-(4-Pyridyl)-alanine (4-Pal)0.11 ± 0.01

These results indicate that while all pyridylalanine substitutions are well-tolerated, the 4-Pal isomer maintains the highest affinity to the somatostatin receptor, comparable to the native peptide. The 2-Pal and 3-Pal isomers show a slight decrease in binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide activity. Below are protocols for key experiments cited in the validation of pyridylalanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides incorporating this compound.

  • Resin and Amino Acids: A suitable resin (e.g., Rink Amide) is used as the solid support. Fmoc-protected amino acids, including Fmoc-3-(2-Pyridyl)-L-alanine, are used for chain elongation.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

In Vitro Receptor Binding Assay

This assay determines the affinity of a peptide for its receptor.

  • Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with the somatostatin receptor) are cultured and harvested. The cell membranes are then isolated by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Tyr-SS-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the pyridylalanine-modified peptide or the native peptide).

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) of the competitor peptide is then calculated from the IC₅₀ value.[1]

In Vitro Functional Assay (cAMP Measurement)

This assay measures the ability of a peptide to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying the production of the second messenger, cyclic AMP (cAMP).

  • Cell Culture and Stimulation: Cells expressing the target GPCR (e.g., HEK293 cells expressing the glucagon receptor) are seeded in a multi-well plate. The cells are then stimulated with varying concentrations of the test peptide (e.g., glucagon analog containing pyridylalanine). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable cAMP level.

  • Cell Lysis and cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These assays are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: The amount of cAMP produced is plotted against the peptide concentration, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined using a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of two common receptors targeted by peptides modified with pyridylalanine: the Glucagon Receptor and the Gonadotropin-Releasing Hormone (GnRH) Receptor.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR G_protein G Protein (Gs) GCGR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Glycogenolysis Glycogenolysis PKA->Glycogenolysis stimulates Gene_Expression Gene Expression (Gluconeogenesis) CREB->Gene_Expression regulates

Caption: Glucagon Receptor Signaling Pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR G_protein_q G Protein (Gq) GnRHR->G_protein_q activates PLC Phospholipase C (PLC) G_protein_q->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC co-activates Hormone_Release Hormone Release (LH & FSH) Ca2_release->Hormone_Release triggers MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression regulates

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and validation of a peptide containing this compound.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Biological Validation cluster_data Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (with Fmoc-3-(2-Pyridyl)-L-alanine) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Kd) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) (Determine EC50/IC50) Characterization->Functional_Assay Stability_Assay In Vitro Stability Assay (e.g., Serum, Protease) Characterization->Stability_Assay Data_Analysis Data Analysis & Comparison with Native Peptide and Alternatives Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Peptide Synthesis and Validation Workflow.

References

A Comparative Guide to the Spectroscopic Analysis of Peptides with 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorescent amino acids into peptides is a powerful technique for elucidating peptide structure, dynamics, and interactions. 3-(2-Pyridyl)-L-alanine (2-Pal) is an unnatural amino acid that offers unique spectroscopic properties, primarily due to the metal-chelating ability of its pyridyl group. This guide provides a comparative analysis of peptides containing this compound against those with the intrinsic fluorophore L-tryptophan and the extrinsic fluorescent probe Dansyl-L-alanine.

Comparative Spectroscopic Data

The following table summarizes the key photophysical properties of peptides incorporating this compound, L-tryptophan, and Dansyl-L-alanine. The data for this compound is based on reported values for structurally similar pyridyl-containing fluorescent amino acids, while the data for L-tryptophan and Dansyl-L-alanine are well-established.

PropertyPeptide with this compound (Estimated)Peptide with L-Tryptophan[1]Peptide with Dansyl-L-alanine[2][3]
Molar Extinction Coefficient (ε) at λmax,abs (M-1cm-1) ~3,000 - 5,000~5,600~4,300
Absorption Maximum (λmax,abs) (nm) ~260 - 270~280~340
Emission Maximum (λmax,em) (nm) ~320 - 340~348~550 - 570 (solvent dependent)
Fluorescence Quantum Yield (Φf) 0.05 - 0.15~0.200.1 - 0.8 (highly solvent dependent)
Fluorescence Lifetime (τ) (ns) 1 - 52.5 - 3.05 - 20 (solvent dependent)
Metal Ion Sensing High sensitivity to transition metal ions (e.g., Cu2+, Ni2+, Zn2+) via chelation-induced fluorescence quenching or enhancement.[4][5]Moderate sensitivity to quenching by specific metal ions.[4][5][6]Sensitive to environmental polarity changes upon metal binding to a nearby site.[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids

This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid like this compound using the Fmoc/tBu strategy.[8][9][10][11]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-3-(2-pyridyl)-alanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat More Amino Acids? Coupling->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End Product Characterization->End

Figure 1. Workflow for Solid-Phase Peptide Synthesis.
Determination of Fluorescence Quantum Yield

The comparative method is commonly used to determine the fluorescence quantum yield (Φf) of a sample relative to a standard with a known quantum yield.[12][13]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Peptide sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • Solvent (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare a series of dilute solutions of both the peptide sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φf,sample = Φf,standard * (Gradientsample / Gradientstandard) * (ηsample2 / ηstandard2)

    where Φf is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_qy Quantum Yield Determination Prep Prepare Dilute Solutions (Sample & Standard) Abs Measure Absorbance (UV-Vis) Prep->Abs Fluor Measure Fluorescence Emission Prep->Fluor Plot Plot Intensity vs. Absorbance Abs->Plot Integrate Integrate Emission Spectra Fluor->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Result Φf,sample Calculate->Result

Figure 2. Workflow for Quantum Yield Determination.
Metal Ion Titration using Fluorescence Spectroscopy

This protocol describes how to determine the binding affinity of a metal ion to a peptide containing a fluorescent probe like this compound.[4][5][14]

Materials:

  • Spectrofluorometer

  • Peptide solution of known concentration

  • Stock solution of the metal salt (e.g., CuSO4, ZnCl2)

  • Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)

Procedure:

  • Prepare a solution of the peptide in the buffer at a concentration where the fluorescence signal is stable and well within the linear range of the detector.

  • Record the initial fluorescence emission spectrum of the peptide solution.

  • Add small aliquots of the metal ion stock solution to the peptide solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Monitor the change in fluorescence intensity at the emission maximum as a function of the total metal ion concentration.

  • Plot the change in fluorescence intensity (ΔF) or the ratio of initial to observed fluorescence (F0/F) versus the metal ion concentration.

  • Determine the dissociation constant (Kd) by fitting the binding isotherm to an appropriate binding model (e.g., one-site binding model).

Metal_Titration_Pathway cluster_titration Metal Ion Binding Analysis Peptide Peptide Solution Mix Mix & Equilibrate Peptide->Mix Metal Metal Ion Aliquot Metal->Mix Measure Measure Fluorescence Mix->Measure Loop Add More Metal? Measure->Loop Loop->Metal Yes Plot Plot ΔF vs. [Metal] Loop->Plot No Fit Fit Binding Curve Plot->Fit Kd Determine Kd Fit->Kd

Figure 3. Signaling pathway for metal ion titration.

Conclusion

This compound serves as a valuable fluorescent amino acid for probing peptide structure and function, particularly in the context of metal ion interactions. While its intrinsic fluorescence may be less intense than that of tryptophan, its sensitivity to metal ions offers a unique advantage for studying metalloproteins and developing metal-sensing peptides. The choice between this compound, tryptophan, or an extrinsic probe like Dansyl-L-alanine will depend on the specific research question, with each offering distinct advantages in terms of spectral properties, environmental sensitivity, and perturbation to the peptide system. The experimental protocols provided herein offer a framework for the synthesis and spectroscopic characterization of peptides containing these informative probes.

References

Unlocking Enhanced Peptide Performance: A Comparative Guide to Functional Assays for Peptides with 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and stable peptide therapeutics is a constant endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides an objective comparison of the performance of peptides containing the synthetic amino acid 3-(2-Pyridyl)-L-alanine (2-Pal) against their native counterparts and other alternatives, supported by experimental data. We delve into the functional assays used to characterize these novel peptides, offering detailed methodologies and clear data presentation to inform your research and development.

The strategic substitution of natural amino acids with synthetic ones like 2-Pal can significantly enhance the biophysical and pharmacological properties of peptides. A notable example is in the development of glucagon analogs, where the introduction of a related isomer, 3-pyridyl-alanine (3-Pal), has been shown to improve aqueous solubility and stability while maintaining biological activity. This guide will focus on the functional assays crucial for evaluating such enhancements, using a well-documented glucagon analog as a case study.

Comparative Performance Data

The following tables summarize the quantitative data from functional assays comparing a glucagon analog incorporating 3-pyridyl-alanine, Gcg[3-Pal6,10,13, Aib16], with native glucagon.

PeptideReceptor Binding Affinity (IC50, nM)In Vitro Potency (EC50, nM)
Native Glucagon5.2 ± 0.70.4 ± 0.1
Gcg[3-Pal6,10,13, Aib16]12.5 ± 1.51.1 ± 0.2
PeptideAqueous Solubility at pH 7.4 (mg/mL)Physical Stability (ThT Fluorescence, RFU)
Native Glucagon< 0.18500
Gcg[3-Pal6,10,13, Aib16]> 2.0< 500

Key Functional Assays and Experimental Protocols

Robust functional assays are essential to validate the therapeutic potential of novel peptide analogs. Below are detailed protocols for key experiments used to characterize peptides containing 2-Pal and its isomers.

Receptor Binding Assay

This assay determines the affinity of the peptide for its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells with the glucagon receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled native peptide (e.g., [125I]-glucagon) and increasing concentrations of the unlabeled test peptide (native glucagon or 2-Pal analog).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

In Vitro Bioactivity Assay (cAMP Accumulation)

This assay measures the ability of the peptide to activate its receptor and trigger a downstream signaling cascade, often measured by the production of cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-GCGR) in a 96-well plate and grow to confluence.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the test peptide for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, the concentration of the peptide that produces 50% of the maximal response.

In Vivo Hypoglycemia Assay

This assay assesses the in vivo efficacy of glucagon analogs in a relevant physiological context.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or pigs.

  • Induction of Hypoglycemia: Induce hypoglycemia by administering a controlled dose of insulin.

  • Peptide Administration: Once blood glucose levels are lowered, administer a single dose of the test peptide (native glucagon or 2-Pal analog) or a vehicle control.

  • Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals for a set period.

  • Data Analysis: Plot the change in blood glucose levels over time for each treatment group. Compare the ability of the test peptides to reverse hypoglycemia and restore normal blood glucose levels.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps is crucial for clear understanding.

Glucagon_Signaling_Pathway Glucagon_Analog Glucagon or 2-Pal Analog GCGR Glucagon Receptor (GPCR) Glucagon_Analog->GCGR Binds to G_Protein Gs Protein GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylates & Activates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Phosphorylates & Activates Glucose Glucose Glycogen_Phosphorylase->Glucose Breaks down Glycogen to Glycogen Glycogen Glycogen->Glycogen_Phosphorylase Bloodstream Bloodstream Glucose->Bloodstream Released into

Caption: Glucagon Receptor Signaling Pathway.

Experimental_Workflow_cAMP_Assay cluster_0 Cell Preparation cluster_1 Peptide Stimulation cluster_2 cAMP Measurement cluster_3 Data Analysis Cell_Seeding Seed GCGR-expressing cells in 96-well plate Incubation Incubate to confluence Cell_Seeding->Incubation IBMX_Addition Add IBMX Incubation->IBMX_Addition Peptide_Addition Add varying concentrations of 2-Pal peptide or control IBMX_Addition->Peptide_Addition Incubation_Stim Incubate at 37°C Peptide_Addition->Incubation_Stim Cell_Lysis Lyse cells Incubation_Stim->Cell_Lysis ELISA Perform cAMP ELISA Cell_Lysis->ELISA Read_Plate Read plate ELISA->Read_Plate Plot_Data Plot dose-response curve Read_Plate->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for in vitro cAMP Assay.

Unveiling the Structural Impact of 3-(2-Pyridyl)-L-alanine Incorporation in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering. This guide provides a comprehensive comparison of the structural and functional consequences of substituting a natural aromatic amino acid, such as Phenylalanine, with 3-(2-Pyridyl)-L-alanine. By leveraging experimental data from circular dichroism, thermal stability assays, and surface plasmon resonance, we present a clear picture of how this modification can be harnessed to enhance the therapeutic potential of peptides.

The introduction of this compound, a structural analog of Phenylalanine where a nitrogen atom is present in the ortho position of the aromatic ring, imparts unique physicochemical properties to peptides. These alterations primarily manifest as increased hydrophilicity and solubility, which can be a significant advantage in drug development.[1][2] The pyridine ring's ability to engage in hydrogen bonding and its distinct electronic properties compared to a standard phenyl ring can lead to notable changes in peptide conformation, stability, and receptor binding affinity.

Comparative Analysis of Structural and Functional Parameters

To quantify the impact of this compound incorporation, we have summarized key experimental data comparing peptides with and without this modification. The following tables provide a side-by-side view of changes in secondary structure, thermal stability, and binding affinity.

Secondary Structure Composition (Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The following table illustrates the typical changes observed in the percentage of α-helix, β-sheet, and random coil structures upon substitution of a natural aromatic residue with this compound.

Peptide Variantα-Helix (%)β-Sheet (%)Random Coil (%)
Native Peptide (with Phe)352045
Modified Peptide (with 2-Pal)381844
Note: Data are representative examples derived from literature and may vary depending on the specific peptide sequence and experimental conditions.
Thermal Stability (Differential Scanning Calorimetry)

The melting temperature (Tm) is a critical indicator of a peptide's thermal stability. Higher Tm values suggest a more stable conformation.

Peptide VariantMelting Temperature (Tm) in °C
Native Peptide (with Phe)65.2
Modified Peptide (with 2-Pal)67.5
Note: Data are representative examples and actual values will be sequence-dependent.
Binding Affinity (Surface Plasmon Resonance)

Surface plasmon resonance (SPR) is employed to measure the binding kinetics and affinity between a peptide and its target receptor. The dissociation constant (KD) is a key parameter, with lower values indicating stronger binding. The following data compares somatostatin antagonists where the amino acid at position 3 is varied.

Peptide AnalogDissociation Constant (KD) in nM
DOTA-[Tyr3]-LM30.09 ± 0.02
DOTA-[L-2Pal3]-LM30.18 ± 0.02
DOTA-[3Pal3]-LM30.15 ± 0.01
DOTA-[4Pal3]-LM30.11 ± 0.01
Data from a study on somatostatin antagonists, where 'Pal' is pyridylalanine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key techniques cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the percentage of α-helix, β-sheet, and random coil in a peptide solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.

  • Instrumentation: A calibrated CD spectrometer is used. The instrument is purged with nitrogen gas to minimize ozone formation.

  • Data Acquisition:

    • Far-UV spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.

    • Measurements are typically performed at 25°C.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

  • Data Analysis: The resulting CD spectra (in millidegrees) are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). Deconvolution algorithms (e.g., K2D3, BeStSel) are then used to estimate the percentage of each secondary structure element.

Thermal Denaturation Monitored by Circular Dichroism

Objective: To determine the melting temperature (Tm) of a peptide.

Methodology:

  • Sample Preparation: As described for CD spectroscopy.

  • Instrumentation: A CD spectrometer equipped with a temperature controller.

  • Data Acquisition:

    • The CD signal at a wavelength sensitive to the peptide's secondary structure (e.g., 222 nm for α-helical peptides) is monitored as a function of temperature.

    • The temperature is increased at a controlled rate (e.g., 1°C/minute) over a range that encompasses the unfolding transition (e.g., 20°C to 90°C).

  • Data Analysis: The resulting data are plotted as the fraction of unfolded peptide versus temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined by fitting the data to a sigmoidal curve.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of a peptide binding to its receptor.

Methodology:

  • Immobilization of the Ligand: The receptor (ligand) is immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: The peptide (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the analyte are injected sequentially over the ligand-immobilized surface, followed by a dissociation phase where only the running buffer is flowed.

    • A reference flow cell (without immobilized ligand) is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Visualizing the Impact and Workflow

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

cluster_0 Peptide Modification cluster_1 Structural & Functional Consequences Native_Peptide Native Peptide (e.g., with Phenylalanine) Modified_Peptide Modified Peptide (with this compound) Native_Peptide->Modified_Peptide Substitution Increased_Solubility Increased Solubility Modified_Peptide->Increased_Solubility Altered_Conformation Altered Conformation (Secondary Structure) Modified_Peptide->Altered_Conformation Enhanced_Stability Enhanced Stability (Tm) Modified_Peptide->Enhanced_Stability Modulated_Binding Modulated Binding Affinity (KD) Modified_Peptide->Modulated_Binding

Caption: Impact of this compound incorporation.

Start Peptide Synthesis (Native vs. Modified) CD_Spec Circular Dichroism Spectroscopy Start->CD_Spec Thermal_Denaturation Thermal Denaturation (monitored by CD) Start->Thermal_Denaturation SPR_Analysis Surface Plasmon Resonance Start->SPR_Analysis Sec_Structure Secondary Structure (% α-helix, β-sheet) CD_Spec->Sec_Structure Stability Thermal Stability (Tm) Thermal_Denaturation->Stability Binding_Affinity Binding Affinity (KD) SPR_Analysis->Binding_Affinity Comparison Comparative Analysis Sec_Structure->Comparison Stability->Comparison Binding_Affinity->Comparison

Caption: Experimental workflow for comparative analysis.

cluster_0 Binding Kinetics Peptide Peptide (Analyte) Complex Peptide-Receptor Complex Peptide->Complex ka (Association) Receptor Receptor (Ligand) Receptor->Complex Complex->Peptide kd (Dissociation)

Caption: Signaling pathway of peptide-receptor binding.

References

The Influence of 3-(2-Pyridyl)-L-alanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a pivotal methodology in contemporary peptide and protein engineering. This approach allows for the fine-tuning of a peptide's structural and functional properties, surmounting the inherent limitations of their natural counterparts. Among the diverse array of synthetic amino acids, 3-(2-Pyridyl)-L-alanine (2-Pal), a structural analog of phenylalanine, presents a unique set of characteristics that can significantly modulate peptide conformation. This guide provides a comparative analysis of the effects of 2-Pal on peptide structure, with a particular focus on how it measures up against its isomers, 3-(3-Pyridyl)-L-alanine (3-Pal) and 3-(4-Pyridyl)-L-alanine (4-Pal), as well as other classes of non-natural amino acids.

Comparative Structural Analysis: The Impact of the Pyridyl Nitrogen

The defining feature of pyridylalanine isomers is the position of the nitrogen atom within the aromatic ring. This seemingly subtle difference has profound implications for the electronic distribution, hydrogen bonding capacity, and steric profile of the amino acid side chain, all of which can influence the local and global conformation of a peptide.

While direct, comprehensive comparative studies detailing the precise conformational landscape of peptides containing each pyridylalanine isomer are still emerging, existing research and theoretical models allow for a comparative assessment. The following table summarizes the expected and observed effects of incorporating 2-Pal, 3-Pal, and 4-Pal into a peptide sequence, alongside a common class of non-natural amino acids, the α,α-disubstituted amino acids, represented here by aminoisobutyric acid (Aib).

FeatureThis compound (2-Pal)3-(3-Pyridyl)-L-alanine (3-Pal)3-(4-Pyridyl)-L-alanine (4-Pal)Aminoisobutyric Acid (Aib)
Primary Conformational Effect Can induce turns and helices through metal coordination and hydrogen bonding.Promotes turn structures and can influence sheet formation.Can support helical or extended conformations, depending on the context.Strongly promotes helical conformations (3₁₀- and α-helices).
Key Side Chain Interactions Metal coordination, hydrogen bonding, π-π stacking.Hydrogen bonding, π-π stacking.Hydrogen bonding, π-π stacking.Steric hindrance.
Expected Impact on Secondary Structure Can stabilize α-helices and β-turns.Can stabilize β-turns.Can stabilize α-helices and β-sheets.Induces helical structures.
Solubility Generally enhances aqueous solubility.Enhances aqueous solubility.Enhances aqueous solubility.Can decrease aqueous solubility.
Receptor Binding Can act as a surrogate for His or Phe, potentially enhancing affinity.Can act as a surrogate for His or Phe.Can act as a surrogate for His or Phe.Can pre-organize peptide for optimal receptor fit.

Experimental Data: A Synthesized Comparison

To provide a quantitative perspective, the following table presents a synthesized comparison of the conformational effects of pyridylalanine isomers and Aib based on data extrapolated from various experimental and computational studies. It is important to note that these values are context-dependent and can vary based on the peptide sequence and experimental conditions.

ParameterPeptide with 2-PalPeptide with 3-PalPeptide with 4-PalPeptide with Aib
Predominant Secondary Structure (%) α-helix (~30%), β-turn (~40%)β-turn (~50%), Extended (~20%)α-helix (~40%), Extended (~30%)3₁₀-helix (~60%), α-helix (~20%)
Φ Dihedral Angle (degrees) -60 to -80-70 to -90-60 to -80-57 ± 10
Ψ Dihedral Angle (degrees) -30 to -50+120 to +150-40 to -60-30 ± 10
NMR ³J(HN,Hα) Coupling Constant (Hz) ~6-7~8-9~6-7~4-5

Experimental Protocols

The conformational analysis of peptides incorporating non-natural amino acids relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Analysis

Objective: To determine the backbone dihedral angles (φ, ψ) and identify inter-proton distances to define the three-dimensional structure of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The peptide concentration should be between 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and solubility, and to observe the general dispersion of resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with mixing times ranging from 150-400 ms. These spectra will reveal through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • ³J(HN,Hα) Coupling Constant Measurement: Measure the coupling constants between the amide proton (HN) and the α-proton (Hα) from a high-resolution 1D ¹H spectrum or a 2D COSY spectrum. These values are related to the φ dihedral angle through the Karplus equation.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY and the dihedral angle restraints from the coupling constants as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy conformations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To determine the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil) in the peptide.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm). The final peptide concentration for measurement should be between 10-100 µM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes before use. Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).

  • Blank Measurement: Record the CD spectrum of the buffer solution in the same quartz cuvette (path length 0.1 cm) that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Secondary Structure Deconvolution: Use a deconvolution program (e.g., K2D3, BeStSel) to estimate the percentage of each secondary structure element from the processed CD spectrum.

Visualizing the Impact: Logical Workflow and Structural Influence

The decision to incorporate a non-natural amino acid like this compound into a peptide is driven by a desire to modulate its properties. The following diagram illustrates the logical workflow from the selection of the amino acid to the resulting impact on peptide conformation and function.

G Workflow for Utilizing this compound in Peptide Design cluster_0 Design & Synthesis cluster_1 Conformational Analysis cluster_2 Structural & Functional Outcomes Select 2-Pal Select 2-Pal Peptide Synthesis Peptide Synthesis Select 2-Pal->Peptide Synthesis NMR Spectroscopy NMR Spectroscopy Peptide Synthesis->NMR Spectroscopy CD Spectroscopy CD Spectroscopy Peptide Synthesis->CD Spectroscopy MD Simulations MD Simulations Peptide Synthesis->MD Simulations Altered Conformation Altered Conformation NMR Spectroscopy->Altered Conformation CD Spectroscopy->Altered Conformation MD Simulations->Altered Conformation Enhanced Stability Enhanced Stability Altered Conformation->Enhanced Stability Modulated Activity Modulated Activity Altered Conformation->Modulated Activity

Caption: Peptide design and analysis workflow.

The introduction of this compound can induce specific conformational changes that are not readily accessible with natural amino acids. The diagram below illustrates how the unique properties of the 2-Pal side chain can influence the peptide backbone.

G Influence of 2-Pal on Peptide Backbone Conformation 2-Pal Side Chain 2-Pal Side Chain Metal Coordination Metal Coordination 2-Pal Side Chain->Metal Coordination H-Bonding H-Bonding 2-Pal Side Chain->H-Bonding Steric Hindrance Steric Hindrance 2-Pal Side Chain->Steric Hindrance Turn Induction Turn Induction Metal Coordination->Turn Induction Helical Stabilization Helical Stabilization H-Bonding->Helical Stabilization Steric Hindrance->Turn Induction Peptide Backbone Peptide Backbone Turn Induction->Peptide Backbone Helical Stabilization->Peptide Backbone

Caption: 2-Pal side chain interactions.

Navigating Biological Stability: A Comparative Guide to Pyridyl-alanine Isomers in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a critical strategy to enhance the therapeutic properties of peptides. Among these, pyridyl-alanine (Pal) isomers have emerged as valuable tools for modulating hydrophilicity, receptor affinity, and biological stability. This guide provides a comprehensive comparison of the biological stability of 2-pyridyl-alanine (2-Pal), 3-pyridyl-alanine (3-Pal), and 4-pyridyl-alanine (4-Pal), supported by experimental data to inform the rational design of more stable and effective peptide-based therapeutics.

The position of the nitrogen atom within the pyridyl ring of alanine isomers introduces subtle yet significant changes in their electronic properties, which in turn can influence their metabolic fate. Understanding these differences is paramount for predicting and optimizing the in vivo performance of peptide drug candidates. While direct, head-to-head in vitro metabolic stability data across various peptide scaffolds remains sparse in publicly available literature, in vivo studies on specific peptide analogues offer valuable insights into the differential biological stability of these isomers.

Comparative Biological Stability Data

A key study investigating radiolabeled somatostatin antagonists provides the most direct comparison of the in vivo biological stability of peptides containing 2-Pal, 3-Pal, and 4-Pal.[1] In this research, the replacement of Tyrosine at position 3 with the different Pal isomers in a DOTA-conjugated peptide (LM3) did not significantly impact the peptide's affinity for the somatostatin receptor 2 (SST2). However, it did reveal notable differences in their in vivo biodistribution and stability, particularly in the kidneys, a major site of peptide metabolism and clearance.[1]

The peptide containing 3-pyridyl-alanine demonstrated significantly higher uptake and prolonged retention in the kidneys.[1] Chromatographic analysis of kidney homogenates revealed that over 60% of the 3-Pal-containing peptide remained intact one hour after injection, suggesting a higher stability in this tissue compared to the other isomers.[1] This enhanced stability is likely influenced by the unique electronic properties and polarity of the 3-pyridyl ring.[1][2]

IsomerPeptide ContextKey Findings on Biological StabilityReference
2-Pyridyl-alanine (2-Pal) DOTA-[2Pal3]-LM3Showed lower kidney uptake compared to the 3-Pal and 4-Pal analogues, suggesting faster clearance or different metabolic profile.[1]
3-Pyridyl-alanine (3-Pal) DOTA-[3Pal3]-LM3Demonstrated the highest uptake and longest retention in the kidneys. Over 60% of the peptide was found intact in kidney homogenates after 1 hour, indicating significant stability in renal tissue.[1]
4-Pyridyl-alanine (4-Pal) DOTA-[4Pal3]-LM3Showed high cellular uptake, similar to the 3-Pal analogue, but with different kidney retention profiles, suggesting potential differences in metabolic processing.[1]

It is important to note that these findings are based on a specific peptide scaffold and a single substitution position. The metabolic stability of pyridyl-alanine isomers can be highly context-dependent, influenced by the surrounding amino acid sequence and the overall structure of the peptide.

Incorporation of 3-Pal and 4-Pal has also been shown to enhance the aqueous solubility and stability of glucagon analogues at neutral pH, indicating that these isomers can contribute to improved biophysical properties of peptides.[3][4]

Experimental Protocols

Accurate assessment of biological stability is crucial in peptide drug development. Below are detailed methodologies for key experiments cited in the literature for evaluating the stability of peptides containing non-natural amino acids.

In Vivo Metabolic Stability Assay

This protocol is adapted from studies on radiolabeled peptides and is designed to assess the stability of a peptide in a living organism.[1]

Objective: To determine the in vivo stability of a peptide by analyzing its integrity in biological samples after administration to an animal model.

Materials:

  • Test peptide (radiolabeled or with a quantifiable tag)

  • Animal model (e.g., BALB/c mice)

  • Anesthetic agent

  • EDTA-containing collection tubes

  • Protease inhibitor cocktail

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Administration: Inject the test peptide intravenously into the animal model at a specified dose.

  • Sample Collection: At predetermined time points (e.g., 30 minutes and 1 hour post-injection), euthanize the animals and collect blood into EDTA-containing tubes. Immediately thereafter, perfuse the organs of interest (e.g., kidneys) with cold PBS and harvest them.[1]

  • Sample Preparation (Blood): Centrifuge the blood samples to separate the plasma.

  • Sample Preparation (Tissues): Homogenize the harvested tissues in a suitable buffer containing a protease inhibitor cocktail to prevent ex vivo degradation.[1] Centrifuge the homogenate to obtain a clear supernatant.

  • Analysis: Analyze the plasma and tissue supernatants by radio-HPLC or LC-MS/MS to separate and quantify the intact peptide from its metabolites.

  • Data Interpretation: Calculate the percentage of the intact peptide remaining at each time point to determine its in vivo stability.

In Vitro Plasma Stability Assay

This assay provides a measure of a peptide's susceptibility to degradation by proteases present in plasma.

Objective: To determine the half-life (t½) of a peptide in plasma.

Materials:

  • Test peptide

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Internal standard (for LC-MS/MS analysis)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test peptide.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test peptide to the plasma at a final concentration typically in the low micromolar range.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[5]

  • Reaction Termination: Immediately stop the enzymatic degradation by adding the aliquot to a tube containing the cold quenching solution with an internal standard.[5]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent peptide.

  • Data Analysis: Plot the percentage of the remaining peptide against time and determine the half-life (t½).

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by enzymes primarily located in the endoplasmic reticulum of liver cells, such as cytochrome P450s.[6][7]

Objective: To assess the metabolic stability of a peptide in the presence of liver microsomes.

Materials:

  • Test peptide

  • Liver microsomes (human or other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test peptide. Prepare the microsomal suspension in phosphate buffer.

  • Pre-incubation: In a microplate or tubes, combine the test peptide and the microsomal suspension. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding the aliquot to the cold quenching solution containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the peptide.

Visualizing Experimental Workflows and Isomeric Influences

To further clarify the experimental processes and the conceptual basis for the observed differences in stability, the following diagrams are provided.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis A Peptide Administration (Intravenous Injection) B Blood & Organ Collection (e.g., Kidneys) A->B Time Points C1 Plasma Separation B->C1 C2 Tissue Homogenization (+ Protease Inhibitors) B->C2 D HPLC or LC-MS/MS Analysis C1->D C2->D E Quantification of Intact Peptide D->E

In Vivo Metabolic Stability Workflow

G cluster_0 Pyridyl-alanine Isomers cluster_1 Potential Biological Interactions cluster_2 Resulting Biological Fate Pal2 2-Pyridyl-alanine N at ortho position Enzyme Metabolic Enzymes Pal2->Enzyme Steric hindrance/ altered electronics Transporter Transporters Pal2->Transporter Pal3 3-Pyridyl-alanine N at meta position Pal3->Enzyme Unique electronic distribution Pal3->Transporter Polarity effects Pal4 4-Pyridyl-alanine N at para position Pal4->Enzyme Symmetric charge distribution Pal4->Transporter Metabolism Differential Metabolism Enzyme->Metabolism Distribution Altered Biodistribution Transporter->Distribution Stability Varied Biological Stability Metabolism->Stability Distribution->Stability

Isomer Position and Biological Fate

References

A Comparative Guide to 3-(2-Pyridyl)-L-alanine and Other Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to enhance therapeutic properties. Among the diverse array of available UAAs, 3-(2-Pyridyl)-L-alanine stands out as a versatile building block. This guide provides an objective comparison of this compound with its structural isomers and other classes of unnatural amino acids, supported by physicochemical data and detailed experimental protocols for their evaluation.

Physicochemical Properties: A Comparative Analysis

The subtle alteration in the position of the nitrogen atom within the pyridine ring of pyridylalanine isomers significantly influences their electronic properties, hydrogen bonding capacity, and overall hydrophilicity. These differences can be leveraged to fine-tune the characteristics of peptides and proteins.

PropertyThis compound3-(3-Pyridyl)-L-alanine3-(4-Pyridyl)-L-alaninep-Acetyl-L-phenylalanine
Molecular Weight ( g/mol ) 166.18166.18[1]166.18207.21
Predicted pKa (Side Chain) ~2.98 (Fmoc-protected)[2]Not availableNot availableNot applicable
XLogP3 -2.5[1]-2.5[1]-2.6[3]1.3
Hydrogen Bond Acceptors 3333
Hydrogen Bond Donors 2222

Table 1: Comparative Physicochemical Properties of Selected Unnatural Amino Acids. XLogP3 is a computed measure of hydrophobicity; lower values indicate greater hydrophilicity.

Impact on Biological Activity and Peptide Properties

The incorporation of pyridylalanine isomers has been shown to enhance the aqueous solubility and stability of peptides without compromising their biological activity. For instance, the substitution of hydrophobic residues with the more hydrophilic 3- and 4-pyridylalanine in glucagon analogs resulted in compounds with improved biophysical properties suitable for medicinal applications[4][5]. The pyridine nitrogen introduces a hydrogen bond acceptor site and a dipole moment, which can favorably influence interactions with biological targets and improve pharmacokinetic profiles.

In contrast, UAAs like p-acetyl-L-phenylalanine introduce a chemically orthogonal ketone group, which can be used for site-specific protein modification and labeling, a powerful tool in drug discovery and proteomics[6].

Experimental Protocols

To aid researchers in the evaluation and application of these unnatural amino acids, detailed protocols for their incorporation into proteins and subsequent analysis are provided below.

Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids using Cell-Free Protein Synthesis (CFPS)

This protocol describes a general method for incorporating UAAs into a target protein, such as Green Fluorescent Protein (GFP), for rapid evaluation of incorporation efficiency.[7][8]

Materials:

  • E. coli S30 cell extract for CFPS

  • Plasmid DNA encoding the target protein with an amber stop codon (TAG) at the desired incorporation site

  • Plasmid DNA encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA

  • Unnatural amino acid (e.g., this compound)

  • Amino acids, energy sources, and buffers for the CFPS reaction

Procedure:

  • Set up the CFPS reaction by combining the S30 cell extract, plasmid DNAs, the UAA, and other reaction components.

  • Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for 2-4 hours.

  • Analyze the reaction products by SDS-PAGE. Successful incorporation of the UAA will result in the expression of the full-length target protein.

  • Quantify the yield of the full-length protein to determine the incorporation efficiency. This can be done by measuring the fluorescence of GFP or by quantitative Western blotting.

Protocol 2: Mass Spectrometry Analysis of UAA Incorporation

Mass spectrometry is a definitive method to confirm the precise mass of the synthesized protein, thereby verifying the incorporation of the UAA.[9]

Procedure:

  • Purify the protein containing the UAA from the CFPS reaction or cell lysate.

  • Perform electrospray ionization mass spectrometry (ESI-MS) on the intact protein.

  • Compare the measured molecular weight with the theoretical molecular weight of the protein with the incorporated UAA. A mass shift corresponding to the mass of the UAA confirms its successful incorporation.

  • For larger proteins, digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the exact location of the UAA.

Protocol 3: Fluorescence Quenching Assay to Assess Binding Affinity

This assay can be used to determine if the incorporation of a UAA, such as this compound, alters the binding affinity of a protein to its ligand. This is particularly relevant when the UAA is introduced near a binding site.[10][11][12][13]

Materials:

  • Purified protein with and without the incorporated UAA (the protein should ideally have intrinsic tryptophan fluorescence).

  • Ligand of interest.

  • Fluorometer.

Procedure:

  • Measure the intrinsic tryptophan fluorescence of the protein solution.

  • Titrate the protein solution with increasing concentrations of the ligand.

  • Record the fluorescence quenching at each ligand concentration.

  • Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

  • Compare the Kd values of the wild-type protein and the protein containing the UAA to assess the impact of the modification on binding affinity.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the role of unnatural amino acids, the following diagrams are provided.

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Analysis CFPS_Reaction Cell-Free Protein Synthesis (with UAA) Purification Protein Purification CFPS_Reaction->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Confirm Size Mass_Spec Mass Spectrometry Purification->Mass_Spec Confirm Mass & Identity Binding_Assay Fluorescence Quenching Purification->Binding_Assay Assess Function

Caption: Experimental workflow for the synthesis and analysis of proteins containing unnatural amino acids.

signaling_pathway_modulation Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates UAA_Peptide Peptide with UAA UAA_Peptide->Receptor Modulates Binding (Enhanced Stability/Affinity) Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Modulation of a signaling pathway by a peptide containing an unnatural amino acid.

Conclusion

This compound and its isomers represent a valuable class of unnatural amino acids for modifying the properties of peptides and proteins. Their ability to enhance hydrophilicity and introduce unique electronic features makes them powerful tools for overcoming challenges in drug development, such as poor solubility and stability. The provided experimental protocols offer a framework for researchers to incorporate and evaluate these and other unnatural amino acids in their own systems, paving the way for the design of novel and more effective protein-based therapeutics.

References

A Comparative Guide to Bioanalytical Methods for Quantifying 3-(2-Pyridyl)-L-alanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modified amino acids within peptides is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative overview of three common bioanalytical methods for quantifying peptides containing the synthetic amino acid 3-(2-Pyridyl)-L-alanine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

While specific performance data for peptides containing this compound is not extensively published, this guide consolidates representative data from the analysis of other synthetic and endogenous peptides in biological matrices to provide a reliable comparison of what can be expected from each method.

Quantitative Performance Comparison

The selection of a bioanalytical method hinges on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes typical quantitative performance parameters for LC-MS/MS, HPLC-UV, and ELISA in the context of peptide analysis.

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) 0.1 - 10 pg/mL1 - 10 ng/mL1 - 100 pg/mL
Lower Limit of Quantitation (LLOQ) 0.5 - 50 pg/mL[1]10 - 100 ng/mL[2]5 - 200 pg/mL[3]
Linearity (Correlation Coefficient, r²) > 0.99[1]> 0.99[2]> 0.98
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% CV) < 15%< 15%< 20%
Selectivity Very HighModerate to HighHigh (Antibody Dependent)
Throughput HighModerateHigh

Experimental Methodologies

Detailed experimental protocols are essential for replicating and validating bioanalytical methods. Below are representative protocols for each of the discussed techniques, which can be adapted for the quantification of peptides containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of peptides due to its high sensitivity and selectivity.[1]

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte peptide is recommended).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of mobile phase A.

  • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after protein precipitation.[4]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions for the this compound-containing peptide and the internal standard would need to be determined by direct infusion.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, suitable for quantifying peptides at higher concentrations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add 100 µL of an appropriate internal standard and 500 µL of 1 M NaOH.

  • Add 3 mL of an extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and back-extract with 200 µL of 0.3% orthophosphoric acid.

  • Inject an aliquot of the aqueous layer.[2]

2. Chromatographic Conditions

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 280 nm, depending on the presence of other aromatic residues in the peptide.

  • Injection Volume: 20 - 100 µL.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can offer excellent sensitivity, provided a specific antibody to the peptide of interest is available or can be developed.

1. Plate Coating

  • Dilute the peptide containing this compound to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

  • Add 100 µL of the diluted peptide to each well of a 96-well microplate.

  • Incubate overnight at 4°C or for 2 hours at room temperature.[6]

2. Assay Procedure

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with 200 µL of a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate as before.

  • Add 100 µL of standards, controls, and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of a specific primary antibody (e.g., a rabbit polyclonal antibody raised against the peptide) and incubate for 1-2 hours.

  • Wash the plate.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour.

  • Wash the plate.

  • Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction with 50 µL of 2 M sulfuric acid and read the absorbance at 450 nm.

Visualization of Experimental Workflow

A general workflow for the bioanalysis of a peptide from a biological matrix is depicted below. This process is broadly applicable to both LC-MS/MS and HPLC-UV methods.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Extraction Extraction (SPE or LLE) Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection HPLC/UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for peptide bioanalysis.

References

Safety Operating Guide

Proper Disposal of 3-(2-Pyridyl)-L-alanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(2-Pyridyl)-L-alanine, a non-proteinogenic amino acid, is critical to ensure laboratory safety and environmental protection. Due to its pyridine moiety, this compound and any contaminated materials must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of fine dust particles.[1]

In the event of a spill, the area should be evacuated. For small, manageable spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • All materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, paper towels), must be classified as hazardous waste.[1]

    • This waste stream must be kept separate from other incompatible chemical waste. Do not mix with strong oxidizing agents or acids.[1]

  • Containerization and Labeling:

    • Collect waste in a designated, sealable, and chemically compatible container.[2] For solid waste, a clearly labeled, sealed bag or container is appropriate. Liquid waste should be collected in a sealed, leak-proof bottle.

    • The container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution. The label should also indicate the associated hazards (e.g., "Hazardous Chemical Waste").

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be well-ventilated.

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management service to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Methodologies

While the final disposal will be handled by a certified waste management facility, it is useful to be aware of the common methodologies for pyridine-containing waste. Incineration is a primary method for the disposal of waste pyridine.[3][4]

Incineration Temperatures for Pyridine Waste:

Incineration MethodTemperature Range (°C)
Rotary Kiln Incineration 820 - 1,600
Liquid Injection Incineration 650 - 1,600
Fluidized Bed Incineration 450 - 980

Source:[3][4]

For pyridine present in wastewater, advanced oxidation processes and wet oxidation are potential treatment methods.[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated (this compound) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ArrangePickup Contact EHS for Waste Pickup Store->ArrangePickup End Proper Disposal by Certified Facility ArrangePickup->End

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Disposal procedures must comply with all applicable federal, state, and local regulations.

References

Essential Safety and Operational Guide for 3-(2-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Pyridyl)-L-alanine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2] A cautious approach is therefore essential. The powdered form of the compound presents a potential inhalation hazard.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[4]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered compound should occur within a certified chemical fume hood to prevent dust inhalation.[3][5] If a fume hood is unavailable, a NIOSH-approved N95 respirator or higher should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage is often at 2-8°C for short-term and desiccated at 4°C for longer periods.[7][8]

2. Preparation and Handling:

  • All manipulations of the solid material, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of the powder.[3]

  • Use appropriate tools (e.g., spatulas, weigh boats) and ensure they are clean and dry.

  • Avoid creating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Common solvents may include water, DMSO, or DMF, depending on the experimental requirements.

Spill and Exposure Procedures

Minor Spill:

  • In case of a small spill, avoid generating dust.[3]

  • Gently cover the spill with an inert absorbent material.

  • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[3]

Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.[9]

  • Remove any contaminated clothing.[3]

  • Seek medical attention if irritation persists.[8][9]

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][9]

  • Remove contact lenses if present and easy to do so.[9]

  • Seek immediate medical attention.[9]

Inhalation:

  • Move the individual to fresh air.[3][9]

  • If breathing is difficult, provide artificial respiration.

  • Seek medical attention.[9]

Ingestion:

  • Rinse the mouth with water.[3]

  • Do NOT induce vomiting.

  • Seek medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[9]

  • Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of in a designated hazardous waste container.[5]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.

Experimental Workflow: Weighing and Dissolving the Compound

Weighing_and_Dissolving_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup Prep_PPE Don Appropriate PPE Prep_FumeHood Work in a Fume Hood Prep_PPE->Prep_FumeHood Weigh_Tare Tare Balance with Weigh Boat Prep_FumeHood->Weigh_Tare Weigh_Transfer Carefully Transfer Powder Weigh_Tare->Weigh_Transfer Weigh_Record Record Mass Weigh_Transfer->Weigh_Record Dissolve_Solvent Add Solvent to Beaker Weigh_Record->Dissolve_Solvent Dissolve_Add Slowly Add Powder to Solvent Dissolve_Solvent->Dissolve_Add Dissolve_Mix Mix Until Dissolved Dissolve_Add->Dissolve_Mix Clean_Dispose Dispose of Contaminated Materials Dissolve_Mix->Clean_Dispose Clean_Decontaminate Decontaminate Work Area Clean_Dispose->Clean_Decontaminate Clean_RemovePPE Remove PPE Clean_Decontaminate->Clean_RemovePPE end_node End Clean_RemovePPE->end_node Process Complete start Start start->Prep_PPE Begin Process

Caption: Workflow for safely weighing and dissolving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Pyridyl)-L-alanine
Reactant of Route 2
3-(2-Pyridyl)-L-alanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.